molecular formula C8H12 B1294493 Ethynylcyclohexane CAS No. 931-48-6

Ethynylcyclohexane

Cat. No.: B1294493
CAS No.: 931-48-6
M. Wt: 108.18 g/mol
InChI Key: SSDZYLQUYMOSAK-UHFFFAOYSA-N
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Description

Ethynylcyclohexane (CAS 931-48-6), with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol, is a clear, colorless to yellow liquid characterized by a cyclohexane ring substituted with a terminal ethynyl group (-C≡CH) . This structure confers unique steric and electronic properties, making it a valuable building block in organic synthesis and scientific research . Its physical characteristics include a density of 0.8424 g/cm³ at 20 °C and a boiling point of 130-132 °C . In scientific research, this compound serves as a key substrate in catalysis, such as in the preparation of hydrido-vinylidene complexes of osmium, which are important intermediates in catalytic processes like alkene oligomerization and polymerization . Its terminal alkyne functionality is highly reactive, allowing it to undergo various transformations including nucleophilic addition, reduction, and oxidation . For instance, oxidation with potassium permanganate can yield cyclohexylacetic acid, while hydrogenation with a palladium catalyst produces cyclohexylethane . Common laboratory synthesis methods involve the reaction of cyclohexylmagnesium bromide with propargyl bromide or the dehydrohalogenation of 1-bromo-1-cyclohexylethane . Safety and Handling: This product is strictly for research purposes and is not intended for human or veterinary use . This compound is a highly flammable liquid and vapor . Safety protocols mandate the use of chemical-resistant gloves, N95 masks, and operation within a fume hood. All experiments should be conducted under inert atmospheres where applicable. Emergency protocols include immediate decontamination with soap and water for skin contact .

Properties

IUPAC Name

ethynylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDZYLQUYMOSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239265
Record name Ethynylcyclohexane
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Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

931-48-6
Record name Ethynylcyclohexane
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Record name Ethynylcyclohexane
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Record name Ethynylcyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to Ethynylcyclohexane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylcyclohexane, also known as cyclohexylacetylene, is an organic compound featuring a terminal alkyne group attached to a cyclohexane ring.[1] Its unique structure, combining a flexible saturated ring with a reactive triple bond, makes it a valuable building block and versatile intermediate in organic synthesis.[2][3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its utility in pharmaceutical research and materials science. The reactivity of the ethynyl group allows for a wide range of chemical transformations, including nucleophilic additions, coupling reactions, and polymerizations, rendering it a crucial precursor for more complex molecular architectures.[1][2]

Properties of this compound

The physical and chemical properties of this compound are well-documented, providing essential data for its handling, application, and characterization.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][4] It is immiscible with water but soluble in common organic solvents.[1][4]

PropertyValueReference(s)
CAS Number 931-48-6[3][5]
Molecular Formula C₈H₁₂[1][3]
Molecular Weight 108.18 g/mol [3][5]
Appearance Colorless to yellow-brown liquid[1][4]
Density 0.828 g/mL at 25 °C[4][5]
Boiling Point 130-132 °C[4][5]
Melting Point 130-132 °C[4][6]
Flash Point 18 °C (64.4 °F) - closed cup[5][7]
Refractive Index (n²⁰/D) 1.4540[4][5]
Water Solubility Immiscible[4]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

SpectroscopyKey Features and ObservationsReference(s)
¹H NMR Spectra available in public databases. The terminal alkyne proton (≡C-H) typically appears as a singlet.[8]
¹³C NMR Spectral data available in public databases. Distinct signals for the two sp-hybridized carbons of the alkyne are expected.[9]
Infrared (IR) Key absorptions include the C≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch.[8][9][10]
Mass Spectrometry Molecular ion peak corresponding to its molecular weight is expected.[10]

Synthesis of this compound

The synthesis of this compound is typically achieved through the ethynylation of a cyclohexyl precursor. A common and effective method involves the reaction of a cyclohexyl electrophile with an acetylene source or, more frequently, the reaction of cyclohexanone with an acetylide followed by further transformation.

Ethynylcyclohexane_Synthesis Cyclohexanone Cyclohexanone Step1_Reagents 1. Trimethylsilylacetylene (TMSA) 2. n-Butyllithium (n-BuLi) in THF, -78 °C to RT Intermediate 1-Ethynyl-1-cyclohexanol Cyclohexanone->Intermediate Ethynylation Step2_Reagents Dehydration & Reduction (e.g., Barton-McCombie deoxygenation) Product This compound Intermediate->Product Deoxygenation Click_Chemistry_Pathway This compound This compound Product 1,4-Disubstituted 1,2,3-Triazole This compound->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product CuAAC 'Click' Reaction Application Applications: - Bioconjugation - Drug Discovery - Materials Science Product->Application

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ethynylcyclohexane

Introduction

This compound, also known as cyclohexylacetylene, is an organic compound with the chemical formula C₈H₁₂. It consists of a cyclohexane ring attached to a terminal alkyne group. This unique combination of a bulky, saturated cyclic structure and a reactive ethynyl functional group makes it a valuable building block in organic synthesis.[1] Its applications range from being a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, to its use in materials science and as a research tool for studying reaction mechanisms.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its reactivity and potential applications.

Physical and Chemical Properties

This compound is a yellow to light brown liquid at room temperature.[2][3] It is immiscible with water but soluble in many organic solvents.[2][3][4] It is classified as a flammable liquid and should be handled with appropriate safety precautions.[2][5]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueReferences
Identifiers
CAS Number931-48-6[2][6][7]
EC Number213-236-6[6][7]
Molecular FormulaC₈H₁₂[2][7]
Molar Mass108.18 g/mol [2][5]
InChI KeySSDZYLQUYMOSAK-UHFFFAOYSA-N
SMILESC#CC1CCCCC1
Physical Properties
AppearanceYellow to light brown liquid[2][3][8]
Density0.828 g/mL at 25 °C[2][6]
Boiling Point130-132 °C[2][6]
Melting Point130-132 °C[2][3][8]
Flash Point18 °C (64.4 °F) - closed cup
Refractive Index (n²⁰/D)1.4540[2]
Vapor Pressure13.9 mmHg at 25°C[7]
Water SolubilityImmiscible[2][3][8]
Safety Data
Hazard Class3.1[3]
GHS PictogramGHS02 (Flammable)
GHS Signal WordDanger
Hazard StatementsH225: Highly flammable liquid and vapor[5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the acetylenic proton and the protons on the cyclohexane ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two sp-hybridized carbons of the alkyne group and the sp³-hybridized carbons of the cyclohexane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and another absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.[5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the cyclohexyl group.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by its terminal alkyne group, which can undergo a variety of chemical transformations.[9]

Key Chemical Reactions
  • Alkylation: The acetylide ion, formed by deprotonation of the terminal alkyne, can react with alkyl halides to form new carbon-carbon bonds. This is a fundamental reaction for building more complex molecular structures.[1]

  • Suzuki Coupling: this compound can be converted to dienes through the Suzuki reaction, which involves reacting it with organoboranes in the presence of a palladium catalyst.[1]

  • Hydration: The selective hydration of the triple bond can yield either a ketone or an aldehyde, depending on the reaction conditions and reagents used.[1]

  • Click Chemistry: As a terminal alkyne, this compound is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," to form triazoles.[10]

  • Precursor for Organometallic Complexes: It serves as a precursor in the synthesis of hydrido-vinylidene complexes of osmium, which are intermediates in various catalytic reactions.[1]

cluster_reactions Key Chemical Reactions This compound This compound (C₆H₁₁C≡CH) Alkylation Alkylation (+ R-X) This compound->Alkylation Base Suzuki Suzuki Coupling (+ R-B(OH)₂) This compound->Suzuki Pd Catalyst Hydration Hydration (+ H₂O) This compound->Hydration H⁺, Hg²⁺ Click Click Chemistry (+ R-N₃) This compound->Click Cu(I) Catalyst Alkylated_Product C₆H₁₁C≡C-R Alkylation->Alkylated_Product Diene_Product Diene Product Suzuki->Diene_Product Ketone_Product Cyclohexyl Methyl Ketone Hydration->Ketone_Product Triazole_Product Triazole Product Click->Triazole_Product

Caption: Key chemical reactions of this compound.

Experimental Protocols

Synthesis of this compound from Cyclohexanone

A common laboratory synthesis of this compound involves the reaction of cyclohexanone with an acetylide source, followed by dehydration. A related, more detailed procedure for a similar compound, 1-ethynyl-1-cyclohexene, is described, which can be adapted.[11] The general two-step process for this compound would be:

Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol

This step involves the nucleophilic addition of an acetylide anion to cyclohexanone.

  • Materials: Cyclohexanone, acetylene gas (or a protected form like trimethylsilylacetylene), a strong base (e.g., sodium amide in liquid ammonia or n-butyllithium), anhydrous solvent (e.g., THF or diethyl ether), and an apparatus for working under anhydrous and inert conditions.

  • Procedure (Conceptual):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chosen acetylide source in the anhydrous solvent.

    • Cool the flask to a low temperature (e.g., -78 °C).

    • Slowly add the strong base to generate the acetylide anion.

    • Add a solution of cyclohexanone in the anhydrous solvent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Perform a workup by extracting the product into an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure to yield crude 1-ethynyl-1-cyclohexanol.[11]

Step 2: Dehydration of 1-Ethynyl-1-cyclohexanol

This step is not directly applicable for the synthesis of this compound but is used for the synthesis of 1-ethynyl-1-cyclohexene. To obtain this compound, a reduction of the hydroxyl group would be necessary, which is a more complex procedure. A more direct synthesis of this compound is often preferred.

Alternative Synthesis: Dehydrohalogenation

An alternative and more direct route involves the dehydrohalogenation of a suitable dihalide precursor.

General Synthesis Workflow for this compound start Cyclohexanone step1 Step 1: Nucleophilic Addition of Acetylide start->step1 intermediate 1-Ethynyl-1-cyclohexanol step1->intermediate Workup & Purification step2 Step 2: Reduction of Hydroxyl Group intermediate->step2 product This compound step2->product Workup & Purification

Caption: Synthesis workflow for this compound.

Biological Activity

While not a primary area of application, some biological activities of this compound have been reported.

  • Antibacterial and Antifungal Activity: Studies have indicated that this compound exhibits antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus, and antifungal activity against Candida albicans.[1] Further research is needed to elucidate the mechanism of action and potential therapeutic uses.[1]

  • Enzyme Inhibition: this compound has been shown to mediate the NADPH-dependent loss of cytochrome P-450 when incubated with hepatic microsomes, suggesting it can act as an inhibitor of this important class of enzymes.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][5] It should be kept away from heat, sparks, open flames, and other ignition sources.[2] It is also reported to be irritating to the eyes, respiratory system, and skin.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[2] It should be stored in a cool, well-ventilated area in a tightly closed container.[2]

Conclusion

This compound is a versatile chemical intermediate with a unique combination of structural features. Its physical and chemical properties are well-characterized, and its reactivity, centered on the terminal alkyne group, allows for a wide range of synthetic transformations. While it has shown some interesting biological activities, its primary utility remains in the realm of organic synthesis and materials science. Proper handling and storage are essential due to its flammability and irritant properties. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of Ethynylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethynylcyclohexane, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers. This document also outlines standardized experimental protocols for acquiring such data and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.2 - 2.0m1HCH (cyclohexyl)
~1.9 - 1.2m10HCH₂ (cyclohexyl)
~1.9s1HC≡CH

¹³C NMR Spectrum

Chemical Shift (ppm)Carbon TypeAssignment
~84CC ≡CH
~68CHC≡C H
~32CHC H (cyclohexyl)
~26CH₂C H₂ (cyclohexyl)
~25CH₂C H₂ (cyclohexyl)
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)IntensityAssignment
~3310Strong, Sharp≡C-H stretch
~2930StrongC-H stretch (cyclohexyl)
~2850StrongC-H stretch (cyclohexyl)
~2100Medium, SharpC≡C stretch
~1450MediumCH₂ bend (cyclohexyl)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
108~25[M]⁺ (Molecular Ion)
107~20[M-H]⁺
93~30[M-CH₃]⁺
81~100[C₆H₉]⁺
79~80[C₆H₇]⁺
67~75[C₅H₇]⁺

Experimental Protocols

The following are detailed, representative methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian INOVA instrument, operating at a field strength of 300 MHz or higher for protons, is typically employed.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg') is used.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-5 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: 10-15 ppm

  • Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal-to-noise.

  • Acquisition Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay (d1): 2 seconds

    • Acquisition time: 1-2 seconds

    • Spectral width: 0-220 ppm

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1] This involves placing a small drop of the liquid on one plate and gently pressing the second plate on top to create a uniform capillary film.[1]

Instrumentation: A Fourier-transform infrared spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum, is used.

Data Acquisition:

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Gas Chromatography (GC) Method:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

Mass Spectrometry (MS) Method:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Thin Film Preparation Thin Film on Salt Plate Sample->Thin Film Preparation Dilution in\nVolatile Solvent Dilution in Volatile Solvent Sample->Dilution in\nVolatile Solvent NMR NMR Dissolution->NMR IR IR Thin Film Preparation->IR GC-MS GC-MS Dilution in\nVolatile Solvent->GC-MS NMR_Data NMR Spectrum (Structure, Connectivity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) GC-MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Ethynylcyclohexane_Fragmentation This compound This compound (m/z = 108) M-H [M-H]⁺ (m/z = 107) This compound->M-H - H• M-CH3 [M-CH₃]⁺ (m/z = 93) This compound->M-CH3 Rearrangement & - CH₃• C6H9 [C₆H₉]⁺ (m/z = 81) This compound->C6H9 - C₂H₃• C6H7 [C₆H₇]⁺ (m/z = 79) C6H9->C6H7 - H₂ C5H7 [C₅H₇]⁺ (m/z = 67) C6H9->C5H7 - CH₂

References

An In-depth Technical Guide on the Thermodynamic Properties of Ethynylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of ethynylcyclohexane (C₈H₁₂). This compound is a valuable intermediate in organic synthesis, and a thorough understanding of its thermodynamic characteristics is crucial for process design, safety analysis, and the development of novel therapeutics. This document compiles critically evaluated data for key thermodynamic parameters, including enthalpy, entropy, heat capacity, and Gibbs free energy of formation. Detailed, representative experimental protocols for the determination of these properties are presented, alongside a visualization of the experimental workflow. All quantitative data is summarized in structured tables for ease of reference and comparison.

Introduction

This compound, also known as cyclohexylacetylene, is an organic compound featuring a cyclohexane ring substituted with an ethynyl group.[1] Its unique structural combination of a saturated cyclic system and a reactive triple bond makes it a versatile building block in various chemical syntheses.[1] The thermodynamic properties of this compound are fundamental to understanding its stability, reactivity, and phase behavior, which are critical considerations in chemical manufacturing, reaction engineering, and pharmaceutical development.

This guide aims to be a central resource for professionals requiring reliable thermodynamic data and experimental methodologies related to this compound.

Quantitative Thermodynamic Data

The following tables summarize the critically evaluated thermodynamic data for this compound in its liquid and ideal gas phases.[2]

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

PropertyPhaseValue (kJ/mol)Temperature (K)
Enthalpy of Formation (ΔfH°)Liquid-1.5 ± 2.1298.15
Enthalpy of Formation (ΔfH°)Ideal Gas41.6 ± 2.1298.15
Gibbs Free Energy of Formation (ΔfG°)Ideal Gas209.8298.15

Table 2: Molar Heat Capacity at Constant Pressure (C_p)

PhaseTemperature (K)C_p (J/mol·K)
Ideal Gas298.15134.7
Ideal Gas500211.1
Ideal Gas800290.4
Ideal Gas1000329.8
Liquid298.15205.1
Liquid400240.2
Liquid500285.4

Table 3: Molar Entropy (S°)

PhaseTemperature (K)S° (J/mol·K)
Ideal Gas298.15358.9
Ideal Gas500439.8
Ideal Gas800557.1
Ideal Gas1000632.7
Liquid298.15260.2
Liquid400321.6
Liquid500382.1

Table 4: Enthalpy of Vaporization (ΔvapH)

Temperature (K)ΔvapH (kJ/mol)
298.1543.1
35040.2
40037.5
Normal Boiling Point (414.8 K)35.8

Table 5: Physical Properties

PropertyValue
Molecular Weight108.18 g/mol [3]
Normal Boiling Point414.8 K[2]
Density (liquid @ 298.15 K)834.1 kg/m ³[2]

Experimental Protocols

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation is often derived from the enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

  • Isoperibol bomb calorimeter

  • Steel combustion bomb

  • Pellet press

  • Ignition unit

  • High-precision digital thermometer (±0.001 K)

  • Analytical balance (±0.0001 g)

  • Oxygen cylinder with pressure regulator

Procedure:

  • Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is accurately known.[4][5]

    • A pellet of approximately 1 g of benzoic acid is weighed and placed in the crucible inside the bomb.

    • A 10 cm length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.

    • 1 mL of deionized water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

    • The bomb is sealed and purged with oxygen before being filled to a pressure of 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter bucket.

    • The initial temperature is recorded for a period to establish a baseline.

    • The sample is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.

    • The heat capacity of the calorimeter is calculated from the known energy of combustion of benzoic acid and the measured temperature rise, after correcting for the heat of formation of nitric acid and the combustion of the fuse wire.[4]

  • Sample Measurement:

    • A sample of liquid this compound (approximately 0.8 g) is weighed in a gelatin capsule or a suitable container.

    • The procedure for calibration is repeated with the this compound sample.

  • Calculation:

    • The total heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the measured temperature change.

    • The energy of combustion at constant volume (ΔcU) is determined after applying corrections.

    • The enthalpy of combustion at constant pressure (ΔcH°) is calculated from ΔcU using the ideal gas law to account for the change in the number of moles of gas in the reaction.

    • The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, with the known standard enthalpies of formation of CO₂ and H₂O.[6]

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids as a function of temperature.[7]

Objective: To measure the molar heat capacity of liquid this compound over a range of temperatures.

Apparatus:

  • Adiabatic calorimeter with a sample vessel

  • Cryostat for temperature control

  • Heater for energy input

  • High-precision resistance thermometer

  • Data acquisition system

Procedure:

  • Sample Preparation: A known mass of high-purity this compound is introduced into the sample vessel. The vessel is then sealed.

  • Measurement:

    • The sample vessel and surrounding adiabatic shield are cooled to the starting temperature.

    • The system is allowed to reach thermal equilibrium.

    • A precisely measured amount of electrical energy is supplied to the heater in the sample vessel, causing a small increase in temperature (typically 1-5 K).

    • The temperature of the adiabatic shield is controlled to match the temperature of the sample vessel throughout the heating period to minimize heat exchange with the surroundings.[8]

    • The temperature of the sample is monitored until a new equilibrium is reached.

  • Calculation:

    • The heat capacity of the sample and the vessel is calculated from the electrical energy input and the resulting temperature rise.

    • The heat capacity of the empty vessel (determined in a separate experiment) is subtracted to obtain the heat capacity of the this compound sample.

    • The molar heat capacity is then calculated by dividing by the number of moles of the sample.

    • This process is repeated at successive temperatures to map out the heat capacity as a function of temperature.

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.[9] A common calorimetric method involves a vaporization calorimeter.

Objective: To measure the molar enthalpy of vaporization of this compound at a specific temperature.

Apparatus:

  • Vaporization calorimeter

  • Thermostatic bath

  • Power supply for the heater

  • Flow meter for carrier gas (if applicable)

  • Condenser and collection vessel

Procedure:

  • Setup: A known mass of this compound is placed in the vaporization chamber, which is maintained at a constant temperature by a thermostatic bath.

  • Vaporization:

    • A constant power is supplied to a heater immersed in the liquid to induce vaporization at a steady rate.

    • Alternatively, an inert carrier gas can be passed through the liquid to facilitate vaporization.

    • The vapor is passed through a condenser, and the mass of the condensed liquid is measured over a specific time interval.

  • Calculation:

    • The molar enthalpy of vaporization is calculated from the energy input (or the heat absorbed from the surroundings, which is compensated by the heater) and the number of moles of the substance vaporized.

    • Alternatively, using the Clausius-Clapeyron equation, the enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature.[10] Vapor pressure data can be obtained using a static or dynamic measurement apparatus.[11]

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical flow of experiments to determine the key thermodynamic properties of this compound.

ThermodynamicWorkflow cluster_combustion Enthalpy of Combustion cluster_formation Enthalpy of Formation cluster_heat_capacity Heat Capacity cluster_vaporization Enthalpy of Vaporization cluster_entropy Entropy bomb_cal Bomb Calorimetry comb_enthalpy ΔcH° bomb_cal->comb_enthalpy Measurement hess_law Hess's Law Calculation comb_enthalpy->hess_law form_enthalpy ΔfH° hess_law->form_enthalpy adia_cal Adiabatic Calorimetry cp_data Cp(T) adia_cal->cp_data Measurement entropy_calc Calculation from Cp cp_data->entropy_calc entropy S°(T) vap_cal Vaporization Calorimetry vap_enthalpy ΔvapH vap_cal->vap_enthalpy Measurement entropy_calc->entropy

Caption: Experimental workflow for determining thermodynamic properties.

Conclusion

This technical guide has presented a consolidated set of thermodynamic data for this compound, essential for its application in research and industry. The provision of detailed, albeit generalized, experimental protocols offers valuable guidance for the laboratory determination of these properties. The structured presentation of data and the visual representation of the experimental workflow are intended to facilitate a deeper understanding and practical application of the thermodynamic principles governing this compound.

References

Ethynylcyclohexane Crystal Structure: A Theoretical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylcyclohexane is a fundamental building block in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in various applications. This technical guide provides a comprehensive analysis of the conformational preferences of this compound and outlines the standard experimental protocols for its crystal structure determination. In the absence of a publicly available experimental crystal structure, this paper presents a theoretical model of its solid-state conformation based on established principles of stereochemistry and includes a generalized methodology for its crystallographic analysis.

Introduction

The cyclohexane ring is a ubiquitous motif in organic chemistry, renowned for its distinct conformational isomers. The introduction of an ethynyl substituent (–C≡CH) imparts unique steric and electronic properties to the cyclohexane scaffold. The linear and rigid nature of the ethynyl group influences the conformational equilibrium of the ring, which in turn governs the molecule's physical and chemical behavior. While numerous studies have explored the chemistry of this compound, a definitive experimental determination of its crystal structure is not currently available in the public domain. This guide aims to bridge this gap by providing a robust theoretical framework for understanding its structure and a detailed guide to the experimental techniques required for its elucidation.

Theoretical Conformational Analysis

The conformational analysis of substituted cyclohexanes is well-established, with the chair conformation being the most stable arrangement due to the minimization of angular and torsional strain.[1][2] For monosubstituted cyclohexanes like this compound, the substituent can occupy either an axial or an equatorial position. These two conformers are in a dynamic equilibrium, as illustrated in the diagram below.

Figure 1. Conformational equilibrium of this compound.

The equilibrium between the axial and equatorial conformers is dictated by steric interactions. In the axial conformation, the substituent experiences 1,3-diaxial interactions with the axial hydrogen atoms on the same face of the ring.[2][3] These repulsive steric interactions increase the energy of the axial conformer relative to the equatorial conformer, where the substituent is positioned away from the bulk of the ring.[1]

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. While a specific A-value for the ethynyl group is not widely reported, it is expected to be significant enough to strongly favor the equatorial conformation at room temperature. For comparison, the A-value for a methyl group is approximately 1.7 kcal/mol, leading to a population of over 95% in the equatorial position.[3] Given the linear nature of the ethynyl group, its steric demand is comparable to or slightly greater than a methyl group, thus the equatorial conformer of this compound is predicted to be the overwhelmingly dominant species in the crystalline state.

Predicted Molecular Geometry

In the absence of experimental data, the bond lengths and angles of this compound can be predicted based on standard values for cyclohexane and terminal alkynes. These values are crucial for building accurate molecular models and for use as restraints in theoretical calculations and potential future crystallographic refinements.

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å)
C-C (cyclohexane)1.54
C-H (cyclohexane)1.09
C-C (ring-ethynyl)1.51
C≡C (ethynyl)1.20
C-H (ethynyl)1.06
**Bond Angles (°) **
C-C-C (cyclohexane)~111.5 (tetrahedral)
C-C-H (cyclohexane)~109.5
C-C-C (ring-C≡C)~109.5
C-C≡C180 (linear)

Table 1: Predicted Molecular Geometry of this compound

Experimental Protocol for Crystal Structure Determination

The definitive method for determining the solid-state structure of a molecule like this compound is single-crystal X-ray diffraction. The following section outlines a detailed, generalized protocol for such an analysis.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. This compound is a liquid at room temperature, therefore, crystallization must be performed at low temperatures.[4]

  • Method: Slow evaporation of a suitable solvent at low temperature or slow cooling of the neat liquid.

  • Procedure:

    • Place a small amount of high-purity this compound in a small, clean vial.

    • If using a solvent, dissolve the sample in a minimal amount of a volatile solvent with a low freezing point (e.g., pentane).

    • Place the vial in a controlled cooling environment, such as a cryostat or a Dewar flask containing a cold bath (e.g., dry ice/acetone).

    • Allow the solvent to evaporate slowly or the neat liquid to cool over several days to encourage the growth of well-ordered single crystals.

Data Collection
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream).

  • Procedure:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Cool the crystal to a stable low temperature (typically 100 K) to minimize thermal vibrations.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

Structure Solution and Refinement
  • Software: Standard crystallographic software packages such as SHELXS/SHELXL, Olex2, or CRYSTALS.

  • Procedure:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.

    • Structure Solution: Determine the initial positions of the atoms using direct methods or Patterson methods.

    • Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: Assess the quality of the final structural model using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

The logical workflow for this experimental process is depicted in the following diagram.

G start High-Purity this compound crystal_growth Crystal Growth (Low Temperature) start->crystal_growth mounting Crystal Selection and Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Reduction and Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Model Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Figure 2. Generalized workflow for single-crystal X-ray diffraction.

Conclusion

While an experimentally determined crystal structure of this compound remains to be reported, a comprehensive understanding of its conformational behavior can be derived from established principles of organic stereochemistry. The equatorial conformer is strongly predicted to be the most stable and therefore the dominant form in the solid state. This guide provides a theoretical framework for the molecular geometry of this compound and a detailed, generalized protocol for its definitive structural elucidation via single-crystal X-ray diffraction. This information is intended to be a valuable resource for researchers in synthetic chemistry, materials science, and drug development, aiding in molecular design, reaction planning, and the interpretation of experimental results.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Functionalization of Ethynylcyclohexane

Abstract

This compound, a molecule combining a saturated carbocyclic ring with a reactive terminal alkyne, serves as a versatile and valuable building block in modern organic synthesis. Its unique structural features allow for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals, functional materials, and agrochemicals. The reactivity is primarily centered on the ethynyl group (-C≡CH), which readily participates in addition, coupling, and cycloaddition reactions. This guide provides a comprehensive overview of the core reactivity and functionalization strategies for this compound, presenting detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Introduction to this compound

This compound, also known as cyclohexylacetylene, is an organic compound with the chemical formula C₈H₁₂. It consists of a cyclohexane ring attached to an ethynyl group. This colorless liquid is soluble in organic solvents and is valued as a synthetic intermediate due to the high reactivity of its terminal triple bond. The presence of this functional group allows for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, establishing this compound as a foundational component in medicinal chemistry and materials science. Its applications range from serving as a precursor for organometallic catalysts to its incorporation into polymers and its potential use in developing novel therapeutic agents.

Core Reactivity of the Ethynyl Group

The terminal alkyne is the primary site of reactivity in this compound, undergoing a variety of transformations.

Addition Reactions

The triple bond of the ethynyl group is susceptible to electrophilic addition reactions.

The addition of water across the triple bond, typically catalyzed by acid and mercury(II) salts or other transition metal catalysts, follows Markovnikov's rule to produce cyclohexyl methyl ketone. This reaction is a fundamental method for converting alkynes to carbonyl compounds.

A study on competitive substrate selective hydration demonstrated the reactivity of this compound in the presence of a supramolecular catalyst in water-saturated benzene-d6 at 40 °C.

Table 1: Hydration of this compound

Catalyst SystemSolventTemperature (°C)ProductReference
Supramolecular Catalyst (3@2)Water-saturated benzene-d640Cyclohexyl methyl ketone

Experimental Protocol: General Hydration of a Terminal Alkyne

  • Reaction Setup: To a round-bottom flask, add the terminal alkyne (1.0 eq), a suitable solvent (e.g., aqueous methanol or THF), and a catalytic amount of a mercury(II) salt (e.g., HgSO₄, 0.05 eq).

  • Acidification: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting ketone by column chromatography or distillation.

This compound reacts with hydrogen halides (HCl, HBr, HI) via electrophilic addition. The reaction can be controlled to yield either a vinyl halide (after one addition) or a geminal dihalide (after two additions), with the halogen adding to the more substituted carbon in accordance with Markovnikov's rule. The use of peroxides with HBr can reverse this selectivity, leading to the anti-Markovnikov product.

The mechanism involves the protonation of the alkyne to form a vinyl cation intermediate, which is then attacked by the halide anion.

Caption: Regioselectivity in the hydrohalogenation of this compound.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the synthesis of complex molecular scaffolds.

The Sonogashira coupling is a highly efficient method for forming a bond between the sp-hybridized carbon of this compound and an sp²-hybridized carbon of an aryl or vinyl halide. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base. This reaction is fundamental in the synthesis of pharmaceuticals and conjugated materials.

Table 2: Sonogashira Coupling of this compound Derivatives

ReactantsCatalyst SystemBaseSolventYield (%)Reference
1-Ethynyl-cyclohexanol + Aryl HalidePd(PPh₃)₄ / CuIAmine (e.g., Et₃N)THF or DMF>80%
1-(Bromoethynyl)cyclohexene + Aryl HalidePd(PPh₃)₄ / CuITriethylamineTHF or DMFVariable

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon), add the aryl/vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base: Add a degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, 2.0 eq).

  • Alkyne Addition: Add this compound (1.1 eq) to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or heat as required, monitoring progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.

Sonogashira_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_acetylide R¹-Pd(II)L₂-C≡CR² PdII_halide->PdII_acetylide Transmetalation (Cu-C≡CR², Base) PdII_acetylide->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_acetylide->Product CuX CuX Cu_acetylide Cu-C≡CR² Cu_acetylide->CuX Alkyne H-C≡CR² Alkyne->Cu_acetylide Base

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

This compound can be transformed into dienes using the Suzuki reaction, which involves the palladium-catalyzed coupling of an organoborane with a vinyl or aryl halide. This reaction provides a powerful method for creating new carbon-carbon bonds with high stereoselectivity.

Cycloaddition Reactions

The alkyne functionality enables participation in various cycloaddition reactions to generate cyclic compounds.

The Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide is a cornerstone of "click chemistry." This reaction, particularly the copper(I)-catalyzed version (CuAAC), is highly efficient, regiospecific (forming the 1,4-disubstituted triazole), and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science. Ruthenium catalysts can also be employed, providing complementary regioselectivity to form 1,5-disubstituted triazoles.

Caption: General workflow for azide-alkyne cycloaddition (Click Chemistry).

Functionalization of the Cyclohexane Ring

While the ethynyl group is the primary site of reactivity, the cyclohexane ring can also be functionalized, although this is generally more challenging.

C-H Functionalization

Direct functionalization of the C(sp³)-H bonds of the cyclohexane ring is a powerful strategy for introducing new functionality. Recent advances in catalysis have enabled such transformations. For instance, iron(III) catalysts have been employed for the chlorination of cyclohexane, providing a pathway to introduce functional handles onto the saturated ring. While challenging, direct β-C-H functionalization of cyclohexanone derivatives has also been demonstrated using enzymatic methods, opening new avenues for creating complex bicyclic scaffolds.

Table 3: Representative Cyclohexane Functionalization

SubstrateReagentsCatalystProductReference
CyclohexaneTrichloroisocyanuric acid (TCCA)Iron(III) complexesChlorocyclohexane
Substituted CyclohexanonesN-PhenylglycinesEne Reductases / Photocatalysis6-azabicyclo[3.2.1]octan-3-ones

Experimental Protocol: Iron-Catalyzed Chlorination of Cyclohexane

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of the iron(III) catalyst (e.g., 7.0 x 10⁻⁴ mol dm⁻³) in acetonitrile.

  • Substrate Addition: Add cyclohexane and trichloroisocyanuric acid (TCCA) in a specific molar ratio (e.g., catalyst:cyclohexane:TCCA of 1:1000:333).

  • Reaction Conditions: Conduct the reaction for 24 hours at a controlled temperature (e.g., 25°C or 50°C).

  • Analysis: Take an aliquot of the reaction mixture, add an internal standard (e.g., 1-chloropropanol), and analyze the product formation (chlorocyclohexane) by gas chromatography (GC-FID).

Applications in Drug Development and Materials Science

The versatile reactivity of this compound makes it a valuable scaffold in several scientific domains.

Drug Discovery and Medicinal Chemistry

The ethynyl group is recognized as a privileged structure in medicinal chemistry. It can act as a bioisostere, form key interactions with biological targets, or serve as a handle for further modification.

  • Bioconjugation: The ability of this compound derivatives to undergo click chemistry allows for the straightforward conjugation of small molecules to larger biomolecules like proteins or nucleic acids.

  • Scaffold for Bioactive Molecules: The cyclohexane ring provides a 3D scaffold that can be decorated with functional groups via the ethynyl handle to explore chemical space and optimize interactions with therapeutic targets.

  • Biological Activity: Studies have suggested that cyclohexylacetylene may possess antibacterial and antifungal properties.

Materials Science
  • Polymer Synthesis: this compound and its derivatives can be used as monomers in polymerization reactions, leading to materials with unique structural and electronic properties.

  • Functional Materials: Through reactions like Sonogashira coupling and click chemistry, this compound serves as a building block for conjugated polymers and other functional materials used in electronics and optics.

Organometallic Catalysis

Cyclohexylacetylene is a precursor for synthesizing hydrido-vinylidene complexes of osmium. These complexes are investigated as intermediates in important catalytic processes like alkene polymerization and the Fischer-Tropsch synthesis for producing cleaner fuels.

Conclusion

This compound is a powerful and versatile building block in organic chemistry. Its reactivity is dominated by the terminal alkyne, which provides access to a vast array of chemical transformations including additions, cross-couplings, and cycloadditions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full synthetic potential of this valuable molecule in creating novel and complex chemical entities. The continued exploration of both alkyne and C-H functionalization strategies will undoubtedly expand its role in addressing challenges in medicine and materials science.

Conformational Analysis of Ethynylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional structure of a molecule is paramount in determining its physical, chemical, and biological properties. In the realm of medicinal chemistry and drug development, a thorough understanding of a molecule's conformational landscape is crucial for predicting its interaction with biological targets. Ethynylcyclohexane, a cyclohexane ring bearing a sterically unique ethynyl group, presents an interesting case study in conformational analysis. The linear geometry of the ethynyl substituent leads to conformational preferences that differ significantly from those of more common alkyl groups. This technical guide provides an in-depth analysis of the conformational equilibrium of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Conformational Preference of the Ethynyl Group

In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by the steric strain introduced by the substituent. The preference for the equatorial position is quantified by the "A-value," which represents the free energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a greater preference for the equatorial position.

The ethynyl group exhibits a remarkably small A-value compared to other substituents of similar or even smaller size. This is attributed to its linear geometry, which minimizes 1,3-diaxial interactions when in the axial position.[1] The carbon-carbon triple bond extends away from the ring, and the slender profile of the group reduces steric clashes with the axial hydrogens on the same side of the ring.

Quantitative Conformational Energy Data

The following table summarizes the A-value for the ethynyl group in comparison to other common substituents on a cyclohexane ring.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)Equatorial Preference
-C≡CH (Ethynyl) ~0.41 [2][3][4][5]~1.7 [2][3]Moderate
-CH3 (Methyl)~1.74~7.3Strong
-CH2CH3 (Ethyl)~1.79[6]~7.5Strong
-OH (Hydroxyl)~0.87[6]~3.6Moderate
-Br (Bromo)~0.43[6]~1.8Moderate
-C(CH3)3 (tert-Butyl)>4.5>18.8Very Strong

Experimental Protocols for Conformational Analysis

The determination of the conformational equilibrium of this compound relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria that are rapid on the NMR timescale.[7] The key principle involves analyzing the chemical shifts and coupling constants of the protons on the cyclohexane ring, which are averaged based on the populations of the axial and equatorial conformers.

Detailed Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).

  • ¹H NMR Spectrum Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum at room temperature. The signal for the proton on the carbon bearing the ethynyl group (H-1) will be a time-averaged signal of the axial and equatorial protons.

    • The chemical shift of this proton (δ_obs) is a weighted average of the chemical shifts of the axial (δ_ax) and equatorial (δ_eq) protons: δ_obs = N_eq * δ_eq + N_ax * δ_ax, where N_eq and N_ax are the mole fractions of the equatorial and axial conformers, respectively.

  • Low-Temperature NMR:

    • To observe the individual conformers, the sample is cooled to a low temperature where the rate of chair-chair interconversion is slow on the NMR timescale (coalescence temperature).

    • Acquire a series of ¹H NMR spectra at progressively lower temperatures. Below the coalescence temperature, separate signals for the axial and equatorial conformers will be observed.

    • The relative populations of the two conformers can be determined by integrating the signals corresponding to each conformer.

  • Coupling Constant Analysis:

    • The width of the signal for H-1 at room temperature is related to the coupling constants between H-1 and the adjacent methylene protons (H-2).

    • The observed coupling constant (J_obs) is a weighted average of the coupling constants in the axial and equatorial conformers: J_obs = N_eq * J_eq + N_ax * J_ax.

    • The values of J_ax (typically large, ~10-13 Hz for trans-diaxial coupling) and J_eq (typically small, ~2-5 Hz for axial-equatorial and equatorial-equatorial couplings) can be estimated from model compounds or theoretical calculations.

  • Data Analysis:

    • Using the measured chemical shifts or coupling constants, the equilibrium constant (K_eq = [equatorial]/[axial]) can be calculated.

    • The free energy difference (A-value) is then determined using the equation: ΔG° = -RTln(K_eq).

Infrared (IR) Spectroscopy

Infrared spectroscopy can also be used to study conformational equilibria by observing the vibrational frequencies of specific bonds, which can differ between conformers.[8]

Detailed Methodology:

  • Sample Preparation: Prepare solutions of this compound in solvents of varying polarity.

  • Spectrum Acquisition:

    • Acquire high-resolution IR spectra of each solution.

    • Identify the absorption bands corresponding to the C-H stretching or bending vibrations of the ethynyl group and the cyclohexane ring.

  • Band Assignment:

    • In some cases, distinct absorption bands for the axial and equatorial conformers may be resolved, particularly at low temperatures.

    • Computational methods are often used to predict the vibrational frequencies of each conformer to aid in band assignment.

  • Quantitative Analysis:

    • The relative intensities of the absorption bands corresponding to the axial and equatorial conformers can be used to determine their relative populations.

    • The equilibrium constant and A-value can then be calculated as described for the NMR method.

Computational Chemistry

In silico methods provide a powerful and complementary approach to experimental studies for conformational analysis.[9]

Detailed Methodology:

  • Conformational Search:

    • Generate initial 3D structures of both the axial and equatorial conformers of this compound.

    • Perform a systematic conformational search using molecular mechanics (e.g., MMFF94s force field) to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using a higher level of theory, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Frequency Calculations:

    • Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, thermal corrections).

  • A-Value Calculation:

    • The A-value is calculated as the difference in the Gibbs free energy between the axial and equatorial conformers.

  • NMR and IR Spectra Simulation:

    • Simulate the NMR (chemical shifts, coupling constants) and IR (vibrational frequencies, intensities) spectra for each conformer. These simulated spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Visualizing Conformational Dynamics and Workflows

Conformational Equilibrium of this compound

The following diagram illustrates the dynamic equilibrium between the axial and equatorial chair conformations of this compound.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial Equatorial Equatorial Axial->Equatorial Chair Flip Equatorial->Axial Chair Flip

Caption: Chair-chair interconversion of this compound.

Experimental Workflow for Conformational Analysis

The logical flow for a comprehensive conformational analysis of this compound is depicted below, integrating both experimental and computational approaches.

G Workflow for Conformational Analysis of this compound cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Analysis NMR NMR Spectroscopy (Variable Temperature & Coupling Constants) Equilibrium Determine Conformational Equilibrium (K_eq) NMR->Equilibrium IR Infrared Spectroscopy IR->Equilibrium ConfSearch Conformational Search (Molecular Mechanics) DFT DFT Calculations (Geometry Optimization & Energy) ConfSearch->DFT SpecSim Spectra Simulation (NMR & IR) DFT->SpecSim DFT->Equilibrium SpecSim->NMR Comparison SpecSim->IR Comparison AValue Calculate A-Value (ΔG°) Equilibrium->AValue

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethynylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylcyclohexane (C₈H₁₂), a molecule combining a flexible saturated cyclohexane ring with a rigid linear ethynyl group, presents a compelling case study in molecular structure and bonding. This guide provides a comprehensive technical overview of its structural parameters, spectroscopic signature, and conformational dynamics. Through a synthesis of available data and computational modeling principles, we delineate the key features of this molecule, offering valuable insights for its application in synthetic chemistry and drug design. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and characterization are provided.

Molecular Structure and Bonding

This compound consists of a cyclohexane ring bonded to an ethynyl (–C≡CH) group. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[1][2] The ethynyl group, with its sp-hybridized carbon atoms, imposes a linear geometry. The bonding within the cyclohexane moiety is characterized by sp³-hybridized carbon atoms forming single covalent bonds with other carbons and hydrogens. The ethynyl group features a carbon-carbon triple bond, composed of one sigma (σ) bond and two pi (π) bonds, and a terminal C-H bond.

Conformational Analysis

The conformational preference of the ethynyl group (axial vs. equatorial) on the cyclohexane ring is a critical aspect of its structure. Due to steric interactions, monosubstituted cyclohexanes generally favor a conformation where the substituent occupies the equatorial position.[1][3][4] This minimizes unfavorable 1,3-diaxial interactions between the substituent and the axial hydrogens on the same side of the ring.[4]

Table 1: Predicted Conformational Data for this compound

ParameterAxial ConformerEquatorial Conformer
Relative Energy HigherLower (More Stable)
Key Steric Interaction 1,3-Diaxial InteractionsGauche interactions

Note: This data is based on general principles of conformational analysis of monosubstituted cyclohexanes and awaits specific experimental or high-level computational verification for this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The most prominent and diagnostic peaks are associated with the ethynyl group.

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3330–3270Strong, Sharp≡C-H stretch (Terminal alkyne)[6][7]
~2950–2845StrongC-H stretch (Cyclohexane CH₂)[8]
~2260–2100Weak to Medium, SharpC≡C stretch[6][7][9]
~1480–1440MediumCH₂ scissoring (Cyclohexane)[8]
~700–610Broad≡C-H bend[6][7]

The presence of a sharp peak around 3300 cm⁻¹ is a clear indicator of a terminal alkyne. The C≡C stretching frequency is typically weak due to the low polarity of the bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
≡C-H~2.0 - 3.0Singlet
Cyclohexyl Protons~1.0 - 2.0Multiplets

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
-C≡~60 - 90
≡C-H~60 - 90
Cyclohexyl Carbons~25 - 45

Note: Specific chemical shift and coupling constant assignments require experimental data which can be obtained from resources like SpectraBase.[10][11] The values presented are typical ranges for similar structural motifs.[12][13]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of terminal alkynes is from the corresponding ketone.[8][14][15][16] The following protocol describes the synthesis of this compound starting from cyclohexanone.

Protocol: Synthesis of this compound from Cyclohexanone

This synthesis involves a two-step process: 1) Ethynylation of cyclohexanone to form 1-ethynylcyclohexanol, and 2) Dehydration of the alcohol to yield this compound.

Step 1: Synthesis of 1-Ethynylcyclohexanol [15]

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser.

  • Reaction Setup: In the flask, place 1 liter of liquid ammonia.

  • Sodium Acetylide Formation: While stirring, pass a rapid stream of dry acetylene gas through the liquid ammonia. Gradually add 23 g (1 gram-atom) of sodium metal over 30 minutes. The disappearance of the blue color indicates the formation of sodium acetylide.

  • Addition of Cyclohexanone: Reduce the acetylene flow and add 98 g (1 mole) of cyclohexanone dropwise over approximately 1 hour.

  • Reaction Quench: After the addition is complete, allow the mixture to stand for about 20 hours to allow the ammonia to evaporate. Decompose the solid residue by carefully adding approximately 400 ml of ice and water.

  • Workup: Acidify the mixture with 50% sulfuric acid. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the ether by distillation. The crude 1-ethynylcyclohexanol can be purified by vacuum distillation.

Step 2: Dehydration of 1-Ethynylcyclohexanol

This step is a conceptual outline as a specific detailed protocol for the dehydration of 1-ethynylcyclohexanol to this compound was not found in the search results. The following is a general procedure for alcohol dehydration.

  • Apparatus: A round-bottom flask equipped with a distillation apparatus.

  • Reaction: Place the purified 1-ethynylcyclohexanol in the flask with a strong dehydrating agent such as phosphorus oxychloride in pyridine or concentrated sulfuric acid.

  • Heating: Gently heat the mixture to initiate the dehydration reaction.

  • Distillation: The product, this compound, should be distilled from the reaction mixture as it is formed to prevent side reactions.

  • Purification: The collected distillate can be further purified by fractional distillation.

Spectroscopic Analysis Protocols

Infrared (IR) Spectroscopy

  • Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in spectral assignment.[17]

Logical Relationships in this compound's Structure and Properties

The interplay between the cyclohexane ring's conformation and the properties of the ethynyl substituent dictates the overall characteristics of the molecule. The following diagram illustrates these relationships.

Ethynylcyclohexane_Properties Structure Molecular Structure Cyclohexane Cyclohexane Ring Structure->Cyclohexane contains Ethynyl Ethynyl Group Structure->Ethynyl contains Reactivity Chemical Reactivity Structure->Reactivity governs Conformation Chair Conformation Cyclohexane->Conformation adopts Bonding Hybridization (sp3, sp) Ethynyl->Bonding determines Spectroscopy Spectroscopic Properties Conformation->Spectroscopy influences Bonding->Spectroscopy determines Spectroscopy->Structure elucidates Applications Applications Reactivity->Applications enables

Caption: Interrelationships between the structural features and properties of this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, and experimental characterization of this compound. The molecule's properties are a direct consequence of the interplay between its flexible cyclohexane ring and the rigid, reactive ethynyl group. The provided data tables and experimental protocols serve as a valuable resource for researchers utilizing this compound in their scientific endeavors. Further experimental and computational studies are warranted to provide more precise quantitative data on its conformational energetics and detailed structural parameters.

References

Methodological & Application

Application Notes and Protocols for Ethynylcyclohexane in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for the rapid and efficient construction of complex molecular architectures from simple building blocks.[1][2] Among the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] Ethynylcyclohexane, a readily available terminal alkyne, serves as a versatile building block in these reactions, offering a robust and non-aromatic scaffold for applications in drug discovery, bioconjugation, and materials science.[1][4] The resulting 1,2,3-triazole linkage is highly stable under a wide range of physiological conditions, making it an ideal linker in medicinal chemistry.[5][6]

These application notes provide detailed protocols for utilizing this compound in both CuAAC and SPAAC reactions, along with comparative data to guide researchers in selecting the optimal conditions for their specific needs.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is a highly reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide, with the aid of a copper(I) catalyst.[7] The reaction is known for its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups.[8]

General Reaction Scheme:

CuAAC_this compound cluster_conditions Reaction Conditions This compound This compound Plus1 + This compound->Plus1 Azide R-N3 Product 1-Cyclohexyl-4-R-1H-1,2,3-triazole Azide->Product Plus1->Azide Copper Cu(I) Catalyst Solvent Solvent

Caption: General scheme of the CuAAC reaction with this compound.

Quantitative Data: CuAAC of this compound with Various Azides

The following table summarizes the reaction yields and conditions for the CuAAC of this compound with a range of azide partners. The data is compiled from literature reports on this compound and its close structural analogs, demonstrating the versatility of this alkyne in click chemistry.

Azide PartnerAzide StructureProductCatalyst SystemSolventTime (h)Yield (%)Reference
Benzyl AzideC₆H₅CH₂N₃1-Benzyl-4-cyclohexyl-1H-1,2,3-triazoleCuI (1 mol%), Et₃NCyrene™1288[9] (Analogous system)
1-(Azidomethyl)-4-nitrobenzeneO₂N-C₆H₄-CH₂N₃1-Cyclohexyl-4-(4-nitrobenzyl)-1H-1,2,3-triazoleCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O498[10] (with 1-ethynylcyclohexene)
Methyl AzideCH₃N₃1-Cyclohexyl-4-methyl-1H-1,2,3-triazoleCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O6>95Estimated based on general reactivity
4-AzidobenzamideH₂NCO-C₆H₄-N₃4-Azido-N-(4-(cyclohexyl)-1H-1,2,3-triazol-1-yl)benzamideCuI, DIPEADMF1292Estimated based on similar reactions
Azido-PEG₃N₃-(CH₂CH₂O)₃-CH₃1-Cyclohexyl-4-(PEG₃)-1H-1,2,3-triazoleCuSO₄·5H₂O, Sodium AscorbateH₂O/t-BuOH2>95[11][12] (General bioconjugation)
Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol describes a general procedure for the copper-catalyzed click reaction between this compound and benzyl azide on a 1 mmol scale.

Materials:

  • This compound (1 mmol, 1.0 equiv)

  • Benzyl azide (1 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (0.1 mmol, 10 mol%)

  • Cyrene™ (or other suitable solvent like THF, DMF, t-BuOH/H₂O) (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol) and benzyl azide (1 mmol).

  • Add the solvent (5 mL) and stir to dissolve the reactants.

  • Degas the solution by bubbling with argon or nitrogen for 15 minutes.

  • Under a positive pressure of inert gas, add CuI (0.01 mmol) and triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-4-cyclohexyl-1H-1,2,3-triazole.

Workflow Diagram:

CuAAC_Workflow A 1. Reactant Preparation This compound + Benzyl Azide in Solvent B 2. Degassing Inert atmosphere (Ar/N2) A->B C 3. Catalyst Addition CuI + Et3N B->C D 4. Reaction Room Temperature Stirring C->D E 5. Work-up Aqueous wash D->E F 6. Purification Column Chromatography E->F G Product 1-Benzyl-4-cyclohexyl-1H-1,2,3-triazole F->G

Caption: Experimental workflow for the CuAAC of this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Strained this compound Analog

SPAAC is a copper-free click reaction that utilizes a strained cycloalkyne to react with an azide.[13] The relief of ring strain provides the driving force for the reaction, making it bioorthogonal and suitable for applications in living systems where copper catalysts are toxic.[2] While this compound itself is not strained, a strained analog, bicyclo[6.1.0]nonyne (BCN), can be synthesized from a cyclohexane derivative and serves as an excellent model for SPAAC applications.[14][15]

General Reaction Scheme:

SPAAC_this compound cluster_conditions Reaction Conditions BCN Bicyclo[6.1.0]nonyne (BCN) (Strained Cycloalkyne) Plus1 + BCN->Plus1 Azide R-N3 Product Triazole Product Azide->Product Plus1->Azide Solvent Solvent (e.g., ACN/H2O)

Caption: General scheme of the SPAAC reaction using BCN.

Quantitative Data: SPAAC of Bicyclo[6.1.0]nonyne (BCN)

The reactivity of BCN in SPAAC is significantly higher than that of linear alkynes in uncatalyzed reactions. The table below presents kinetic data for the reaction of BCN with benzyl azide.

Strained AlkyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)Reference
Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide0.04ACN/H₂O25[15][16]
Experimental Protocol: Synthesis of a BCN Precursor and SPAAC with Benzyl Azide

This protocol outlines a simplified, two-part procedure: the synthesis of a key precursor to BCN from a cyclohexane derivative, followed by the SPAAC reaction.

Part 1: Synthesis of a Bicyclo[6.1.0]nonene Precursor

BCN_Synthesis_Workflow A 1. Starting Material Cyclohexene derivative B 2. Cyclopropanation (e.g., Simmons-Smith reaction) A->B C Intermediate Bicyclo[4.1.0]heptane derivative B->C D 3. Ring Expansion C->D E Product Bicyclo[6.1.0]nonene precursor D->E

Caption: Simplified workflow for the synthesis of a BCN precursor.

Materials:

  • Cyclooctene (as a readily available starting material for BCN synthesis)

  • Diiodomethane

  • Zinc-copper couple

  • Anhydrous diethyl ether

  • Standard glassware for organic synthesis under inert atmosphere

Procedure (Conceptual Outline):

  • A common route to BCN involves the cyclopropanation of cyclooctene.

  • Prepare the zinc-copper couple by activating zinc dust with copper(I) chloride.

  • In a flame-dried flask under an inert atmosphere, add the zinc-copper couple and anhydrous diethyl ether.

  • Add a solution of diiodomethane in diethyl ether dropwise to the stirred suspension.

  • Add cyclooctene to the reaction mixture and reflux to effect the cyclopropanation, yielding bicyclo[6.1.0]nonane.

  • Further synthetic steps, including introduction of the triple bond, are required to generate BCN. These are complex procedures and should be performed by experienced chemists following detailed literature methods.

Part 2: SPAAC of BCN with Benzyl Azide

Materials:

  • Bicyclo[6.1.0]nonyne (BCN) (0.1 mmol, 1.0 equiv)

  • Benzyl azide (0.1 mmol, 1.0 equiv)

  • Acetonitrile/Water (1:1 v/v) (2 mL)

  • HPLC-grade solvents for analysis

Procedure:

  • Prepare stock solutions of BCN and benzyl azide in acetonitrile.

  • In a small vial, combine the BCN stock solution (0.1 mmol) and the benzyl azide stock solution (0.1 mmol).

  • Add the acetonitrile/water solvent mixture to achieve the desired final concentration.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by HPLC or LC-MS by taking aliquots at regular intervals.

  • The product is formed quantitatively and can often be used directly in solution for subsequent applications, or purified by preparative HPLC if required.

Applications in Drug Discovery and Bioconjugation

The ability to easily form stable triazole linkages makes this compound a valuable tool for:

  • Lead Optimization: The cyclohexyl group provides a non-aromatic, lipophilic scaffold that can be used to explore structure-activity relationships (SAR) of drug candidates.[17]

  • Bioconjugation: this compound can be incorporated into small molecules, which can then be "clicked" onto biomolecules (e.g., proteins, peptides, nucleic acids) that have been functionalized with an azide group.[5][18] This is useful for:

    • Labeling and Imaging: Attaching fluorescent probes or imaging agents to track biomolecules in vitro and in vivo.

    • Targeted Drug Delivery: Conjugating a drug molecule to a targeting ligand (e.g., an antibody or peptide) to enhance its delivery to specific cells or tissues.

    • Creating Antibody-Drug Conjugates (ADCs): The stable triazole linker is well-suited for connecting potent cytotoxic drugs to monoclonal antibodies.

Signaling Pathway Diagram (Conceptual):

Drug_Targeting_Pathway cluster_conjugate Drug Conjugate cluster_cell Target Cell Drug Drug (with this compound) Triazole Triazole Linker Drug->Triazole Click Chemistry Ligand Targeting Ligand (with Azide) Ligand->Triazole Receptor Cell Surface Receptor Triazole->Receptor Binding Internalization Internalization Receptor->Internalization DrugRelease Drug Release Internalization->DrugRelease Target Intracellular Target DrugRelease->Target Effect Therapeutic Effect Target->Effect

Caption: Targeted drug delivery using an this compound conjugate.

Conclusion

This compound is a versatile and readily accessible building block for click chemistry reactions. Both CuAAC and SPAAC methodologies can be effectively employed to incorporate the cyclohexyl scaffold into a wide range of molecules. The provided protocols and data serve as a guide for researchers to design and execute their experiments, enabling applications in drug discovery, bioconjugation, and the development of novel functional materials. While direct quantitative data for this compound itself is sometimes limited, the high yields observed for closely related analogs underscore its potential for robust and efficient chemical transformations.

References

Application Notes and Protocols for Sonogashira Coupling with Ethynylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][3] The incorporation of a cyclohexylethynyl moiety into organic molecules is of significant interest in medicinal chemistry and materials science, as the bulky and lipophilic cyclohexyl group can impart unique pharmacological and material properties. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of ethynylcyclohexane with various aryl halides, offering a foundation for the synthesis of novel compounds.

Core Concepts and Reaction Mechanism

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, affords the desired coupled product and regenerates the palladium(0) catalyst.[4] Copper-free protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.[5]

Applications in Drug Development

The Sonogashira coupling is a key reaction in the synthesis of complex molecular architectures for drug discovery.[3] The introduction of an this compound group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the Sonogashira coupling of this compound a valuable tool for lead optimization and the development of new therapeutic agents. While specific examples in blockbuster drugs are not prominently cited, the underlying synthetic strategy is fundamental in medicinal chemistry for creating diverse chemical libraries for screening.

Experimental Protocols

The following protocols are representative methods for the Sonogashira coupling of this compound with aryl halides. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrate combinations to achieve optimal yields.

Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard and widely applicable method for the coupling of this compound with aryl iodides and bromides.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, 4-bromoanisole)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)[1]

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-2 mol%).

  • Add the anhydrous solvent, followed by this compound (1.2-1.5 eq.) and the amine base (2-3 eq.).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or to minimize the formation of homocoupled alkyne byproducts.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene, 1-bromo-4-(trifluoromethyl)benzene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, XPhos, SPhos)

  • Organic or inorganic base (e.g., Cs₂CO₃, K₂CO₃, tetrabutylammonium fluoride (TBAF))[5]

  • Anhydrous solvent (e.g., dioxane, acetonitrile, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%) to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes to allow for complex formation.

  • Add the aryl halide (1.0 eq.), this compound (1.5 eq.), and the base (2.0 eq.).

  • Seal the flask and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for Sonogashira couplings that can be adapted for this compound, based on general literature procedures. Yields are representative and will vary depending on the specific substrates and optimized conditions.

Table 1: Copper-Cocatalyzed Sonogashira Coupling Conditions

Aryl HalidePalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemp. (°C)Time (h)Representative Yield (%)
IodobenzenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHF25685-95
4-BromoanisolePd(PPh₃)₄ (3)CuI (1.5)DIPEADMF601275-85
1-IodonaphthalenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NToluene80880-90

Table 2: Copper-Free Sonogashira Coupling Conditions

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Representative Yield (%)
4-IodotoluenePd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃Dioxane1001670-80
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1)XPhos (2)K₂CO₃Acetonitrile802465-75
4-BromobenzonitrilePdCl₂(PPh₃)₂ (3)-TBAF(neat)100480-90[5]

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, This compound, Catalyst, Base, Solvent inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm degas Degas Mixture inert_atm->degas heat_stir Heat and Stir degas->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X      L2 pd0->pd_complex Oxidative Addition pd_alkynyl R-Pd(II)-C≡CR'        L2 pd_complex->pd_alkynyl Transmetalation cu_x CuX pd_complex->cu_x regenerates pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_acetylide Cu-C≡CR' cu_x->cu_acetylide + Base cu_acetylide->pd_complex aryl_halide R-X aryl_halide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Reactants_Products reactants Reactants products Products aryl_halide Aryl Halide (R-X) catalyst Pd Catalyst [CuI Co-catalyst] Base This compound This compound coupled_product Aryl-Ethynylcyclohexane salt Amine Salt (H-Base)+X- catalyst->coupled_product catalyst->salt

Caption: Logical relationship of reactants and products in the Sonogashira coupling.

References

Application Notes and Protocols for the Polymerization of Ethynylcyclohexane in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethynylcyclohexane) is a synthetic polymer with a repeating unit derived from the monomer this compound. The presence of a cyclohexyl group attached to a polyacetylene backbone imparts unique properties to the material, including thermal stability and specific solubility characteristics. The conjugated polyacetylene backbone suggests potential for electrical conductivity and optical applications, making it a material of interest in various fields of material science. This document provides detailed protocols for the synthesis of poly(this compound) via transition metal-catalyzed polymerization and outlines methods for its characterization.

Polymerization Methods

The polymerization of this compound can be effectively achieved using transition metal catalysts, particularly rhodium-based systems. These catalysts are known to promote the polymerization of substituted acetylenes, yielding high molecular weight polymers.

Rhodium-Catalyzed Polymerization

Rhodium catalysts, such as Rhodium(norbornadiene) chloride dimer ([Rh(nbd)Cl]₂), are effective for the polymerization of monosubstituted acetylenes. The polymerization proceeds via an insertion mechanism, leading to a conjugated polymer backbone.

Experimental Workflow for Rhodium-Catalyzed Polymerization

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Monomer_Prep Monomer Purification (Distillation) Reaction_Setup Assemble dry Schlenk flask under Argon Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Drying (e.g., over Na/benzophenone) Solvent_Prep->Reaction_Setup Catalyst_Prep Catalyst Solution Preparation ([Rh(nbd)Cl]₂ in anhydrous THF) Initiation Inject Catalyst Solution Catalyst_Prep->Initiation Monomer_Addition Add this compound and Anhydrous Solvent Reaction_Setup->Monomer_Addition Monomer_Addition->Initiation Polymerization Stir at Room Temperature (e.g., 24 hours) Initiation->Polymerization Termination Terminate by exposure to air Polymerization->Termination Precipitation Precipitate polymer in Methanol Termination->Precipitation Filtration Collect polymer by filtration Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under vacuum Washing->Drying GPC GPC Analysis (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR TGA Thermogravimetric Analysis (Thermal Stability) Drying->TGA DSC Differential Scanning Calorimetry (Glass Transition) Drying->DSC

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization of this compound

This protocol details the synthesis of poly(this compound) using a rhodium-based catalyst.

Materials:

  • This compound (purified by distillation)

  • Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)

  • [Rh(nbd)Cl]₂ (Rhodium(norbornadiene) chloride dimer)

  • Triethylamine (Et₃N) (distilled)

  • Methanol (reagent grade)

  • Argon gas (high purity)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Reaction Setup: Assemble a dry 25 mL Schlenk flask equipped with a magnetic stir bar under a high-purity argon atmosphere.

  • Monomer and Solvent Addition: In the Schlenk flask, dissolve this compound (e.g., 0.54 g, 5.0 mmol) in anhydrous THF (10 mL).

  • Catalyst Preparation: In a separate glovebox or under an argon atmosphere, prepare a stock solution of [Rh(nbd)Cl]₂ (e.g., 11.5 mg, 0.025 mmol, 1 mol% relative to monomer) in anhydrous THF (5 mL).

  • Initiation: To the monomer solution, add triethylamine (e.g., 0.1 mL, 0.72 mmol). Then, using a gas-tight syringe, inject the catalyst solution into the monomer solution under vigorous stirring.

  • Polymerization: Allow the reaction to proceed at room temperature (approximately 25°C) for 24 hours under an argon atmosphere. An increase in viscosity may be observed as the polymer forms.

  • Termination and Precipitation: After 24 hours, terminate the polymerization by opening the flask to the air. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing methanol (e.g., 250 mL) with constant stirring.

  • Purification: Collect the precipitated polymer by filtration through a Büchner funnel. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the polymer under vacuum at 40°C to a constant weight.

Characterization of Poly(this compound)

The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.

Data Presentation

Table 1: Molecular Weight and Polydispersity of Poly(this compound)

Catalyst SystemMonomer/Catalyst RatioMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
[Rh(nbd)Cl]₂ / Et₃N10015,000 - 50,00030,000 - 150,0002.0 - 3.0

Note: The values presented are typical ranges observed for the polymerization of substituted acetylenes and may vary depending on specific reaction conditions.

Table 2: Thermal Properties of Poly(this compound)

PropertyValueMethod
Decomposition Temperature (TGA, 5% weight loss)250 - 300 °CThermogravimetric Analysis
Glass Transition Temperature (Tg)100 - 150 °CDifferential Scanning Calorimetry

Note: These values are estimations based on structurally similar polymers and should be confirmed by experimental analysis.

Characterization Protocols

Protocol 2: Gel Permeation Chromatography (GPC) Analysis

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Instrumentation and Conditions:

  • GPC System: Equipped with a refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Calibration: Use polystyrene standards for calibration.

Procedure:

  • Prepare a dilute solution of the dried poly(this compound) in THF (e.g., 1-2 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Inject the sample into the GPC system and record the chromatogram.

  • Calculate Mn, Mw, and PDI using the calibration curve.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the polymer.

Instrumentation:

  • ¹H and ¹³C NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents.

Procedure:

  • Dissolve a small amount of the polymer in the deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the presence of the cyclohexyl group and the polyene backbone.

Protocol 4: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer.

Instrumentation:

  • Thermogravimetric Analyzer.

Procedure:

  • Place a small amount of the dried polymer (5-10 mg) in a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Potential Applications in Material Science

The unique structure of poly(this compound) opens up possibilities for various applications:

  • Conducting Polymers: The conjugated backbone could be doped to create electrically conductive materials for use in electronics.

  • Membranes: The rigid structure and hydrophobicity may lead to applications in gas separation membranes.

  • Functional Coatings: The polymer can be used to create coatings with specific thermal and mechanical properties.

  • Drug Delivery: The hydrophobic nature of the polymer could be utilized in the development of drug delivery systems for hydrophobic drugs.

Logical Relationship of Polymer Properties to Applications

G cluster_properties Polymer Properties cluster_applications Potential Applications Conjugated_Backbone Conjugated Polyacetylene Backbone Conducting_Materials Conducting Materials Conjugated_Backbone->Conducting_Materials Cyclohexyl_Group Pendant Cyclohexyl Group Membranes Gas Separation Membranes Cyclohexyl_Group->Membranes influences packing & free volume Drug_Delivery Drug Delivery Systems Cyclohexyl_Group->Drug_Delivery provides hydrophobicity Thermal_Stability Good Thermal Stability Thermal_Stability->Membranes Coatings Functional Coatings Thermal_Stability->Coatings

Caption: Relationship between the structural features of poly(this compound) and its potential applications.

Conclusion

The polymerization of this compound using transition metal catalysts provides a straightforward route to a novel polymer with potential applications in various areas of material science. The protocols outlined in this document offer a starting point for the synthesis and characterization of poly(this compound). Further research and optimization of the polymerization process and in-depth characterization of the material's properties will be crucial for realizing its full potential in technological applications.

Application Notes and Protocols: Ethynylcyclohexane as a Precursor for Organometallic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ethynylcyclohexane as a versatile precursor for the synthesis of organometallic complexes. Detailed protocols for the synthesis of a representative gold(I) complex are provided, along with characterization data and potential applications in catalysis and drug development.

Introduction

This compound, a terminal alkyne featuring a bulky cyclohexyl group, serves as a valuable building block in organometallic chemistry. The presence of the reactive carbon-carbon triple bond allows for its facile coordination to a variety of metal centers, leading to the formation of stable and often crystalline organometallic complexes. The cyclohexyl moiety can influence the steric and electronic properties of the resulting complexes, impacting their reactivity, solubility, and potential applications. This document outlines the synthesis and characterization of organometallic complexes derived from this compound, with a focus on gold(I) phosphine complexes as a representative example.

Key Applications

Organometallic complexes derived from this compound and its analogs have shown promise in several areas:

  • Catalysis: The unique steric and electronic properties imparted by the this compound ligand can modulate the catalytic activity of the metal center in various organic transformations.

  • Drug Development: Gold(I) alkynyl complexes, in particular, have been investigated for their potential as anticancer agents. The cytotoxic properties of these compounds are a subject of ongoing research.[1]

  • Materials Science: The rigid structure of the this compound unit can be exploited in the design of novel organometallic polymers and materials with interesting photophysical or electronic properties.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative organometallic complex using an this compound derivative. The following protocol is adapted from the synthesis of similar alkynyl gold(I) phosphine complexes.[1]

Synthesis of [Au(C≡CC₆H₁₀OH)(PTA)] (A Representative Gold(I) Complex)

Materials:

  • 1-ethynyl-1-cyclohexanol (a derivative of this compound)

  • [AuCl(THT)] (THT = tetrahydrothiophene)

  • 1,3,5-Triaza-7-phosphaadamantane (PTA)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Gold(I)-Phosphine Precursor: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [AuCl(THT)] (1.0 eq) and 1,3,5-triaza-7-phosphaadamantane (PTA) (1.0 eq) in dichloromethane (CH₂Cl₂). Stir the solution at room temperature for 1 hour. The solvent is then removed under vacuum to yield the [AuCl(PTA)] precursor as a white solid.

  • Deprotonation of the Alkyne: In a separate Schlenk flask, dissolve 1-ethynyl-1-cyclohexanol (1.0 eq) in methanol (MeOH). To this solution, add a solution of sodium methoxide (1.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the terminal alkyne.

  • Formation of the Gold(I) Alkynyl Complex: To the solution of the deprotonated alkyne, add the previously prepared [AuCl(PTA)] (1.0 eq). Stir the reaction mixture at room temperature for 12 hours.

  • Isolation and Purification: After 12 hours, a white precipitate will form. Filter the precipitate and wash it with diethyl ether. The resulting solid is the desired gold(I) alkynyl complex. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Safety Precautions: Gold compounds and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Data Presentation

The following tables summarize the characterization data for a representative gold(I) complex derived from an this compound analog, [Au(C≡CC₆H₁₀OH)(PTA)].[1]

Table 1: Spectroscopic Data

Technique Observed Values
¹H NMR (400 MHz, DMSO-d₆, δ)5.08 (s, 1H, OH), 4.41 (d, J = 12.8 Hz, 6H, NCH₂N), 4.19 (s, 6H, PCH₂N), 1.63-1.39 (m, 10H, cyclohexyl)
³¹P{¹H} NMR (162 MHz, DMSO-d₆, δ)-37.5 (s)
IR (KBr, cm⁻¹)2125 (νC≡C)

Table 2: Crystallographic Data for a Similar Complex

Parameter Value for [Au(C≡CC₅H₉OH)(PTA)] [1]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.334(2)
b (Å) 13.567(3)
c (Å) 12.445(3)
β (deg) 107.13(3)
V (ų) 1665.4(6)
Z 4

Visualizations

Experimental Workflow for the Synthesis of Gold(I)-Ethynylcyclohexane Complexes

experimental_workflow cluster_precursor Precursor Synthesis cluster_alkyne_prep Alkyne Preparation cluster_coupling Complex Formation cluster_workup Workup & Purification AuClTHT [AuCl(THT)] precursor_mix Mix in CH₂Cl₂ Stir 1h, RT AuClTHT->precursor_mix PTA PTA PTA->precursor_mix AuClPTA [AuCl(PTA)] precursor_mix->AuClPTA coupling_reaction Combine and Stir 12h, RT AuClPTA->coupling_reaction ECH This compound Derivative alkyne_mix Mix in MeOH Stir 30 min, RT ECH->alkyne_mix NaOMe NaOMe in MeOH NaOMe->alkyne_mix deprotonated_alkyne Deprotonated Alkyne alkyne_mix->deprotonated_alkyne deprotonated_alkyne->coupling_reaction product [Au(C≡CR)(PTA)] coupling_reaction->product filtration Filtration product->filtration washing Wash with Et₂O filtration->washing final_product Purified Product washing->final_product logical_relationship cluster_reactants Reactants cluster_process Synthetic Process cluster_product Product cluster_application Potential Applications precursor This compound (Precursor) activation Alkyne Activation (Deprotonation) precursor->activation metal_source Metal Halide (e.g., [AuCl(THT)]) coordination Ligand Exchange & Coordination metal_source->coordination ligand Ancillary Ligand (e.g., Phosphine) ligand->coordination base Base (e.g., NaOMe) base->activation activation->coordination complex Organometallic Complex coordination->complex catalysis Catalysis complex->catalysis drug_dev Drug Development complex->drug_dev materials Materials Science complex->materials

References

Application Notes and Protocols for the Utilization of Ethynylcyclohexane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethynylcyclohexane as a versatile building block in the synthesis of pharmaceuticals. This document details key chemical transformations, including ethynylation, Sonogashira coupling, and click chemistry, and provides specific protocols for the synthesis of relevant pharmaceutical compounds.

Introduction: this compound as a Pharmaceutical Building Block

This compound is a valuable reagent in medicinal chemistry, offering a unique combination of a reactive terminal alkyne and a lipophilic cyclohexane moiety.[1] The cyclohexane ring can influence the pharmacokinetic properties of a drug molecule, such as its solubility, metabolic stability, and membrane permeability. The terminal alkyne functionality serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures.[2] This combination makes this compound an attractive starting material for the synthesis of a diverse range of therapeutic agents.

Key Applications and Synthetic Protocols

Ethynylation Reactions: Synthesis of Ethinylestradiol

One of the most significant applications of ethynyl-containing reagents in pharmaceutical synthesis is the introduction of an ethynyl group into a steroid scaffold. A prominent example is the synthesis of Ethinylestradiol, a potent synthetic estrogen widely used in oral contraceptives.[3] While the industrial synthesis often utilizes acetylene gas, the following protocol illustrates the analogous ethynylation of estrone, a commercially available steroid precursor.

Experimental Protocol: Synthesis of Ethinylestradiol from Estrone

This protocol is adapted from established synthetic methods.[4]

Reaction Scheme:

Materials:

  • Estrone (1.0 eq)

  • Potassium tert-butoxide (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene gas

  • 5% Hydrochloric acid (aq)

  • Ethanol

  • Activated Carbon

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a thermometer, dissolve estrone (1.0 eq) in anhydrous THF.

  • Cool the solution to 5°C in an ice bath.

  • Carefully add potassium tert-butoxide (3.0 eq) to the stirred solution.

  • Bubble acetylene gas through the reaction mixture while maintaining the temperature at 5°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Neutralize the mixture with a 5% aqueous solution of hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Add water to precipitate the crude product.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol with the addition of activated carbon for decolorization to yield pure Ethinylestradiol.

Quantitative Data:

ParameterValueReference
Yield 92%[4]
Purity (HPLC) 99.5%[4]
Melting Point 182.0-183.5°C[4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, ppm): δ 7.23 (d, 1H), 6.72 (dd, 1H), 6.64 (d, 1H), 2.90 (m, 2H), 2.63 (s, 1H), 0.92 (s, 3H).[5]

  • ¹³C NMR (CDCl₃, ppm): δ 155.2, 138.0, 132.5, 126.4, 115.3, 112.8, 87.5, 74.9, 49.6, 47.1, 44.1, 39.5, 38.8, 33.0, 29.8, 27.2, 26.3, 23.0, 12.7.[6][7]

Sonogashira Coupling: A Versatile Tool for C-C Bond Formation

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is widely used in pharmaceutical synthesis to construct complex molecular scaffolds.[8] While a specific, commercially available pharmaceutical directly synthesized from this compound via Sonogashira coupling is not readily found in the literature, the following protocol provides a general method for the coupling of this compound with an aryl halide, a common transformation in drug discovery.

Experimental Protocol: General Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is based on standard Sonogashira reaction conditions.[8]

Reaction Scheme:

Materials:

  • This compound (1.2 eq)

  • Aryl Iodide (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the aryl iodide (1.0 eq) in anhydrous THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1-(arylethynyl)cyclohexane.

Expected Outcome:

This reaction is expected to proceed with good to excellent yields, depending on the nature of the aryl iodide.

Click Chemistry: Synthesis of Triazole-Containing Compounds

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[9] The resulting triazole ring is a stable and versatile linker in medicinal chemistry, often acting as a bioisostere for amide bonds.[2] While specific pharmaceuticals derived directly from this compound using click chemistry are not widely reported, the following protocol outlines a general procedure for this valuable transformation.

Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is based on standard click chemistry procedures.[10]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Organic Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1)

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Expected Outcome:

This reaction is known for its high efficiency and is expected to provide the desired triazole product in excellent yield.

Signaling Pathways and Logical Relationships

Signaling Pathway for Ethinylestradiol

Ethinylestradiol primarily exerts its effects by acting as an agonist of the estrogen receptor (ER), a nuclear hormone receptor. The binding of Ethinylestradiol to the ER triggers a cascade of events that ultimately leads to the regulation of gene expression. This mechanism is central to its contraceptive and therapeutic effects.[11]

Ethinylestradiol_Pathway EE Ethinylestradiol ER Estrogen Receptor (ERα / ERβ) EE->ER Binds to HSP Heat Shock Proteins (HSP90) ER->HSP Dissociation of Dimer ER Dimerization ER->Dimer Induces Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene Target Gene Transcription ERE->Gene Regulates Protein Protein Synthesis & Cellular Response Gene->Protein Effect Physiological Effects (e.g., Ovulation Inhibition) Protein->Effect

Mechanism of action for Ethinylestradiol.
Experimental Workflow for Sonogashira Coupling

The Sonogashira coupling reaction follows a well-established catalytic cycle involving palladium and copper catalysts. The workflow ensures the efficient formation of the carbon-carbon bond between the alkyne and the aryl halide.

Sonogashira_Workflow Start Start: Assemble Reactants (Aryl Halide, this compound, Base, Solvent) Inert Establish Inert Atmosphere (Nitrogen or Argon) Start->Inert Catalyst Add Catalysts (Pd(PPh₃)₂Cl₂, CuI) Inert->Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Workup Workup: Filter through Celite, Concentrate Reaction->Workup Purify Purification: Flash Column Chromatography Workup->Purify Product Final Product: 1-(Arylethynyl)cyclohexane Purify->Product

A typical Sonogashira coupling workflow.
Logical Relationship in Click Chemistry Synthesis

The synthesis of triazole-containing compounds via click chemistry is a highly reliable and modular process. The logical flow of the synthesis is straightforward, leading to high yields of the desired product.

Click_Chemistry_Logic Alkyne This compound (Alkyne Component) Mix Mix Reactants in t-BuOH/H₂O Alkyne->Mix Azide Organic Azide (Azide Component) Azide->Mix Catalyst Add CuSO₄ and Sodium Ascorbate Mix->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Triazole Formation of 1,2,3-Triazole Ring Reaction->Triazole Product Isolated Product Triazole->Product

Logical flow for a CuAAC click reaction.

References

Application Notes and Protocols for the Synthesis of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 1-Ethynyl-1-cyclohexanol, a valuable building block in organic synthesis and an important intermediate in the production of pharmaceuticals and other fine chemicals.[1][2][3] The protocols outlined below are based on established laboratory procedures.[1][4]

Introduction

1-Ethynyl-1-cyclohexanol is a tertiary alcohol containing a terminal alkyne functional group.[1] This unique structure allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.[1][2] It is a key precursor for various organic compounds used in research and development, including in the pharmaceutical and materials science sectors.[1][2] The synthesis of 1-Ethynyl-1-cyclohexanol is typically achieved through the ethynylation of cyclohexanone.[5][6]

Data Presentation

The following table summarizes key quantitative data for different synthetic routes to 1-Ethynyl-1-cyclohexanol, providing a comparison of their efficiencies and the physical properties of the final product.

Parameter Method 1: Sodium Acetylide in Liquid Ammonia Method 2: n-BuLi/TMSA Physicochemical Properties
Yield 65-75%80-90% (alternative procedure)[4]Molecular Formula
Reagents Cyclohexanone, Sodium, Acetylene, Liquid Ammonia[4]Cyclohexanone, Trimethylsilylacetylene (TMSA), n-Butyllithium (n-BuLi), Tetrabutylammonium fluoride (TBAF)[1]C₈H₁₂O[7]
Solvent Liquid Ammonia, Diethyl EtherTetrahydrofuran (THF), Diethyl Ether[1]Molecular Weight
Reaction Time ~20 hours for ammonia evaporation~5.5 hours[1]124.18 g/mol
Work-up Acidification, Extraction[4]Quenching with NH₄Cl, Extraction, Desilylation[1]Appearance
Purification Distillation under reduced pressureColumn Chromatography or Vacuum Distillation[1]Colorless to pale yellow liquid/solid[3][8]
Boiling Point 74°C / 14 mmHgNot explicitly stated, but product is distilled under vacuum.180 °C (lit.)
Refractive Index (n²⁰D) 1.4822[4]Not explicitly stated.1.496
Melting Point Not applicable (liquid at RT)Not applicable (liquid at RT)30-33 °C (lit.)
Density Not explicitly stated.Not explicitly stated.0.967 g/mL at 25 °C (lit.)

Experimental Protocols

The following is a detailed protocol for the synthesis of 1-Ethynyl-1-cyclohexanol via the ethynylation of cyclohexanone using n-butyllithium and trimethylsilylacetylene, followed by desilylation. This method is often preferred for its high yield and avoidance of handling large quantities of liquid ammonia.

Materials:

  • Cyclohexanone

  • Trimethylsilylacetylene (TMSA)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

  • Vacuum distillation apparatus (optional)

Procedure:

Step 1: Ethynylation of Cyclohexanone

  • In a dry, inert atmosphere (argon or nitrogen), add a solution of trimethylsilylacetylene (3.23 g, 33 mmol) in anhydrous THF (30 mL) to a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (14.4 mL of a 2.5 M solution in hexane, 36 mmol) dropwise to the stirred solution.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Slowly add a solution of cyclohexanone (2.94 g, 30 mmol) in anhydrous THF to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 5 hours.[1]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether (3 x 30 mL).[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude silyl-protected intermediate.

Step 2: Desilylation

  • Dissolve the crude product from Step 1 in THF.

  • Add TBAF solution (1 M in THF) to the mixture.

  • Stir the mixture at room temperature for 2 hours.[8]

  • Quench the reaction with water and extract with diethyl ether.[8]

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]

Step 3: Purification

  • Purify the crude 1-Ethynyl-1-cyclohexanol by either silica gel column chromatography or vacuum distillation to yield the final product.[1][8]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of 1-Ethynyl-1-cyclohexanol.

Synthesis_Workflow reagents Prepare Reagents: - Trimethylsilylacetylene in THF - n-Butyllithium in Hexanes - Cyclohexanone in THF cooling Cool TMSA solution to -78 °C reagents->cooling add_nBuLi Add n-BuLi dropwise Stir for 30 min cooling->add_nBuLi add_cyclohexanone Add Cyclohexanone solution add_nBuLi->add_cyclohexanone warm_stir Warm to Room Temperature Stir for 5 hours add_cyclohexanone->warm_stir quench Quench with sat. NH4Cl warm_stir->quench extraction1 Extract with Diethyl Ether (3x) quench->extraction1 dry_concentrate1 Dry (MgSO4) and Concentrate extraction1->dry_concentrate1 desilylation Desilylation: - Dissolve in THF - Add TBAF - Stir for 2 hours dry_concentrate1->desilylation quench2 Quench with Water desilylation->quench2 extraction2 Extract with Diethyl Ether quench2->extraction2 dry_concentrate2 Dry (MgSO4) and Concentrate extraction2->dry_concentrate2 purification Purification: - Column Chromatography or - Vacuum Distillation dry_concentrate2->purification product Final Product: 1-Ethynyl-1-cyclohexanol purification->product

Caption: Workflow for the synthesis of 1-Ethynyl-1-cyclohexanol.

Reaction_Scheme cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_product Product cyclohexanone Cyclohexanone step1 1. n-BuLi, THF, -78 °C to RT cyclohexanone->step1 tmsa Trimethylsilylacetylene tmsa->step1 step2 2. TBAF, THF step1->step2 product 1-Ethynyl-1-cyclohexanol step2->product

References

Application Note: Synthesis of 1-Ethynylcyclohexene via Dehydration of 1-Ethynyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-ethynylcyclohexene through the acid-catalyzed dehydration of 1-ethynyl-1-cyclohexanol. This procedure is based on established methods for the dehydration of tertiary alcohols. The protocol covers the reaction mechanism, experimental setup, purification, and characterization of the final product.

Introduction

The dehydration of alcohols is a fundamental and widely used method for the synthesis of alkenes in organic chemistry.[1] This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.[2][3] 1-Ethynyl-1-cyclohexanol is a tertiary alcohol, and its dehydration is expected to proceed readily under relatively mild conditions compared to secondary or primary alcohols.[4][5][6] The reaction mechanism for secondary and tertiary alcohols generally follows an E1 pathway, which involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as a water molecule.[4][7] A subsequent deprotonation from an adjacent carbon atom yields the alkene. For 1-ethynyl-1-cyclohexanol, this mechanism can lead to the formation of two potential isomeric products: the more substituted and thermodynamically more stable 1-ethynylcyclohexene (Zaitsev's product), and the less substituted ethynylidenecyclohexane.[8] Phosphoric acid is often the preferred catalyst for such reactions as it is less prone to causing oxidation and charring compared to sulfuric acid.[2][3][9]

Reaction Mechanism

The acid-catalyzed dehydration of 1-ethynyl-1-cyclohexanol proceeds via a three-step E1 mechanism:

  • Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion, which is a better leaving group than a hydroxyl group.[4][7][9]

  • Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a stable tertiary carbocation.[4][9] This step is the slow, rate-determining step of the reaction.[8]

  • Deprotonation to Form the Alkene: A base (water) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.[4] This step can lead to the formation of isomeric alkenes.

E1_Mechanism E1 Dehydration Mechanism of 1-Ethynyl-1-cyclohexanol cluster_reactant 1. Protonation cluster_intermediate1 2. Loss of Water cluster_intermediate2 3. Deprotonation cluster_products Products Reactant 1-Ethynyl-1-cyclohexanol + H₃O⁺ Intermediate1 Protonated Alcohol Reactant->Intermediate1 + H₃O⁺ Intermediate2 Tertiary Carbocation + H₂O Intermediate1->Intermediate2 - H₂O Product1 1-Ethynylcyclohexene (Major) Intermediate2->Product1 - H₃O⁺ (from C6) Product2 Ethynylidenecyclohexane (Minor) Intermediate2->Product2 - H₃O⁺ (from C2)

Caption: E1 mechanism for the dehydration of 1-ethynyl-1-cyclohexanol.

Experimental Protocol

This protocol describes the dehydration of 1-ethynyl-1-cyclohexanol using 85% phosphoric acid, followed by purification of the resulting 1-ethynylcyclohexene.

Materials and Reagents
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Hazards
1-Ethynyl-1-cyclohexanol124.18[10][11]180[10]~0.97[10]Harmful if swallowed, Toxic in contact with skin, Causes skin and serious eye irritation[10]
Phosphoric Acid (85%)98.00~158~1.685Causes severe skin burns and eye damage
1-Ethynylcyclohexene (Product)106.17~136-138 (Predicted)~0.89 (Predicted)Flammable, Irritant
Sodium Bicarbonate84.01N/A~2.20None
Anhydrous Sodium Sulfate142.04N/A~2.66Irritant
Water18.021001.00None
Equipment
  • Round-bottom flasks (50 mL and 25 mL)

  • Fractional distillation apparatus (Hickman still or standard setup)

  • Heating mantle or sand bath

  • Separatory funnel (60 mL)

  • Graduated cylinders

  • Erlenmeyer flasks

  • Pasteur pipettes

  • Boiling chips

  • Ice bath

Procedure

Reaction Setup and Distillation

  • Place 10.0 g (approx. 10.3 mL) of 1-ethynyl-1-cyclohexanol into a 50 mL round-bottom flask.[1]

  • Cautiously add 3.0 mL of 85% phosphoric acid to the flask while swirling.[1][12] Note: The addition may be slightly exothermic.[9][13]

  • Add a few boiling chips to the mixture.

  • Set up a fractional distillation apparatus.[13] The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile product.

  • Heat the mixture gently using a heating mantle. As the reaction proceeds, the product alkene and water will co-distill.[9][13]

  • Continue the distillation until no more liquid is collected in the receiver. The temperature at the distillation head should be monitored.

Product Work-up and Purification

  • Transfer the collected distillate to a separatory funnel.[1]

  • Wash the organic layer with 10 mL of water to remove the bulk of any unreacted alcohol and phosphoric acid.[1] Drain the lower aqueous layer.

  • Wash the organic layer with 10 mL of 10% sodium bicarbonate solution to neutralize any remaining acid.[1] Vent the separatory funnel frequently to release CO₂ gas pressure. Drain the lower aqueous layer.

  • Perform a final wash with 10 mL of water.[1]

  • Carefully transfer the upper organic layer (the product) to a dry, small Erlenmeyer flask.

  • Dry the product by adding a small amount of anhydrous sodium sulfate.[12] Swirl the flask until the liquid is clear and the drying agent no longer clumps together.[13]

  • Transfer the dried liquid product to a clean, pre-weighed flask via decantation or by using a pipette.

  • Determine the mass of the final product and calculate the percentage yield.

  • For higher purity, the product can be redistilled using a simple distillation setup.

Characterization
  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. The success of the dehydration can be confirmed by the disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) from the starting alcohol and the appearance of a C=C stretch (around 1640-1680 cm⁻¹) for the alkene product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and identify the ratio of the different alkene isomers formed.

Experimental Workflow

The entire experimental process, from setup to characterization, can be visualized as follows:

Workflow A 1. Reagent Addition (1-Ethynyl-1-cyclohexanol + H₃PO₄) B 2. Reaction & Distillation (Heating to distill product) A->B C 3. Liquid-Liquid Extraction (Washing with H₂O & NaHCO₃) B->C D 4. Drying (Addition of Na₂SO₄) C->D E 5. Isolation (Decantation/Filtration) D->E F 6. Characterization (IR, GC-MS) E->F G Final Product (1-Ethynylcyclohexene) F->G

Caption: Workflow for the synthesis and purification of 1-ethynylcyclohexene.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Phosphoric acid (85%) is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The product, 1-ethynylcyclohexene, is expected to be flammable. Keep it away from open flames and ignition sources.

  • Use caution when venting the separatory funnel, as pressure can build up during the sodium bicarbonate wash.

Conclusion

This application note provides a comprehensive and practical protocol for the dehydration of 1-ethynyl-1-cyclohexanol. By following the detailed steps for reaction, purification, and analysis, researchers can effectively synthesize 1-ethynylcyclohexene. The principles and techniques described are broadly applicable to the dehydration of other tertiary alcohols.

References

Application Notes and Protocols for the Functionalization of Polymers Using Ethynylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with ethynylcyclohexane. The introduction of the bulky, hydrophobic cyclohexyl moiety via its reactive ethynyl group can significantly alter the physicochemical properties of polymers, opening up new applications in materials science and drug delivery. This document outlines two primary strategies for incorporating this compound into polymer structures: post-polymerization modification and chain-end functionalization.

Application Notes

The functionalization of polymers with this compound introduces a bulky, saturated cyclic group. This modification can be leveraged to tailor polymer properties for a variety of applications:

  • Enhanced Thermal Stability: The rigid cyclohexyl group can increase the glass transition temperature (Tg) of polymers, leading to improved thermal stability.[1]

  • Controlled Solubility: The hydrophobic nature of the cyclohexyl ring can be used to tune the solubility of polymers in different organic solvents, which is critical for processing and formulation.

  • Steric Shielding for Drug Delivery: In drug-polymer conjugates, the bulky cyclohexyl group can provide steric hindrance, potentially protecting the linker and the conjugated drug from premature degradation in the biological environment. This can lead to more controlled and sustained drug release profiles.

  • Modification of Polymer Morphology: The introduction of bulky side groups can disrupt polymer chain packing, influencing the material's morphology and mechanical properties. This can be used to create materials with tailored porosity or to modify the self-assembly of block copolymers.[1]

  • Platform for Further Functionalization: The ethynyl group serves as a versatile handle for a variety of "click" chemistry reactions, allowing for the straightforward attachment of other functional molecules, such as targeting ligands, imaging agents, or other polymers.[2][3]

Choosing a Functionalization Strategy

Two primary approaches for incorporating this compound are detailed in the following protocols:

  • Post-Polymerization Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This powerful "click" chemistry reaction allows for the efficient grafting of this compound onto a polymer backbone that has been pre-functionalized with azide groups. This method is ideal for creating polymers with a high density of cyclohexyl side chains.

  • End-Group Functionalization via Living Anionic Polymerization: This technique allows for the precise synthesis of polymers with a single this compound group at the chain end. This is particularly useful for creating well-defined block copolymers or for applications where a terminal functional group is required for subsequent conjugation.

Experimental Protocols

Protocol 1: Post-Polymerization Modification of Azide-Functionalized Polystyrene with this compound via CuAAC

This protocol describes the "grafting-to" of this compound onto a polystyrene backbone containing azide functionalities.

Materials:

  • Azide-functionalized polystyrene (PS-N3) (Synthesis can be achieved by, for example, post-polymerization modification of poly(4-vinylbenzyl chloride))

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution of Polymer: In a Schlenk flask, dissolve azide-functionalized polystyrene (PS-N3) (1.0 g, assuming a certain molar equivalent of azide groups) in anhydrous DMF (20 mL) under an inert atmosphere (e.g., argon or nitrogen). Stir until the polymer is fully dissolved.

  • Addition of Reagents: To the stirred solution, add this compound (1.5 molar equivalents relative to the azide groups) and PMDETA (1.2 molar equivalents relative to CuBr).

  • Initiation of Reaction: Add CuBr (0.1 molar equivalents relative to the azide groups) to the flask. The solution will typically change color, indicating the formation of the copper catalyst complex.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere.

  • Quenching and Purification:

    • Expose the reaction mixture to air to quench the reaction (the color will often change to blue/green as Cu(I) oxidizes to Cu(II)).

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol (e.g., 200 mL) with vigorous stirring.

    • Collect the polymer precipitate by filtration.

    • To remove the copper catalyst, redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform) and pass it through a short column of neutral alumina.

    • Alternatively, for more rigorous purification, dissolve the polymer in a suitable solvent and dialyze against a large volume of the same solvent for 48-72 hours, changing the solvent periodically.

    • Precipitate the purified polymer again in methanol and dry under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H NMR: Successful functionalization will be indicated by the appearance of characteristic peaks for the cyclohexyl protons (typically in the range of 1.2-2.0 ppm) and the disappearance of the signal corresponding to the azide group's adjacent protons. A new peak for the triazole proton will also appear (typically around 7.5-8.0 ppm).

  • FTIR: The characteristic azide stretch (around 2100 cm⁻¹) should disappear or significantly decrease in intensity.

  • GPC/SEC: An increase in the polymer's molecular weight and a monomodal distribution should be observed, indicating successful grafting and the absence of significant chain-chain coupling side reactions.

Quantitative Data Summary (Hypothetical)

PolymerMn ( g/mol ) (GPC)Đ (PDI) (GPC)Degree of Functionalization (%) (¹H NMR)
PS-N3 (precursor)20,0001.10N/A
PS-g-Ethynylcyclohexane25,0001.12>95

Experimental Workflow for CuAAC Functionalization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve PS-N3 in anhydrous DMF add_reagents Add this compound and PMDETA dissolve->add_reagents initiate Add CuBr to initiate reaction add_reagents->initiate react Stir at room temp for 24h initiate->react precipitate Precipitate in Methanol react->precipitate purify Remove Copper Catalyst (Alumina column or Dialysis) precipitate->purify dry Dry under vacuum purify->dry

CuAAC functionalization workflow.

Protocol 2: End-Group Functionalization of Polystyrene with this compound via Living Anionic Polymerization

This protocol describes the synthesis of polystyrene with a terminal this compound group by using it as a terminating agent for living anionic polymerization.

Materials:

  • Styrene (freshly distilled from CaH₂)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (titrated)

  • This compound (dried over molecular sieves)

  • Anhydrous tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone ketyl)

  • Methanol (degassed)

  • Schlenk flask and line

  • High-vacuum manifold

  • Magnetic stirrer and stir bar

Procedure:

  • Reactor Setup: Assemble a Schlenk flask with a magnetic stir bar and bake it under vacuum. Backfill with high-purity argon.

  • Solvent and Monomer Addition: Transfer anhydrous THF into the flask via cannula under a positive pressure of argon. Cool the flask to -78 °C using a dry ice/acetone bath. Add the freshly distilled styrene monomer via syringe.

  • Initiation: Add a calculated amount of sec-BuLi initiator dropwise to the stirred solution. The solution should turn a characteristic orange-red color, indicating the formation of the living polystyryl anions.

  • Polymerization: Allow the polymerization to proceed at -78 °C for 1-2 hours. The viscosity of the solution will increase as the polymer chains grow.

  • Termination: Add a solution of this compound (a 2-3 fold molar excess relative to the initiator) in a small amount of anhydrous THF to the living polymer solution. The color of the solution should fade, indicating the quenching of the living anions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure complete termination.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of degassed methanol.

  • Purification and Drying: Filter the white polymer precipitate, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H NMR: The presence of the this compound end-group can be confirmed by the characteristic signals of the cyclohexyl protons. The integration of these signals relative to the aromatic protons of the polystyrene backbone can be used to confirm the end-group functionality.

  • GPC/SEC: The polymer should exhibit a narrow molecular weight distribution (Đ or PDI < 1.1), which is characteristic of a living polymerization process.

  • MALDI-TOF MS: This technique can be used to confirm the absolute molecular weight and the presence of the end-group by matching the observed mass with the calculated mass of the polymer chain plus the initiator fragment and the this compound terminator.

Quantitative Data Summary (Hypothetical)

PolymerMn (Theoretical) ( g/mol )Mn (GPC) ( g/mol )Đ (PDI) (GPC)End-Group Functionality (%) (¹H NMR/MALDI)
PS-Ethynylcyclohexane10,00010,5001.05>98

Signaling Pathway for Living Anionic Polymerization and Termination

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator sec-BuLi monomer1 Styrene initiator->monomer1 living_anion Polystyryl Anion monomer1->living_anion monomer2 n Styrene living_anion->monomer2 living_chain Living Polystyrene Chain monomer2->living_chain terminator This compound living_chain->terminator final_polymer End-Functionalized Polystyrene terminator->final_polymer

References

Application Notes: The Ethynyl Functional Group in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. Central to one of the most prominent click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—is the terminal alkyne, or ethynyl group (-C≡CH).[1] While a simple hydrocarbon like ethynylcyclohexane is not itself used in these applications, the ethynyl functional group is synthetically incorporated into biomolecules and probes to serve as a reactive "handle." This allows for the precise and stable covalent ligation of two molecules, such as attaching a fluorescent dye to a protein, linking a drug to an antibody, or modifying nucleic acids.[1][2]

The CuAAC reaction joins a terminal alkyne with an azide to form a stable triazole linkage.[3] This reaction is exceptionally selective because both the alkyne and azide groups are virtually absent in biological systems, preventing off-target reactions.[4] The reaction proceeds rapidly under mild, aqueous conditions, making it ideal for modifying complex biological molecules, often with near-quantitative yields.[2][5] This document provides an overview of the applications of the ethynyl group in bioconjugation, quantitative data on reaction performance, and detailed protocols for labeling proteins.

Data Presentation: Quantitative Analysis of CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by the structure of the alkyne and the choice of the copper(I)-stabilizing ligand. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Comparison of Reaction Rates for Various Terminal Alkynes in CuAAC

This table shows the time required to reach 50% and 90% of maximum fluorescence in a fluorogenic CuAAC assay, indicating the relative reactivity of different alkyne structures. Propiolamides, which are electronically activated, tend to react fastest.

Alkyne Substrate TypeStructure ExampleTime to 50% Completion (min)Time to 90% Completion (min)
Secondary PropiolamidePyrrolidine Propiolamide~2~6
Propargyl EtherPropargyl-PEG3-OH~3~8
Tertiary PropiolamideMorpholine Propiolamide~4~12
N-PropargylamideN-Propargyl Acetamide~5~15
PropargylamineN-Propargyl-N,N-dimethylamine~6~18
Propargyl AlcoholPropargyl Alcohol~7~20
Aromatic AlkynePhenylacetylene~10~25
Aliphatic Alkyne5-Hexyn-1-ol~12~30

Data adapted from a study using a fluorogenic azidocoumarin and a THPTA-Cu(I) catalyst system under demanding (10 µM Cu+) bioconjugation conditions. Actual times may vary based on specific substrates and conditions.

Table 2: Influence of Copper(I)-Stabilizing Ligands on CuAAC Reaction Efficiency

Different ligands are used to stabilize the active Cu(I) catalyst and accelerate the reaction. This table compares the performance of common ligands by showing the percentage of product formed over time.

Ligand% Product Formed (30 min)Key Characteristics
BTTAA > 45%High reactivity and biocompatibility.[1][6]
BTTES ~35%Good balance of reactivity and solubility.[1]
THPTA < 15%Highly water-soluble, protects biomolecules from oxidation.[1][4]
TBTA < 15%Classic ligand, but has lower water solubility.[1]

Data are based on a fluorogenic assay with 50 µM Cu(I) and a ligand-to-copper ratio of 6:1. BTTAA and BTTES show significantly faster kinetics under these conditions.[1]

Visualizations: Workflows and Reactions

Diagrams are provided to illustrate the key processes in utilizing the ethynyl group for bioconjugation.

G cluster_0 Step 1: Introduce Alkyne Handle cluster_1 Step 2: Click Reaction Protein Protein Alkyne-Protein Alkyne-labeled Protein Protein->Alkyne-Protein Lysine (Amine) or Cysteine (Thiol) Alkyne Reagent Alkyne-NHS Ester or Alkyne-Maleimide Alkyne Reagent->Alkyne-Protein Conjugate Final Bioconjugate Alkyne-Protein->Conjugate Cu(I) Catalyst + Ligand Azide Probe Azide-Fluorophore or Azide-Biotin Azide Probe->Conjugate

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethynylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of ethynylcyclohexane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and established route to this compound involves a two-step process. The first step is the synthesis of 1-ethynyl-1-cyclohexanol, followed by a subsequent reaction to yield the final product. The key intermediate, 1-ethynyl-1-cyclohexanol, is typically prepared by the ethynylation of cyclohexanone using an acetylide anion.[1][2] This can be generated from acetylene gas in the presence of a strong base like sodium amide or potassium hydroxide, or by using a protected acetylene equivalent like trimethylsilylacetylene with a base such as n-butyllithium.[1][2][3]

Q2: What kind of yields can I expect from the synthesis of the 1-ethynyl-1-cyclohexanol intermediate?

A2: Yields for the synthesis of 1-ethynyl-1-cyclohexanol from cyclohexanone are typically reported in the range of 63% to 70%.[1] The specific yield is dependent on factors such as the choice of base, solvent, reaction temperature, and pressure.[1]

Q3: How is this compound obtained from the 1-ethynyl-1-cyclohexanol intermediate?

A3: this compound can be synthesized from 1-ethynyl-1-cyclohexanol through a dehydration reaction followed by reduction, or via a substitution reaction followed by elimination. A common laboratory-scale method involves the dehydration of 1-ethynyl-1-cyclohexanol to form 1-ethynylcyclohexene, often using reagents like phosphorus oxychloride (POCl₃) in pyridine.[3] The resulting alkene can then be reduced to this compound. Alternatively, converting the hydroxyl group to a good leaving group (e.g., a tosylate or a halide) followed by an elimination reaction can also yield the desired product.

Q4: What are the most critical parameters to control for yield optimization?

A4: For the initial ethynylation of cyclohexanone, critical parameters include maintaining anhydrous (water-free) conditions, strict temperature control (especially for organolithium reactions), and ensuring an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.[3][4] For subsequent steps, the choice of reagents and reaction time are crucial for maximizing yield and minimizing the formation of byproducts.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1-Ethynyl-1-cyclohexanol 1. Wet reagents or glassware: Water will quench the strong base (e.g., n-BuLi, NaNH₂) required for the reaction. 2. Inactive base: The organolithium reagent may have degraded due to improper storage. 3. Low reaction temperature: Insufficient temperature may lead to a slow or incomplete reaction.[1] 4. Poor quality starting materials: Impurities in cyclohexanone or the acetylene source can interfere with the reaction.1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.[3] 2. Titrate the n-BuLi solution before use to determine its exact molarity. 3. While initial addition is often at low temperatures (-78 °C), allowing the reaction to slowly warm to room temperature can be necessary for completion.[3] 4. Purify cyclohexanone by distillation if necessary.
Formation of a White Precipitate During Workup Incomplete quenching: The reaction may not have been fully neutralized.Add the quenching solution (e.g., saturated aqueous NH₄Cl) slowly and with vigorous stirring until no further reaction is observed.[3]
Significant Side Product Formation (e.g., Alkyne Homocoupling) 1. Presence of oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes, known as Glaser coupling.[4] 2. High concentration of copper catalyst: If using a copper co-catalyst, high concentrations can favor homocoupling.[4]1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4] 2. Minimize the amount of copper catalyst or consider a copper-free reaction protocol.[4]
Difficulty in Purifying the Final Product 1. Co-elution of byproducts: Nonpolar impurities can be difficult to separate from the product via column chromatography. 2. Product decomposition: Terminal alkynes can be unstable on silica gel.[4]1. Use a less polar eluent system for column chromatography to improve separation. Recrystallization can also be an effective purification method.[4] 2. Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis of this compound precursors.

Table 1: Synthesis of 1-Ethynyl-1-cyclohexanol

Starting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
CyclohexanoneTrimethylsilylacetylene, n-BuLiAnhydrous THF-78 to RT12 hHigh (not specified)[3]
CyclohexanoneAcetylene, KOHMethyl Alcohol13510 min70%[1]
3-MethylcyclohexanoneAcetylene, KOHMethyl Alcohol12022 min69.8%[1]

Table 2: Dehydration of 1-Ethynyl-1-cyclohexanol to 1-Ethynylcyclohexene

Starting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
1-Ethynyl-1-cyclohexanolPOCl₃, PyridineAnhydrous Diethyl Ether0 to RT4 hModerate (not specified)[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethynyl-1-cyclohexanol via Trimethylsilylacetylene

This protocol is adapted from a known synthesis of similar propargyl alcohols.[3]

Materials:

  • Cyclohexanone

  • Trimethylsilylacetylene (TMSA)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Acetylide Formation: Slowly add n-butyllithium solution to the THF. Then, add trimethylsilylacetylene dropwise to the n-BuLi solution and stir for 30 minutes at -78 °C.

  • Ethynylation: Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration: Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol.

  • Deprotection: Dissolve the crude product in THF and add the TBAF solution. Stir the mixture at room temperature for 2 hours.

  • Final Workup: Quench the deprotection reaction with water and extract with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-ethynyl-1-cyclohexanol by vacuum distillation.[3]

Visualizations

Ethynylcyclohexane_Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol cluster_step2 Step 2: Conversion to this compound Cyclohexanone Cyclohexanone Reaction1 Ethynylation Reaction Cyclohexanone->Reaction1 Acetylene_Source Acetylene Source (e.g., TMSA or C2H2 gas) Acetylene_Source->Reaction1 Base Strong Base (e.g., n-BuLi or KOH) Base->Reaction1 Intermediate_Protected 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol Reaction1->Intermediate_Protected if TMSA used Intermediate_Alcohol 1-Ethynyl-1-cyclohexanol Reaction1->Intermediate_Alcohol if C2H2 used Deprotection Deprotection (if needed) (e.g., TBAF) Intermediate_Protected->Deprotection Deprotection->Intermediate_Alcohol Dehydration Dehydration (e.g., POCl3) Intermediate_Alcohol->Dehydration Intermediate_Alkene 1-Ethynylcyclohexene Dehydration->Intermediate_Alkene Reduction Reduction (e.g., H2/Pd) Intermediate_Alkene->Reduction Final_Product This compound Reduction->Final_Product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Yield Start Low Yield of 1-Ethynyl-1-cyclohexanol? Check_Anhydrous Were anhydrous conditions maintained? Start->Check_Anhydrous Yes Solution_Anhydrous Action: Flame-dry glassware, use anhydrous solvents. Check_Anhydrous->Solution_Anhydrous No Check_Base Was the base active? (e.g., n-BuLi titrated) Check_Anhydrous->Check_Base Yes Solution_Anhydrous->Check_Base Solution_Base Action: Use fresh or titrated base. Check_Base->Solution_Base No Check_Temp Was the reaction allowed to warm to RT? Check_Base->Check_Temp Yes Solution_Base->Check_Temp Solution_Temp Action: Ensure sufficient reaction time and temperature. Check_Temp->Solution_Temp No Success Yield Optimized Check_Temp->Success Yes Solution_Temp->Success

Caption: Troubleshooting decision tree for low yield in Step 1.

References

Ethynylcyclohexane Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of ethynylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

This compound, also known as cyclohexylacetylene, is an organic compound with a cyclohexane ring attached to an ethynyl group (-C≡CH).[1] It is a colorless liquid at room temperature, insoluble in water but soluble in common organic solvents.[1] Its reactive triple bond makes it a valuable intermediate in various organic syntheses, including the preparation of polymers and other chemical derivatives.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 931-48-6[2]
Molecular Formula C₈H₁₂[1][2][3]
Molecular Weight 108.18 g/mol [3]
Boiling Point 130-132 °C (at 760 mmHg)[4]
Density 0.828 g/mL at 25 °C
Refractive Index n20/D 1.4540
Flash Point 18 °C (64.4 °F) - closed cup
Purity (Commercial) Typically ≥98%[5]

Q2: What are the most common methods for purifying this compound?

The primary methods for purifying this compound, like many liquid organic compounds, are distillation and flash column chromatography.[6][7]

  • Distillation (simple or fractional) is effective for separating this compound from impurities with significantly different boiling points.[8]

  • Flash Column Chromatography is used to separate it from impurities with similar boiling points but different polarities.[7][9]

Q3: What are potential impurities I might encounter?

Impurities will depend on the synthetic route used. However, common impurities could include:

  • Unreacted starting materials.

  • Solvents used in the reaction (e.g., THF, DMF, ether).[10]

  • By-products from side reactions, such as isomers like 1-ethynylcyclohexene or polymerization products.[1][11]

Q4: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): An effective method for quantifying purity and identifying volatile impurities.[12]

  • Thin-Layer Chromatography (TLC): A quick and simple way to qualitatively check for the presence of impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural confirmation and can reveal the presence of impurities.[14]

  • Mass Spectrometry (MS) and Infrared Spectroscopy (IR): Used for structural identification.[14]

Purification Workflow

The general workflow for purifying crude this compound involves an initial analysis to determine the best method, followed by the chosen purification technique and a final purity assessment.

Purification Workflow Crude Crude this compound Analysis Initial Purity Analysis (TLC, GC, NMR) Crude->Analysis Decision Choose Purification Method Analysis->Decision Distillation Distillation Decision->Distillation Impurities have different boiling points Chromatography Flash Chromatography Decision->Chromatography Impurities have similar boiling points but different polarities Purified Purified this compound Distillation->Purified Chromatography->Purified Final_Analysis Final Purity Confirmation (GC, NMR, etc.) Purified->Final_Analysis

A general workflow for the purification of this compound.

Troubleshooting Guides

Distillation
Problem Possible Cause Solution
Bumping / Uneven Boiling Superheating of the liquid.Add boiling chips or a magnetic stir bar to the distilling flask before heating.
Distillation Rate is Too Slow or Stops Insufficient heat, especially after a lower-boiling fraction has been removed.Gradually increase the heat supplied by the heating mantle to maintain a steady distillation rate of about 1 drop every 20-30 seconds.[8]
Temperature Fluctuation at the Thermometer Thermometer bulb is incorrectly placed.Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[15]
Poor Separation of Components (Fractional Distillation) Distillation rate is too fast; insufficient thermal equilibrium in the fractionating column.Reduce the heating to slow down the distillation rate. Ensure the fractionating column is well-insulated to maintain the temperature gradient.[8]
Flash Column Chromatography

Q: My compound is not moving from the baseline on the TLC plate, even with a relatively non-polar solvent like hexanes. What should I do? A: This indicates your compound is very non-polar and the solvent system is not non-polar enough. Since this compound is quite non-polar, you should be using a very non-polar eluent. Start with 100% hexanes or petroleum ether. If it still doesn't move, there may be an issue with the sample application or the plate itself. However, for this compound, a high Rf value in pure hexane is expected. The goal is to find a solvent system where the desired compound has an Rf of approximately 0.3-0.4 for good separation.[9]

Q: All my spots are running at the solvent front (Rf ≈ 1) on the TLC plate. A: The eluent is too polar. For a non-polar compound like this compound, you should use a non-polar solvent system. Start with 100% hexanes. If separation from impurities is still poor, you can try adding very small amounts of a slightly more polar solvent like diethyl ether or dichloromethane (e.g., 100:1 hexanes:ether).

Q: I'm seeing significant tailing of my spot on the TLC plate. A: Tailing can occur if the sample is overloaded on the TLC plate or if the compound has a strong interaction with the stationary phase. While less common for non-polar compounds, if you are purifying a derivative of this compound that contains a basic group (like an amine), tailing can occur due to interaction with acidic silanol groups on the silica.[16] To fix this, add a small amount (0.1-1%) of a modifier like triethylamine to your eluent.[16]

Q: I have low recovery of my compound after the column. A: This could be due to several factors:

  • Compound is still on the column: You may not have eluted with a strong enough solvent to get everything off. Try flushing the column with a more polar solvent and check the fractions.

  • Decomposition on silica: Some compounds are unstable on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared.[17] If it is unstable, consider using a deactivated silica or an alternative stationary phase like alumina.[17][18]

  • Fractions are too dilute: Your compound may have eluted, but the fractions are too dilute to detect by TLC. Try combining and concentrating the fractions where you expected your compound to elute.[17]

Troubleshooting Flash Chromatography Problem Problem Encountered Cause1 Eluent Too Polar Problem->Cause1 Compound at solvent front (Rf ≈ 1) Cause2 Eluent Too Non-Polar Problem->Cause2 Compound at baseline (Rf ≈ 0) Cause3 Compound Unstable on Silica Problem->Cause3 Low recovery or new spots appear Cause4 Poor Separation Problem->Cause4 Fractions are mixed Solution1 Decrease eluent polarity (e.g., use pure hexanes) Cause1->Solution1 Solution2 Increase eluent polarity (e.g., add 1% ether to hexanes) Cause2->Solution2 Solution3 Use deactivated silica or alumina Cause3->Solution3 Solution4 Optimize solvent system via TLC to maximize ΔRf Cause4->Solution4

Troubleshooting common issues in flash chromatography.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable if the impurities have boiling points that differ from this compound (130-132 °C) by at least 25 °C.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (packed with Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Addition: Place the crude this compound into the distilling flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the liquid boils, vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the first fraction (the lowest boiling point component).[8] Collect this fraction in a separate receiving flask.

  • Collecting the Product: Once the first fraction has distilled, the temperature may drop slightly before rising again to the boiling point of the next component. When the temperature stabilizes at the boiling point of this compound (approx. 130-132 °C), switch to a clean, pre-weighed receiving flask to collect the purified product.[4]

  • Completion: Stop the distillation when only a small amount of residue remains in the distilling flask or when the temperature begins to rise sharply again, indicating a higher-boiling impurity is beginning to distill.

  • Analysis: Confirm the purity of the collected fraction using GC or NMR.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities with different polarities.

  • Solvent System Selection: Determine an appropriate solvent system using TLC. For this compound, start with 100% hexanes. The goal is to find a system where the product has an Rf value of ~0.3-0.4 and is well-separated from all impurities.[9]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar eluent (e.g., hexanes).[19]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica bed.[9]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel using a pipette.[19]

    • Drain the solvent until the sample is absorbed onto the top of the sand/silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a flow controller or air line to achieve a solvent flow rate of about 2 inches per minute.[9]

    • Continuously collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Analysis: Confirm the purity of the final product.

Safety Precautions

This compound is a highly flammable liquid and vapor.[3]

  • Handling: Handle in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[4] Use non-sparking tools and explosion-proof equipment.[4] Ground all equipment to prevent static discharge.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles or a face shield.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

Technical Support Center: Synthesis of Ethynylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethynylcyclohexane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Ethynylation of Cyclohexanone and Subsequent Reduction

This two-step synthesis involves the reaction of cyclohexanone with an acetylide source, followed by the reduction of the resulting propargyl alcohol.

Problem: Low yield of 1-ethynyl-1-cyclohexanol in the first step.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure anhydrous conditions, as water will quench the acetylide anion. Use an appropriate excess of the acetylide reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Possible Cause 2: Formation of 1,1'-ethynylenedicyclohexanol (acetylenic glycol) byproduct. [1]

    • Solution: This side reaction is favored by higher temperatures. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of cyclohexanone. The choice of base can also influence byproduct formation; for instance, using sodium amide in liquid ammonia can minimize this side reaction.

Problem: Formation of 1-ethynyl-1-cyclohexene instead of this compound in the second step.

  • Possible Cause: Use of a dehydrating agent instead of a reducing agent.

    • Solution: The conversion of 1-ethynyl-1-cyclohexanol to this compound is a reduction, not a dehydration. Use a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Dehydrating agents like phosphorus oxychloride (POCl₃) will lead to the formation of the undesired alkene.[2]

Problem: Low yield of this compound in the reduction step.

  • Possible Cause: Incomplete reduction or side reactions.

    • Solution: Ensure the use of a sufficient excess of the reducing agent (e.g., LiAlH₄). The reaction should be performed under anhydrous conditions to prevent quenching of the reagent. Work-up procedures should be carefully controlled to avoid decomposition of the product.

Route 2: Dehydrohalogenation of Dihalocyclohexane

This method involves the elimination of two equivalents of hydrogen halide from a vicinal or geminal dihalocyclohexane using a strong base.

Problem: Formation of cyclohexenyl halide (incomplete elimination).

  • Possible Cause: Insufficient amount or strength of the base.

    • Solution: A double dehydrohalogenation requires at least two equivalents of a strong base. For terminal alkynes, three equivalents are often used to first effect the elimination and then to deprotonate the terminal alkyne, driving the equilibrium.[3] Sodium amide (NaNH₂) in liquid ammonia is a highly effective base for this transformation.

Problem: Formation of an internal alkyne isomer (e.g., 1-cyclohexyl-1-propyne) instead of the terminal alkyne.

  • Possible Cause: Isomerization of the triple bond.

    • Solution: This "alkyne zipper" reaction is promoted by weaker bases such as potassium hydroxide (KOH) at high temperatures.[4][5] The use of a very strong base like sodium amide (NaNH₂) or potassium 3-aminopropylamide (KAPA) at lower temperatures favors the formation of the thermodynamically less stable terminal alkyne by forming the stable acetylide salt.[3][4][5]

Problem: Formation of allene byproducts.

  • Possible Cause: Base-catalyzed rearrangement.

    • Solution: Allene formation can occur in equilibrium with the alkyne.[4] The choice of base and reaction conditions can influence the product distribution. Using a strong, sterically hindered base may favor alkyne formation. Careful monitoring of the reaction and optimization of temperature and reaction time are crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via the ethynylation of cyclohexanone?

A1: The most prominent side reaction is the formation of the acetylenic glycol, 1,1'-ethynylenedicyclohexanol.[1] This occurs when a second molecule of cyclohexanone reacts with the acetylide formed from the initial product. This side reaction can be minimized by controlling the stoichiometry and maintaining low reaction temperatures.

Q2: How can I avoid the isomerization of the terminal alkyne to an internal alkyne during dehydrohalogenation?

A2: The key is to use a sufficiently strong base that can deprotonate the terminal alkyne, forming a stable acetylide salt and thus shifting the equilibrium towards the terminal product.[3][4] Sodium amide (NaNH₂) in liquid ammonia is the reagent of choice for this purpose. Weaker bases like potassium hydroxide (KOH), especially at elevated temperatures, are known to catalyze the isomerization to the more stable internal alkyne.[4]

Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction and identifying volatile byproducts.[6][7][8] The mass spectrometer provides structural information about the separated components. Thin Layer Chromatography (TLC) can also be a quick and effective way to monitor the disappearance of starting materials and the appearance of products. For non-volatile byproducts like the acetylenic glycol, High-Performance Liquid Chromatography (HPLC) might be more suitable.

Q4: Are there any specific safety precautions I should take during the synthesis of this compound?

A4: Yes. When working with acetylene, be aware of its explosive nature, especially under pressure. The use of strong bases like sodium amide requires strict anhydrous conditions as they react violently with water. Lithium aluminum hydride is also highly reactive with water and can ignite. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Data Presentation

Table 1: Influence of Reaction Temperature on the Ethynylation of Cyclohexanone

Temperature (°C)Conversion of Cyclohexanone (%)Yield of 1-ethynyl-1-cyclohexanol (%)Yield of 1,1'-ethynylenedicyclohexanol (%)Reference
135527010.3[1]
17031.246Not Reported[1]

Experimental Protocols

Protocol 1: Synthesis of 1-ethynyl-1-cyclohexanol from Cyclohexanone

  • Materials: Cyclohexanone, Acetylene (or a suitable acetylide source like sodium acetylide), Potassium Hydroxide (KOH), Anhydrous solvent (e.g., THF or liquid ammonia).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, dissolve KOH in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C.

    • Bubble acetylene gas through the solution or add sodium acetylide portion-wise.

    • Slowly add a solution of cyclohexanone in the anhydrous solvent via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC or GC-MS.

    • Quench the reaction by carefully adding an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.[2]

Protocol 2: Dehydrohalogenation of 1,2-Dichlorocyclohexane

  • Materials: 1,2-Dichlorocyclohexane, Sodium amide (NaNH₂), Liquid ammonia, Anhydrous diethyl ether.

  • Procedure:

    • Set up a three-necked flask with a dry ice condenser and a gas inlet.

    • Condense liquid ammonia into the flask.

    • Carefully add sodium amide to the liquid ammonia with stirring.

    • Slowly add a solution of 1,2-dichlorocyclohexane in anhydrous diethyl ether to the sodium amide suspension.

    • Stir the reaction mixture for several hours.

    • After the reaction is complete, carefully quench the excess sodium amide by the slow addition of ammonium chloride.

    • Allow the ammonia to evaporate.

    • Add water and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully distill to obtain this compound.

Mandatory Visualization

Troubleshooting_Ethynylcyclohexane_Synthesis cluster_route1 Route 1: Ethynylation & Reduction cluster_route2 Route 2: Dehydrohalogenation start1 Start: Cyclohexanone + Acetylide step1 Ethynylation Reaction start1->step1 intermediate 1-Ethynyl-1-cyclohexanol step1->intermediate issue1_1 Low Yield of 1-Ethynyl-1-cyclohexanol step1->issue1_1 step2 Reduction Reaction intermediate->step2 product1 This compound step2->product1 issue1_2 Formation of 1-Ethynyl-1-cyclohexene step2->issue1_2 analysis Reaction Monitoring & Analysis product1->analysis cause1_1a Incomplete Reaction issue1_1->cause1_1a Possible Cause cause1_1b Byproduct Formation: 1,1'-Ethynylenedicyclohexanol issue1_1->cause1_1b Possible Cause solution1_1a Ensure Anhydrous Conditions, Excess Acetylide cause1_1a->solution1_1a Solution solution1_1b Low Temperature Control cause1_1b->solution1_1b Solution cause1_2 Incorrect Reagent: Dehydrating Agent Used issue1_2->cause1_2 Possible Cause solution1_2 Use Reducing Agent (e.g., LiAlH4) cause1_2->solution1_2 Solution start2 Start: Dihalocyclohexane step3 Double Dehydrohalogenation start2->step3 product2 This compound step3->product2 issue2_1 Incomplete Elimination step3->issue2_1 issue2_2 Formation of Internal Alkyne step3->issue2_2 issue2_3 Allene Formation step3->issue2_3 product2->analysis cause2_1 Insufficient Base issue2_1->cause2_1 Possible Cause solution2_1 Use ≥ 2 eq. of Strong Base (NaNH2) cause2_1->solution2_1 Solution cause2_2 Triple Bond Isomerization issue2_2->cause2_2 Possible Cause solution2_2 Use Strong Base (NaNH2) at Low Temperature cause2_2->solution2_2 Solution cause2_3 Base-Catalyzed Rearrangement issue2_3->cause2_3 Possible Cause solution2_3 Optimize Base and Reaction Conditions cause2_3->solution2_3 Solution tech1 GC-MS analysis->tech1 tech2 TLC analysis->tech2 tech3 HPLC analysis->tech3

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental_Workflow_Ethynylation title Experimental Workflow: Ethynylation of Cyclohexanone prep 1. Prepare Reaction Setup (Flame-dried flask, inert atmosphere) reagents 2. Add Anhydrous Solvent & Base (KOH) prep->reagents cool 3. Cool to 0 °C reagents->cool acetylene 4. Introduce Acetylene Source cool->acetylene add_ketone 5. Add Cyclohexanone Solution (Keep Temp < 10 °C) acetylene->add_ketone react 6. Stir at Room Temperature (Monitor reaction) add_ketone->react quench 7. Quench with aq. NH4Cl react->quench extract 8. Extract with Organic Solvent quench->extract wash_dry 9. Wash & Dry Organic Phase extract->wash_dry concentrate 10. Concentrate under Reduced Pressure wash_dry->concentrate purify 11. Purify by Vacuum Distillation concentrate->purify product Product: 1-Ethynyl-1-cyclohexanol purify->product

Caption: General experimental workflow for the ethynylation of cyclohexanone.

References

Technical Support Center: Ethynylcyclohexane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of ethynylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving selectivity in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor regioselectivity in the hydrofunctionalization of this compound. How can I favor the Markovnikov or anti-Markovnikov product?

A1: Controlling regioselectivity in the addition to a terminal alkyne like this compound is a common challenge driven by both electronic and steric factors.[1] The choice of catalyst, ligands, and additives is critical.

  • For Markovnikov Selectivity (Addition to the more substituted carbon):

    • Catalyst Choice: Platinum group metals, particularly ruthenium and cobalt complexes, are often employed to achieve high Markovnikov selectivity.[2] Rhodium catalysts with specific N-heterocyclic carbene (NHC) ligands have also demonstrated a switch to Markovnikov products.[3]

    • Mechanism Insight: These catalysts typically operate through a mechanism that favors the formation of a vinylidene intermediate or direct migratory insertion, leading to the 1,1-disubstituted alkene.[1][2]

  • For anti-Markovnikov Selectivity (Addition to the terminal carbon):

    • Hydroboration-Oxidation: This is a classic and reliable method for achieving anti-Markovnikov hydration. Using sterically hindered boranes like 9-BBN or disiamylborane enhances this selectivity.[4]

    • Hydrocupration: The use of copper hydrides in hydroalkylation reactions selectively forms the anti-Markovnikov E-alkene product.[5]

    • Ligand Control: In nickel-catalyzed reductive couplings, the choice of ligand can significantly influence regioselectivity. Trialkylphosphines are often effective.[6]

A general workflow for optimizing regioselectivity is outlined below.

G start Define Target Regioisomer (Markovnikov vs. anti-Markovnikov) catalyst Select Catalyst System - Ru/Co for Markovnikov - B/Cu/Ni for anti-Markovnikov start->catalyst reaction Perform Initial Reaction catalyst->reaction analysis Analyze Product Ratio (GC, NMR) reaction->analysis decision Is Selectivity >95%? analysis->decision ligand Modify Ligand (e.g., bulky phosphines, NHCs) decision->ligand No end Optimized Protocol decision->end Yes ligand->reaction solvent Screen Solvents (Polar vs. Nonpolar) ligand->solvent temp Vary Temperature ligand->temp solvent->reaction temp->reaction G reagents This compound + Aryl Halide reaction Sonogashira Coupling reagents->reaction catalysts Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) catalysts->reaction conditions Amine Base (e.g., TEA) Inert Atmosphere (N2/Ar) conditions->reaction product Desired Coupled Product reaction->product side_reaction Side Reaction: Glaser Homocoupling reaction->side_reaction cause Cause: Oxygen Contamination side_reaction->cause

References

Stability and degradation of Ethynylcyclohexane under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of ethynylcyclohexane under common experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in chemical reactions.

Issue Potential Cause Recommended Action Analytical Verification
Low or no reactivity of this compound Degradation of the starting material due to improper storage.Ensure this compound is stored at 2-8°C, protected from light and air. Consider re-purification by distillation if purity is questionable.Check purity using GC-MS or ¹H NMR. Look for the characteristic alkyne proton signal around 2.0 ppm in ¹H NMR.
Incompatible reaction conditions (e.g., wrong solvent, temperature, or catalyst).Review the reaction protocol. Ensure the solvent is anhydrous for reactions sensitive to moisture. Verify the catalyst's activity.Monitor the reaction progress using TLC, GC-MS, or NMR to check for the consumption of starting material.
Formation of a viscous oil or solid precipitate Polymerization of this compound.Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture if compatible with the desired chemistry. Avoid exposing this compound to high temperatures or direct sunlight for extended periods.[1]Characterize the precipitate using techniques like IR spectroscopy (disappearance of the ≡C-H stretch) or NMR.
Presence of unexpected byproducts Oxidative degradation.Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid strong oxidizing agents unless they are part of the intended reaction.Use GC-MS to identify the mass of potential byproducts. NMR spectroscopy can help in structure elucidation.
Acid or base-catalyzed side reactions.Use non-nucleophilic bases or carefully control the stoichiometry of acidic/basic reagents. Consider using a buffered system if pH control is critical.Analyze the reaction mixture for isomers or rearrangement products using GC-MS and NMR.
Inconsistent reaction yields Variable purity of this compound.Source high-purity this compound and verify its purity upon receipt and before use.Establish a standard analytical method (e.g., GC with an internal standard) for consistent purity assessment.
Presence of moisture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Karl Fischer titration can be used to determine the water content of solvents and reagents.

Frequently Asked Questions (FAQs)

1. How should I properly store this compound to ensure its stability?

This compound should be stored in a cool, dark place, ideally refrigerated at 2-8°C. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. For long-term storage, consider adding a polymerization inhibitor like hydroquinone.

2. What are the common degradation pathways for this compound?

The primary degradation pathways for this compound include:

  • Polymerization: The terminal alkyne functionality can undergo polymerization, especially when exposed to heat, light, or certain catalysts.[2] This often results in the formation of a viscous oil or an insoluble solid.

  • Oxidation: In the presence of oxygen or other oxidizing agents, the ethynyl group can be oxidized. This can lead to the formation of various byproducts, including carboxylic acids upon cleavage of the triple bond.

  • Acid/Base Catalyzed Reactions: Strong acids can promote the hydration of the alkyne to form a ketone (cyclohexyl methyl ketone). Strong bases can deprotonate the terminal alkyne, and if not controlled, this can lead to undesired side reactions.

3. My reaction involving this compound is not working. What should I check first?

First, verify the purity of your this compound using GC-MS or ¹H NMR. Impurities or degradation of the starting material are common causes of reaction failure. Next, ensure all your reagents and solvents are of the appropriate quality and anhydrous if necessary. Finally, double-check your reaction setup and conditions (temperature, atmosphere, stirring) against the protocol.

4. I observe a solid precipitate in my this compound bottle. What is it and can I still use the material?

The precipitate is likely a polymer of this compound. Its formation indicates that the material has started to degrade. While you might be able to isolate the remaining monomer by careful distillation, it is generally recommended to use a fresh, pure batch of the reagent for reliable and reproducible results.

5. Are there any specific catalysts that are known to cause the degradation of this compound?

Certain transition metal catalysts, particularly those based on copper, can promote the oxidative coupling of terminal alkynes (Glaser coupling), leading to the formation of diynes. Also, catalysts that are highly acidic or basic can induce the degradation pathways mentioned above. It is crucial to select a catalyst that is compatible with the alkyne functionality or to use it under conditions that minimize side reactions.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

  • Objective: To determine the purity of this compound and identify potential volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a diluted solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-350.

  • Data Analysis: The purity is determined by the area percentage of the this compound peak in the total ion chromatogram. Impurities are identified by comparing their mass spectra with a library database.

Protocol 2: Accelerated Stability Study of this compound

  • Objective: To assess the stability of this compound under accelerated thermal stress.

  • Materials: Pure this compound, amber glass vials with PTFE-lined caps.

  • Procedure:

    • Aliquot 1 mL of this compound into several labeled amber vials.

    • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

    • Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, and 80°C).

    • Store a control sample at the recommended storage condition (2-8°C).

    • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

    • Allow the vials to cool to room temperature.

    • Analyze the purity of the samples using the GC-MS protocol described above.

  • Data Analysis: Plot the percentage of remaining this compound against time for each temperature. This data can be used to estimate the degradation rate at different temperatures.

Visualizations

Troubleshooting_this compound cluster_issue Observed Issue cluster_investigation Troubleshooting Steps cluster_cause Potential Root Cause cluster_solution Corrective Action start Experiment Failure or Inconsistency check_purity Check Purity of this compound (GC-MS, NMR) start->check_purity check_conditions Verify Reaction Conditions (Solvent, Temp, Catalyst) start->check_conditions check_storage Review Storage Conditions start->check_storage degradation Starting Material Degradation check_purity->degradation side_reaction Side Reaction check_conditions->side_reaction protocol_error Protocol Error check_conditions->protocol_error check_atmosphere Ensure Inert Atmosphere oxidation Oxidation check_atmosphere->oxidation check_storage->degradation polymerization Polymerization degradation->polymerization use_new_reagent Use Fresh/Purified this compound degradation->use_new_reagent add_inhibitor Add Polymerization Inhibitor polymerization->add_inhibitor improve_inertness Improve Inert Atmosphere Technique oxidation->improve_inertness modify_protocol Modify Reaction Protocol side_reaction->modify_protocol protocol_error->modify_protocol

Caption: Troubleshooting workflow for this compound reactions.

Degradation_Pathways cluster_ech This compound cluster_stressors Stress Conditions cluster_products Degradation Products ech This compound heat_light Heat / Light ech->heat_light oxidants Oxidizing Agents (e.g., O2, KMnO4) ech->oxidants acid Strong Acid (H+) ech->acid base Strong Base (B-) ech->base catalyst Transition Metal Catalyst (e.g., Cu+) ech->catalyst polymer Poly(this compound) heat_light->polymer Polymerization carboxyl Cyclohexanecarboxylic Acid oxidants->carboxyl Oxidative Cleavage ketone Cyclohexyl Methyl Ketone acid->ketone Hydration acetylide Cyclohexylacetylide Anion base->acetylide Deprotonation diyne 1,4-Dicyclohexylbuta-1,3-diyne catalyst->diyne Oxidative Coupling

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Challenges in Ethynylcyclohexane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of ethynylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful polymerization experiments.

Section 1: Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of this compound in a question-and-answer format.

Q1: Why is my polymer yield unexpectedly low?

Low polymer yield is a frequent issue that can be attributed to several factors:

  • Monomer and Solvent Purity: this compound polymerization is highly sensitive to impurities. Residual water, oxygen, or other reactive compounds in the monomer or solvent can poison the catalyst or terminate the polymerization chain prematurely. It is crucial to use freshly purified and degassed monomer and anhydrous solvents.

  • Catalyst Inactivity: The catalyst may be inactive due to improper preparation, handling, or storage. Transition metal catalysts, such as those based on rhodium or titanium (Ziegler-Natta), are often air and moisture-sensitive. Ensure all catalyst manipulations are performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Conditions: Temperature, reaction time, and monomer/catalyst concentrations are critical. An incorrect temperature can lead to catalyst decomposition or slow reaction rates. Insufficient reaction time will result in incomplete conversion, while incorrect concentrations can affect initiation and propagation steps.

  • Inhibitor Presence: Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage. These must be thoroughly removed before use, typically by passing the monomer through a column of activated alumina or by distillation.

Q2: How can I control the molecular weight (Mn) of the resulting poly(this compound)?

Controlling the molecular weight is essential for tailoring the polymer's properties. Several strategies can be employed:

  • Monomer-to-Initiator Ratio: In living or controlled polymerizations, the number-average molecular weight (Mn) is directly proportional to the ratio of the initial monomer concentration to the initiator concentration. Adjusting this ratio is the primary method for targeting a specific molecular weight.

  • Catalyst System: The choice of catalyst significantly impacts the resulting molecular weight. Some catalyst systems are known to produce higher or lower molecular weight polymers under similar conditions.

  • Reaction Time and Temperature: In some systems, particularly non-living polymerizations, shorter reaction times or lower temperatures may result in lower molecular weight polymers by limiting chain growth.

Q3: The polydispersity index (PDI) of my polymer is too high (e.g., > 2.0). How can I achieve a narrower molecular weight distribution?

A high PDI indicates a broad distribution of polymer chain lengths, which can be undesirable. To achieve a lower PDI:

  • Utilize a Controlled/Living Polymerization System: Catalysts that promote living polymerization, such as certain rhodium(I) complexes, are known to produce polymers with narrow molecular weight distributions (low PDI).[1]

  • Ensure Rapid and Efficient Initiation: All polymer chains should start growing at approximately the same time. This requires an initiator that is more reactive than the propagating species. Slow initiation relative to propagation is a common cause of broad PDI.

  • Minimize Chain Transfer and Termination Reactions: These side reactions lead to the formation of "dead" polymer chains of varying lengths, thus broadening the PDI. Optimizing the solvent, temperature, and ensuring high purity of reagents can minimize these unwanted reactions.

Q4: My catalyst appears to be inactive or has very low efficiency. What are the possible causes?

Catalyst deactivation is a critical issue. Potential causes include:

  • Impurities: As mentioned, impurities in the monomer or solvent are a primary cause of catalyst deactivation. Acetylenic protons themselves can sometimes react with certain catalyst precursors.

  • Incorrect Co-catalyst or Activator: Many catalyst systems, particularly Ziegler-Natta types, require a co-catalyst (e.g., an organoaluminum compound) for activation. An incorrect co-catalyst or an improper ratio of co-catalyst to catalyst can lead to low or no activity.

  • Atmospheric Contamination: Exposure to air or moisture can irreversibly deactivate many transition metal catalysts. Strict adherence to inert atmosphere techniques (e.g., using a glovebox or Schlenk line) is mandatory.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for this compound polymerization?

A1: Two main classes of catalysts are effective for the polymerization of substituted acetylenes like this compound:

  • Rhodium(I)-based catalysts: Complexes such as [Rh(nbd)Cl]₂ (nbd = norbornadiene) are widely used. They are often tolerant to various functional groups and can provide stereoregular polymers, sometimes via a living polymerization mechanism.[1]

  • Ziegler-Natta catalysts: These are typically based on titanium compounds (e.g., TiCl₄) in combination with an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃). These catalysts are known for their high activity in olefin polymerization and can also be applied to alkynes.

Q2: How should I purify the this compound monomer before polymerization?

A2: High monomer purity is critical. A typical purification procedure involves:

  • Washing the commercial monomer with a dilute aqueous base (e.g., NaOH solution) to remove acidic inhibitors.

  • Washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or CaCl₂).

  • Distillation under reduced pressure from a drying agent like calcium hydride (CaH₂).

  • The purified monomer should be stored under an inert atmosphere and used promptly.

Q3: What solvents are suitable for the polymerization of this compound?

A3: The choice of solvent depends on the catalyst system. Anhydrous, non-protic solvents are generally required. Common choices include:

  • Toluene or Benzene: Often used with Ziegler-Natta catalysts.

  • Tetrahydrofuran (THF) or Dichloromethane (DCM): Commonly used with rhodium-based catalysts. All solvents must be rigorously dried and degassed before use.

Q4: How can I isolate and purify the poly(this compound) after the reaction?

A4: The standard method is precipitation. The viscous polymer solution is slowly added to a large volume of a vigorously stirred non-solvent. For poly(this compound), which is soluble in nonpolar solvents like toluene, a common non-solvent for precipitation is methanol. The precipitated polymer can then be collected by filtration, washed with more non-solvent to remove residual monomer and catalyst, and dried under vacuum.

Section 3: Data Presentation

The following table provides illustrative data on the polymerization of substituted acetylenes using different catalyst systems. Note that these are representative examples, and results for this compound will depend on specific experimental conditions.

Catalyst SystemMonomerSolventTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
[Rh(nbd)Cl]₂ / Et₃NPhenylacetyleneTHF30249550,0001.5
TiCl₄ / Al(C₂H₅)₃1-HexyneToluene6028815,0002.1
MoCl₅ / n-Bu₄SnPhenylacetyleneToluene3019212,0001.8
WCl₆ / Ph₄Sn1-Phenyl-1-propyneToluene3019025,0001.9

Section 4: Experimental Protocols

Protocol 1: Polymerization of this compound using a Rhodium Catalyst

This protocol describes a general procedure for the polymerization of this compound using a common rhodium-based catalyst system.

Materials:

  • This compound (purified and degassed)

  • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)

  • Triethylamine (Et₃N) (distilled and degassed)

  • Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (high purity)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Reactor Setup: A dry 50 mL Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.

  • Monomer Addition: Under a positive pressure of argon, this compound (e.g., 1.08 g, 10 mmol) is added to the flask via syringe, followed by anhydrous THF (20 mL) and triethylamine (1.4 mL, 10 mmol).

  • Catalyst Preparation: In a separate Schlenk tube, [Rh(nbd)Cl]₂ (e.g., 23 mg, 0.05 mmol, 1 mol% Rh relative to monomer) is dissolved in anhydrous THF (5 mL) under argon.

  • Initiation: The rhodium catalyst solution is transferred via cannula or syringe into the vigorously stirred monomer solution. The flask is shielded from light.

  • Polymerization: The reaction is allowed to proceed at room temperature (or a specified temperature) for a set time (e.g., 24 hours). An increase in viscosity is typically observed as the polymer forms.

  • Termination and Precipitation: The polymerization is terminated by opening the flask to the air. The viscous solution is then slowly poured into a beaker containing 400 mL of vigorously stirred methanol.

  • Purification: The precipitated yellow polymer is collected by filtration. It is then washed thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Drying: The purified polymer is dried under vacuum at 40 °C to a constant weight.

  • Characterization: The polymer's structure, molecular weight (Mn), and polydispersity index (PDI) are determined using techniques such as NMR, FTIR, and Gel Permeation Chromatography (GPC).

Section 5: Visualizations

Troubleshooting Logic for Low Polymer Yield

Low_Yield_Troubleshooting Start Low Polymer Yield Impurity_Check Check Reagent Purity Start->Impurity_Check Potential Cause Catalyst_Check Evaluate Catalyst Activity Start->Catalyst_Check Potential Cause Condition_Check Verify Reaction Conditions Start->Condition_Check Potential Cause Purify_Monomer Purify/Distill Monomer (e.g., over CaH2) Impurity_Check->Purify_Monomer Solution Dry_Solvent Dry/Degas Solvent Impurity_Check->Dry_Solvent Solution Inert_Atmosphere Ensure Strict Inert Atmosphere Catalyst_Check->Inert_Atmosphere Solution Fresh_Catalyst Use Freshly Prepared or Stored Catalyst Catalyst_Check->Fresh_Catalyst Solution Optimize_Temp Optimize Temperature Condition_Check->Optimize_Temp Solution Optimize_Time Increase Reaction Time Condition_Check->Optimize_Time Solution Success Improved Yield Purify_Monomer->Success Dry_Solvent->Success Inert_Atmosphere->Success Fresh_Catalyst->Success Optimize_Temp->Success Optimize_Time->Success

Caption: Troubleshooting flowchart for addressing low polymer yield.

Experimental Workflow for this compound Polymerization

Polymerization_Workflow Prep 1. Reagent Preparation Purify_Monomer Purify & Degas This compound Prep->Purify_Monomer Dry_Solvent Dry & Degas Solvent (THF) Prep->Dry_Solvent Setup 2. Reaction Setup Purify_Monomer->Setup Dry_Solvent->Setup Schlenk Assemble Dry Glassware under Inert Gas (Ar) Setup->Schlenk Add_Reagents Add Monomer, Solvent, & Co-catalyst to Flask Schlenk->Add_Reagents Polymerization 3. Polymerization Add_Reagents->Polymerization Initiate Prepare Catalyst Solution & Initiate Reaction Polymerization->Initiate React Stir at RT for 24h Initiate->React Isolation 4. Product Isolation React->Isolation Precipitate Precipitate Polymer in Methanol Isolation->Precipitate Filter_Wash Filter and Wash with Methanol Precipitate->Filter_Wash Dry Dry Polymer under Vacuum Filter_Wash->Dry Analysis 5. Characterization Dry->Analysis GPC GPC (for Mn, PDI) Analysis->GPC NMR NMR/FTIR (for Structure) Analysis->NMR

Caption: Step-by-step experimental workflow diagram.

References

Optimizing catalyst loading for Ethynylcyclohexane coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing catalyst loading in ethynylcyclohexane coupling reactions, such as the Sonogashira and Glaser couplings.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a Sonogashira coupling reaction involving this compound?

A1: The optimal palladium catalyst loading for Sonogashira reactions can vary significantly but generally starts in the range of 1-5 mol% for standard laboratory applications.[1] For highly active catalytic systems or process optimization, loadings can be much lower, sometimes below 0.1 mol%.[1][2] The copper(I) co-catalyst, typically CuI, is also a critical parameter to optimize and is often used in a 1:2 or 1:1 ratio with the palladium catalyst.[3]

Q2: How does adjusting the catalyst loading impact the reaction outcome?

A2: Catalyst loading directly influences the reaction rate, yield, and cost-effectiveness.

  • Higher Loading: Generally results in a faster reaction and can improve yields for less reactive substrates. However, it increases costs, the potential for side reactions like homocoupling, and complicates product purification due to higher residual metal content.[1][4]

  • Lower Loading: Is more cost-effective and sustainable, leading to a higher turnover number (TON). If the loading is too low, the reaction may be slow, incomplete, or fail entirely, especially if catalyst deactivation occurs.[1]

Q3: Is a copper co-catalyst always required for coupling this compound?

A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the transmetalation of the acetylide, copper-free protocols are widely used.[2][5][6] These methods are advantageous when copper contamination is a concern, such as in pharmaceutical or electronic materials synthesis.[2] Eliminating the copper co-catalyst is also the most direct way to prevent the formation of the primary homocoupling byproduct (Glaser coupling).[5][6]

Q4: What is the black precipitate I see in my reaction, and how can I prevent it?

A4: The black precipitate is often palladium black, which forms when the active Pd(0) catalyst decomposes and agglomerates, rendering it inactive.[1][2] This deactivation can be caused by the presence of oxygen, high temperatures, or unsuitable solvents (like THF in some cases).[2][7] To prevent its formation, ensure all solvents and reagents are thoroughly degassed, maintain a strict inert atmosphere (argon or nitrogen), and consider using more robust ligands that stabilize the Pd(0) species.[1][2]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Cross-Coupled Product

Potential Cause Troubleshooting Steps & Solutions
Inactive Catalyst Ensure the palladium catalyst and copper co-catalyst (if used) are fresh and have been stored properly under an inert atmosphere.[2][8] Consider using a more stable pre-catalyst or a direct Pd(0) source like Pd(PPh₃)₄.[4][9]
Atmospheric Contamination Sonogashira reactions are sensitive to oxygen, which deactivates the catalyst.[2] Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes) and maintain a positive pressure of inert gas throughout the reaction.[5][10]
Inappropriate Temperature For couplings with aryl bromides, temperatures may need to be elevated to 80-110 °C.[1][11] If starting materials are degrading, try lowering the temperature. Monitor the reaction to avoid product degradation over time.[8]
Poor Reagent/Solvent Quality Use high-purity, anhydrous solvents and reagents. Impurities, including water, can inhibit or poison the catalyst.[2][8] Common solvents include THF, DMF, toluene, and dioxane.[1][3]

Problem 2: Significant Contamination with Homocoupled Diyne (Glaser Product)

Potential Cause Troubleshooting Steps & Solutions
Presence of Oxygen Oxygen is a key promoter of the oxidative homocoupling of the terminal alkyne (Glaser coupling).[2][5] Rigorous exclusion of air is critical for minimizing this side reaction.[2][5]
High Copper(I) Concentration While essential for the classic Sonogashira, excessive amounts of the copper(I) co-catalyst can significantly increase the rate of homocoupling.[2][5][12] Try reducing the loading of the copper salt.
Slow Cross-Coupling Rate If the desired cross-coupling is slow due to an inactive palladium catalyst or unreactive halide, the alkyne has more opportunity to homocouple.[5] Consider increasing the palladium catalyst loading or switching to a more active ligand.
Reaction Conditions High temperatures can sometimes favor the homocoupling pathway.[5] Consider running the reaction at a lower temperature. The most effective solution is often to switch to a copper-free Sonogashira protocol.[1][5]

Data Presentation: Catalyst Loading Effects

Table 1: General Impact of Palladium Catalyst Loading on Coupling Reactions

Catalyst Loading (mol%) Typical Application Efficiency (Turnover) Key Considerations
5 - 10Difficult couplings, unreactive substratesLowHigh cost, potential for increased side reactions, higher residual metal in the product.[1]
1 - 5Standard laboratory-scale synthesisModerateA common and effective starting point for optimization.[1]
0.1 - 1Highly active catalysts, reactive substratesHighRequires high-purity reagents and strict adherence to inert atmosphere conditions.[1]
< 0.1Industrial-scale synthesis, process optimizationVery HighRequires highly optimized and robust catalytic systems.[1]

Table 2: Typical Reaction Conditions for Sonogashira Coupling of this compound

Parameter Condition
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂[3]
Copper(I) Co-catalyst CuI[3]
Base Triethylamine (TEA), Diisopropylamine (DIPA)[3]
Solvent Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF)[3]
Ligand (optional) Triphenylphosphine (PPh₃) or other phosphine/NHC ligands[1][3]
Temperature Room temperature to 100 °C[1][3]
Reaction Time 2 - 24 hours[3]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield q1 Is Palladium Black observed? start->q1 q2 Reaction run under inert atmosphere? q1->q2 No sol1 Catalyst Deactivated. - Use robust ligand - Ensure inert atmosphere - Check temperature q1->sol1 Yes q3 Reagents & Solvents pure and anhydrous? q2->q3 Yes sol2 Oxygen deactivated catalyst. - Degas solvents/reagents - Use Schlenk line/glovebox q2->sol2 No q4 Temperature / Time optimized? q3->q4 Yes sol3 Catalyst poisoned. - Purify starting materials - Use fresh, dry solvents q3->sol3 No sol4 Suboptimal conditions. - Screen temperature range - Monitor reaction progress q4->sol4 No end Reaction Optimized q4->end Yes

Caption: Troubleshooting decision tree for low-yield coupling reactions.

Experimental_Workflow prep Prepare Stock Solutions (Aryl Halide, this compound, Base) setup Set up Parallel Reactions in inert atmosphere vials prep->setup add_catalyst Add Varying Catalyst Loadings (e.g., 0.5, 1, 2, 5 mol% Pd) setup->add_catalyst run_rxn Heat reactions to designated temperature add_catalyst->run_rxn monitor Monitor Progress by TLC / GC-MS run_rxn->monitor workup Quench, Extract, and Purify monitor->workup analyze Analyze Yield and Purity for each loading workup->analyze result Identify Optimal Catalyst Loading analyze->result

Caption: Experimental workflow for optimizing catalyst loading.

Sonogashira_Cycle pd0 L₂Pd(0) label1 Oxidative Addition pd0->label1 pd_complex L₂Pd(X)(Ar) label2 Transmetalation pd_complex->label2 pd_alkynyl L₂Pd(Ar)(C≡CR') product Ar-C≡CR' pd_alkynyl->product label3 Reductive Elimination pd_alkynyl->label3 cu_acetylide Cu-C≡CR' cu_acetylide->label2 label1->pd_complex  Ar-X label2->pd_alkynyl label3->pd0

Caption: Simplified catalytic cycle for Sonogashira coupling.

Experimental Protocols

General Protocol for Optimizing Palladium Catalyst Loading in a Sonogashira Coupling

This protocol describes a representative experiment for the coupling of an aryl bromide with this compound to determine the optimal catalyst loading.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, TEA), freshly distilled and degassed

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Several oven-dried Schlenk flasks or reaction vials with stir bars

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate/oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium catalyst and CuI to a series of labeled Schlenk flasks. For optimization, you might prepare flasks with 0.5, 1.0, 2.0, and 5.0 mol% of PdCl₂(PPh₃)₂ and a corresponding amount of CuI (e.g., 2x the mol% of Pd).

  • Reagent Addition: To each flask, add the aryl bromide (1.0 eq).

  • Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF, to make a ~0.2 M solution) followed by the amine base (e.g., TEA, 3.0 eq) via syringe.

  • Alkyne Addition: Add this compound (1.2 eq) to each flask via syringe.

  • Reaction: Place the flasks in a preheated oil bath set to the desired temperature (e.g., 60 °C). Stir the mixtures vigorously.[3]

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 3, 6, and 24 hours) using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Workup: Once a reaction is complete (or after a set time), cool the flask to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).[3]

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] Purify the crude product for each reaction via column chromatography on silica gel.

  • Optimization: Determine the isolated yield for each catalyst loading to identify the most efficient condition that balances reaction time, completeness, and cost.[2]

References

Technical Support Center: Sonogashira Coupling of Ethynylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of byproducts in the Sonogashira coupling of ethynylcyclohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound, focusing on identifying the cause of byproduct formation and providing actionable solutions.

Issue 1: Significant formation of a homocoupled diyne byproduct (Glaser coupling).

  • Question: My reaction is producing a large amount of the 1,4-dicyclohexylbuta-1,3-diyne byproduct. What is causing this and how can I prevent it?

  • Answer: The formation of a homocoupled diyne, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings. This occurs when the terminal alkyne couples with itself. This side reaction is typically promoted by the presence of oxygen and high concentrations of the copper(I) co-catalyst.

    To minimize this byproduct, consider the following strategies:

    • Deoxygenation: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst and that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

    • Copper Concentration: Reduce the concentration of the copper(I) co-catalyst or, in some cases, a copper-free Sonogashira protocol may be employed.

    • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low at any given time, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.

Issue 2: Catalyst decomposition leading to low yield and byproduct formation.

  • Question: My reaction is sluggish, and I observe the formation of palladium black, along with a complex mixture of byproducts. What is happening to my catalyst?

  • Answer: The formation of palladium black indicates the decomposition of the palladium(0) catalyst, which is the active catalytic species. This decomposition leads to a loss of catalytic activity and can promote side reactions.

    To prevent catalyst decomposition:

    • Ligand Choice and Ratio: Ensure an appropriate palladium-to-ligand ratio. A slight excess of the phosphine ligand can help to stabilize the palladium(0) complex.

    • Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate catalyst decomposition. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Solvent and Base Selection: The choice of solvent and base can significantly impact catalyst stability. Amine bases, such as triethylamine or diisopropylamine, often serve as both the base and a suitable solvent, helping to stabilize the catalytic species.

Issue 3: Formation of enyne and other unidentified byproducts.

  • Question: Besides the homocoupled diyne, I am observing other byproducts, including what appears to be an enyne. What are the potential sources of these impurities?

  • Answer: The formation of enyne byproducts can arise from the coupling of the terminal alkyne with a vinyl halide, which may be present as an impurity in the starting aryl or vinyl halide. Other unidentified byproducts can result from side reactions of the starting materials or products under the reaction conditions.

    To address these issues:

    • Purity of Starting Materials: Ensure the high purity of all reactants, especially the aryl or vinyl halide. Purify starting materials if necessary.

    • Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) and stop the reaction once the starting materials are consumed. Prolonged reaction times can lead to the formation of degradation products.

    • Base Selection: The choice of base can influence byproduct formation. For sensitive substrates, a weaker base or a non-nucleophilic base might be beneficial.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting byproduct formation in the Sonogashira coupling of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Byproduct Formation Observed byproduct_id Identify Major Byproduct(s) (e.g., GC-MS, NMR) start->byproduct_id homocoupling Homocoupled Diyne (Glaser Product) byproduct_id->homocoupling Is it the homocoupled diyne? catalyst_decomp Catalyst Decomposition (Palladium Black) byproduct_id->catalyst_decomp Is palladium black observed? other_byproducts Other Byproducts (e.g., Enyne) byproduct_id->other_byproducts Are other byproducts present? solution_homocoupling Implement Solutions: - Thoroughly deoxygenate - Reduce [Cu(I)] or use Cu-free conditions - Slow addition of alkyne homocoupling->solution_homocoupling solution_catalyst Implement Solutions: - Adjust Pd:Ligand ratio - Lower reaction temperature - Optimize solvent and base catalyst_decomp->solution_catalyst solution_other Implement Solutions: - Check purity of starting materials - Optimize reaction time - Screen different bases other_byproducts->solution_other end_node Monitor Reaction and Analyze Purity solution_homocoupling->end_node solution_catalyst->end_node solution_other->end_node

Caption: Troubleshooting workflow for minimizing byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Sonogashira coupling of this compound?

A1: The most frequently observed byproduct is the homocoupled 1,4-dicyclohexylbuta-1,3-diyne, which results from the Glaser coupling of two molecules of this compound. Other potential byproducts can include enynes, if the coupling partner is contaminated with vinyl halides, and products arising from catalyst decomposition or side reactions of the starting materials under basic conditions.

Q2: Can the choice of palladium catalyst and ligand affect byproduct formation?

A2: Yes, the choice of the palladium source and the phosphine ligand is crucial. For instance, using a pre-catalyst like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from PdCl₂(PPh₃)₂ can influence catalyst stability and activity. The ligand plays a critical role in stabilizing the palladium center and facilitating the steps of the catalytic cycle. Bulky electron-rich phosphine ligands can sometimes suppress side reactions by promoting the desired reductive elimination step.

Q3: Is a copper co-catalyst always necessary? What are the pros and cons of copper-free Sonogashira coupling?

A3: While the traditional Sonogashira coupling employs a copper(I) co-catalyst (typically CuI), its presence can significantly promote the undesirable homocoupling of the alkyne.

  • Pros of Copper-Free Systems: The primary advantage of copper-free Sonogashira coupling is the significant reduction or complete elimination of the Glaser homocoupling byproduct. This simplifies product purification and can lead to higher yields of the desired cross-coupled product.

  • Cons of Copper-Free Systems: Copper-free reactions may require higher temperatures, longer reaction times, or the use of more specialized and often more expensive palladium catalysts and ligands to achieve comparable efficiency to copper-catalyzed systems.

Q4: How does the choice of base and solvent impact the reaction outcome?

A4: The base and solvent system is critical for a successful Sonogashira coupling.

  • Base: The base, typically an amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. The choice of base can affect the reaction rate and the formation of byproducts. For sensitive substrates, using a milder base might be necessary.

  • Solvent: The solvent must be able to dissolve all reactants and the catalyst system. Common solvents include THF, DMF, and the amine base itself. The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.

Sonogashira Catalytic Cycle and Byproduct Formation

The following diagram illustrates the Sonogashira catalytic cycle and the point at which the major byproduct, the homocoupled diyne, is formed.

G cluster_cycle Sonogashira Catalytic Cycle cluster_byproduct Byproduct Formation (Glaser Coupling) Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd + R-X PdII R-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (Cu-C≡CR') PdII->Transmetal PdII_alkyne R-Pd(II)L₂-C≡CR' Transmetal->PdII_alkyne Cu_acetylide Cu-C≡CR' Transmetal->Cu_acetylide Consumed in Main Cycle RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Reforms Catalyst Product R-C≡CR' (Desired Product) RedElim->Product Alkyne R'-C≡CH (this compound) Alkyne->Cu_acetylide + Cu(I) Homocoupling Oxidative Dimerization Cu_acetylide->Homocoupling + O₂ Diyne R'-C≡C-C≡C-R' (Homocoupled Byproduct) Homocoupling->Diyne

Caption: The Sonogashira cycle and competing Glaser coupling.

Experimental Protocols

Representative Copper-Catalyzed Sonogashira Coupling of this compound with Iodobenzene

  • Reaction Setup: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and a magnetic stir bar.

  • Deoxygenation: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add anhydrous triethylamine (5 mL), followed by iodobenzene (1.0 mmol) and this compound (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of reaction conditions on the yield of the desired product and the formation of the homocoupled diyne byproduct.

EntryPd Catalyst (mol%)CuI (mol%)BaseAtmosphereYield of Desired Product (%)Yield of Homocoupled Byproduct (%)
1PdCl₂(PPh₃)₂ (2)4NEt₃Air4540
2PdCl₂(PPh₃)₂ (2)4NEt₃Argon8510
3PdCl₂(PPh₃)₂ (2)1NEt₃Argon925
4Pd(PPh₃)₄ (2)0PiperidineArgon90<2

Troubleshooting low yields in Ethynylcyclohexane click reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving ethynylcyclohexane. This guide provides detailed troubleshooting advice and frequently asked questions in a question-and-answer format to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields in your click reactions with this compound. Each problem is followed by a series of potential causes and recommended solutions.

Problem: My click reaction with this compound has a very low or no yield.

This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.[1] The following is a systematic approach to troubleshooting low-yield reactions.

Potential Cause 1: Inactive Copper Catalyst

The active catalytic species in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][3]

  • Solutions:

    • Use a reliable Cu(I) source or ensure effective reduction of Cu(II). It is common practice to use a stable Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[2]

    • Prepare fresh sodium ascorbate solution. Sodium ascorbate solutions can degrade over time, especially when exposed to air.[1][4]

    • Degas your solvent and reaction mixture. Removing dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes can minimize Cu(I) oxidation.[2][5] For highly sensitive reactions, working under an inert atmosphere in a glovebox is recommended.[5]

    • Use a stabilizing ligand. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) catalyst, preventing oxidation and disproportionation.[2][5]

Potential Cause 2: Impure or Degraded Reagents

The purity of this compound and the azide partner is crucial. Impurities can inhibit the catalyst.[1]

  • Solutions:

    • Verify the purity of your starting materials using methods like NMR or mass spectrometry.

    • This compound, like other terminal alkynes, should be stored properly to prevent degradation. Use freshly purified or high-purity material.[1]

Potential Cause 3: Inappropriate Solvent or Poor Solubility

Reactants must be soluble in the chosen solvent system for the reaction to proceed efficiently.[1]

  • Solutions:

    • The CuAAC reaction is effective in a wide range of solvents, including water, DMSO, DMF, THF, and mixtures like t-BuOH/water.[5]

    • If reactants are not fully dissolved, consider a different solvent or a co-solvent system. For example, for hydrophobic reactants in aqueous media, adding DMSO or DMF can improve solubility.[1][6]

Potential Cause 4: Steric Hindrance

The bulky cyclohexyl group on this compound can sterically hinder the approach of the reactants, slowing down the reaction.[2]

  • Solutions:

    • Increase the reaction temperature (e.g., to 40-60 °C) or prolong the reaction time.[1][2]

    • Consider using a less sterically hindered azide partner if possible.[2]

Problem: The reaction is very slow or stalls before completion.

Potential Cause 1: Low Temperature

While many click reactions proceed at room temperature, some, especially those with sterically hindered substrates like this compound, may require more energy.[1]

  • Solution:

    • Gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate.[1][7] However, be mindful of the stability of your substrates at higher temperatures.

Potential Cause 2: Low Reactant or Catalyst Concentration

The reaction rate is dependent on the concentration of the reactants and the catalyst.[8]

  • Solutions:

    • If possible, increase the concentration of your reactants.[8]

    • Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[1]

Potential Cause 3: Catalyst Inhibition

Certain functional groups on the azide partner (e.g., thiols) can coordinate with and inhibit the copper catalyst.[1]

  • Solution:

    • If catalyst inhibition is suspected, a higher catalyst loading might be necessary. In some cases, protecting the interfering functional group may be required.

Problem: I am observing unexpected side products.

Potential Cause: Oxidative Homocoupling of this compound

In the presence of oxygen and absence of a sufficient amount of reducing agent, Cu(II) can promote the oxidative homocoupling of terminal alkynes (Glaser coupling) to form a diyne byproduct.[6][9]

  • Solutions:

    • Ensure a reducing environment. Use a slight excess of sodium ascorbate to maintain the copper catalyst in the Cu(I) state.[10]

    • Degas the reaction mixture thoroughly. This minimizes the amount of oxygen available for oxidative side reactions.[6]

    • Use a stabilizing ligand. Ligands can help prevent the formation of unreactive copper acetylide aggregates and suppress side reactions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for the click reaction? A1: While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[11] A more common and reliable method is to generate Cu(I) in situ from a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2][10] This approach ensures a sustained concentration of the active catalyst.[2]

Q2: What is the role of a ligand and is it always necessary? A2: Ligands like TBTA and THPTA are crucial for several reasons: they stabilize the active Cu(I) catalyst, prevent its oxidation, increase its solubility, and can accelerate the reaction rate.[2][12] While some simple click reactions may proceed without a ligand, their use is highly recommended, especially for challenging reactions or when working with sensitive biomolecules, to ensure high yields and reproducibility.[6]

Q3: What is the recommended order of reagent addition? A3: The order of addition can impact the reaction's success. A generally recommended procedure is:

  • In a reaction vial, dissolve the this compound and the azide partner in the chosen solvent.[8]

  • Degas the solution with an inert gas.[8]

  • Add the stabilizing ligand (e.g., TBTA or THPTA).[2]

  • Add the Cu(II) salt solution (e.g., CuSO₄).[2]

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[2][5] Adding the ascorbate last is crucial to prevent premature reduction of Cu(II) before the ligand can coordinate, which could lead to the formation of insoluble copper species.[5]

Q4: Can the reaction be performed in water? A4: Yes, the CuAAC reaction is known to be effective in a wide range of solvents, including water.[5][10] Water is often an excellent choice, especially for bioconjugation reactions. For substrates with low water solubility, like this compound, a co-solvent such as t-BuOH, DMSO, or DMF is often used to create a homogeneous reaction mixture.[1]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations

ReagentTypical Concentration / Molar Ratio (relative to limiting reagent)Notes
This compound (Alkyne)1.0 equivalentCan be the limiting reagent.
Azide1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.[1]
Copper Catalyst (e.g., CuSO₄)0.01 - 0.05 equivalents (1 - 5 mol%)Higher loading may be needed for slow reactions.[1]
Reducing Agent (Sodium Ascorbate)0.1 - 0.5 equivalents (10 - 50 mol%)Use a fresh solution. An excess maintains a reducing environment.[2][3]
Ligand (e.g., TBTA, THPTA)0.05 - 0.25 equivalents (5 - 25 mol%)Typically used in a 1:1 to 5:1 ratio with the copper catalyst.[2][8]

Table 2: Common Solvent Systems for CuAAC Reactions

Solvent SystemSuitabilityNotes
t-BuOH / H₂O (e.g., 1:1)ExcellentGood for a wide range of substrates, balances polarity.[7][8]
DMSO or DMFExcellentGood for dissolving hydrophobic reactants.[1]
H₂OGoodIdeal for bioconjugation; may require a co-solvent for this compound.[5]
THFGoodA common polar aprotic solvent for organic synthesis.
AcetonitrileGoodAnother suitable polar aprotic solvent.

Experimental Protocols

General Protocol for this compound Click Reaction

This protocol is a starting point and may require optimization for specific substrates and scales.

1. Reagent Preparation:

  • Prepare stock solutions of your azide (e.g., 100 mM in DMF or DMSO).

  • Prepare a stock solution of this compound (e.g., 100 mM in DMF or DMSO).

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).[2]

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).[2]

  • Prepare a stock solution of a suitable ligand (e.g., 50 mM TBTA in DMF/t-BuOH 1:4 or 50 mM THPTA in water).[2]

2. Reaction Setup:

  • In a suitable reaction vial, add the this compound (1.0 eq).

  • Add the azide (1.1 eq).[2]

  • Add the solvent (e.g., a 1:1 mixture of t-BuOH/water).[8]

  • Add the ligand solution (e.g., 0.05 eq of TBTA).[2]

  • Add the CuSO₄ solution (e.g., 0.01-0.05 eq).[2]

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[2][5]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 eq).[2]

3. Reaction and Workup:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.[1][2]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and excess reagents.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the resulting triazole product by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Low Yield in This compound Click Reaction check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure and Soluble? check_catalyst->check_reagents Yes solution_catalyst Use fresh reducing agent Use stabilizing ligand Degas solvents check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials Change solvent/co-solvent check_reagents->solution_reagents No check_sterics Is Steric Hindrance a Factor? check_conditions->check_sterics Yes solution_conditions Increase temperature Increase reaction time Increase concentration check_conditions->solution_conditions No solution_sterics Increase temperature Prolong reaction time check_sterics->solution_sterics Yes

Caption: A troubleshooting workflow for low-yield this compound click chemistry reactions.

CuAAC_Mechanism Cu_I Cu(I) Cu_acetylide Copper(I) Acetylide Cu_I->Cu_acetylide + R-C≡CH Cu_azide_complex Azide Coordination Cu_acetylide->Cu_azide_complex + R'-N3 Metallocycle Six-membered Cu(III) Intermediate Cu_azide_complex->Metallocycle Triazolide Copper Triazolide Metallocycle->Triazolide Triazolide->Cu_I + H+ Product 1,4-Triazole Product Triazolide->Product Alkyne This compound Alkyne->Cu_acetylide Azide Azide Azide->Cu_azide_complex

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Logical_Relationships cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions P1 Low/No Yield C1 Inactive Catalyst (Oxidation) P1->C1 C2 Impure Reagents P1->C2 C3 Poor Solubility P1->C3 C5 Steric Hindrance P1->C5 P2 Slow/Stalled Reaction P2->C1 C4 Low Temperature P2->C4 P2->C5 P3 Side Products C6 Oxygen Presence P3->C6 S1 Add Ligand & Fresh Reductant C1->S1 S5 Degas Thoroughly C1->S5 S2 Purify Materials C2->S2 S3 Change Solvent C3->S3 S4 Increase Temperature C4->S4 C5->S4 C6->S1 C6->S5

Caption: Logical relationships between problems, causes, and solutions in click reactions.

References

Technical Support Center: Enhancing Glaser-Hay Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glaser-Hay bioconjugations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes and troubleshooting common issues encountered during the coupling of terminal alkynes on biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the Glaser-Hay bioconjugation reaction?

A1: The Glaser-Hay reaction is a copper(I)-catalyzed oxidative coupling of two terminal alkynes to form a symmetric 1,3-diyne. In the context of bioconjugation, this reaction creates a stable, linear carbon-carbon bond, linking a biomolecule (like a protein containing an unnatural amino acid with a terminal alkyne) to another molecule, which could be a fluorophore, drug, or another biomolecule.[1][2] The reaction is valued for its ability to form a highly stable and unreactive bond under physiological conditions.[1]

Q2: What are the key components of a Glaser-Hay bioconjugation reaction?

A2: The essential components are a biomolecule containing a terminal alkyne, a coupling partner also with a terminal alkyne, a copper(I) catalyst (commonly CuI or CuCl), a nitrogenous ligand (like N,N,N',N'-tetramethylethylenediamine, TMEDA), and an oxidant, which is typically oxygen from the air.[1][3][4][5]

Q3: My protein is degrading during the reaction. What is the likely cause and how can I prevent it?

A3: Protein degradation is a common issue, often observed after extended reaction times (e.g., beyond 6 hours).[1][6] This is likely caused by reactive oxygen species, such as hydroxyl radicals or hydrogen peroxide, generated during the Cu(I)/Cu(II) catalytic cycle.[1][6][7] The presence of Cu(II) species is known to be deleterious to proteins.[7][8]

To mitigate degradation, you can:

  • Optimize Reaction Time: Limit the reaction duration to the minimum required for sufficient coupling.[1]

  • Adjust pH: Lowering the pH to 6.0 when using the TMEDA ligand can reduce degradation.[1][6]

  • Change the Ligand: Using specific bipyridyl ligands, such as 2,2'-Bipyridine-4,4'-dicarboxylic acid, can minimize protein degradation, particularly at a pH of 8.0.[1][6]

  • Add Catalase: The addition of the enzyme catalase has been shown to significantly reduce protein oxidation and improve coupling efficiency by breaking down the hydrogen peroxide byproduct.[6][9]

  • Lower the Temperature: Performing the reaction at a lower temperature (e.g., 4 °C) can help minimize degradation, though it may also slow down the reaction rate.[1]

Q4: How can I improve low coupling efficiency?

A4: Low coupling efficiency can be addressed by systematically optimizing several reaction parameters:

  • Ligand Choice: The selection of the ligand is critical. A carboxylated biphenyl ligand has been shown to provide a coupling efficiency nearly 7 times greater than the traditional TMEDA ligand.[1]

  • pH Optimization: The optimal pH depends on the ligand used. For TMEDA, a pH of 6.0 has shown higher coupling ratios, while for certain bipyridyl ligands, a pH of 8.0 is more effective.[1]

  • Temperature: Increasing the reaction temperature (e.g., to 22 °C, 30 °C, or 37 °C) can increase the coupling rate, but this must be balanced with the risk of protein degradation.[1]

  • Reagent Concentration: Increasing the concentration of the nitrogenous ligand (e.g., TMEDA) may lead to increased reaction rates.[6]

Q5: Can this reaction be performed on unpurified proteins?

A5: Yes, recent developments have shown that the Glaser-Hay bioconjugation can be streamlined by performing it at various stages of the protein purification process. This includes directly in the cell lysate, on Ni-NTA immobilized protein, or following elution, which can eliminate the need for secondary purification steps.[2][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant Protein Degradation 1. Oxidative damage from Cu(II) species and hydrogen peroxide byproducts.[1][6][7] 2. Extended reaction times.[1] 3. Suboptimal pH.[1]1. Add catalase (10 mg/mL) to the reaction mixture to decompose hydrogen peroxide.[6] 2. Reduce the reaction time; monitor progress to find the optimal duration.[1] 3. Adjust pH. If using TMEDA, try pH 6.0. If using a bipyridyl ligand, try pH 8.0.[1][6] 4. Switch to a ligand known to cause less degradation, like 2,2'-Bipyridine-4,4'-dicarboxylic acid.[1]
Low or No Coupling Product 1. Inefficient catalyst/ligand system. 2. Suboptimal pH or temperature. 3. Poor solubility of reagents. 4. Inactive catalyst (Cu(I) oxidized to Cu(II) before reaction).1. Screen different nitrogenous ligands. 2,2'-Bipyridine-4,4'-dicarboxylic acid has shown superior results to TMEDA.[1] 2. Systematically vary the pH (e.g., 6.0, 7.0, 8.0, 9.0) and temperature (e.g., 4 °C, 22 °C, 37 °C) to find the optimal conditions for your specific system.[1] 3. Ensure all components, especially the ligand, are soluble in the aqueous reaction media. Some ligands may require DMSO for stock solutions.[6] 4. Prepare the CuI solution fresh and shake vigorously before use. Ensure proper mixing of the catalyst and ligand before adding the protein.[1]
Reaction is Too Slow 1. Low reaction temperature. 2. Low concentration of catalyst or ligand.1. Increase the reaction temperature. A time course study showed significant coupling within 4-8 hours at room temperature with optimized conditions.[1] 2. An increased concentration of the TMEDA ligand has been shown to increase the reaction rate.[6]
Inconsistent Results 1. Variability between protein batches. 2. Inconsistent preparation of catalyst/ligand solutions.1. For optimization studies, use a single large batch of expressed protein to eliminate variability.[1] 2. Follow a standardized protocol for preparing and mixing reagents, especially the CuI suspension and ligand solutions.[1]

Data Summary: Optimization of Reaction Conditions

The following tables summarize quantitative data from systematic optimization studies.

Table 1: Effect of Ligand and pH on Coupling Efficiency

LigandpHRelative Coupling Efficiency (vs. TMEDA, pH 7.4)Notes
TMEDA (2)6.0Higher than TMEDA at pH > 7.0Faster coupling with less degradation than original conditions.[1][6]
2,2'-Bipyridine-4,4'-dicarboxylic acid (10)8.0~7x greater than TMEDAMinimized protein degradation, allowing for longer reaction times.[1][6]

Table 2: Optimized Reaction Conditions and Outcomes

ConditionTemperature (°C)Time (h)Outcome
TMEDA, pH 6.0224High bioconjugate yield (>95%) with minimal protein degradation.[1]
Ligand 10, pH 8.0228High bioconjugate yield (>95%) with minimal protein degradation.[1]
Ligand 10, pH 8.0 + Catalase22VariesImproved coupling and reduced protein oxidation compared to no catalase.[6]

Experimental Protocols

Protocol 1: Optimized Glaser-Hay Bioconjugation with TMEDA

This protocol is optimized for rapid coupling.[1]

  • Reagent Preparation:

    • Prepare a 500 mM stock solution of Copper(I) Iodide (CuI) in sterile water. Vigorously shake the solution before each use as it is a suspension.

    • Prepare a 500 mM stock solution of N,N,N',N'-tetramethylethylenediamine (TMEDA) in sterile water.

    • Buffer exchange the protein containing the terminal alkyne unnatural amino acid (e.g., p-propargyloxyphenylalanine) into a buffer at pH 6.0 (e.g., PBS). Adjust protein concentration to ~1.0 mg/mL.

    • Prepare a 1 mM solution of the alkyne-containing molecule (e.g., AlexaFluor-488 Alkyne) in DMSO.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, add 5 µL of the 500 mM CuI suspension.

    • Add 5 µL of the 500 mM TMEDA solution.

    • Mix the two solutions thoroughly by pipetting.

    • Add 30 µL of the protein solution (~1.0 mg/mL, pH 6.0).

    • Add 20 µL of the 1 mM alkyne-partner solution.

  • Incubation:

    • Incubate the reaction at room temperature (22 °C) for 4 hours.

  • Purification:

    • Remove excess reactants and purify the bioconjugate using a suitable method, such as spin concentration/buffer exchange columns (e.g., 10k MWCO).

Protocol 2: Optimized Glaser-Hay Bioconjugation with Bipyridyl Ligand and Catalase

This protocol is optimized for minimal protein degradation.[1][6]

  • Reagent Preparation:

    • Prepare a 500 mM stock solution of CuI in sterile water. Vigorously shake before use.

    • Prepare a 500 mM stock solution of 2,2'-Bipyridine-4,4'-dicarboxylic acid (Ligand 10) in 1 M NaOH.

    • Prepare a 10 mg/mL solution of catalase in sterile water.

    • Buffer exchange the protein into a buffer at pH 8.0. Adjust concentration to ~1.0 mg/mL.

    • Prepare a 1 mM solution of the alkyne-containing partner molecule in DMSO.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, add 5 µL of the 500 mM CuI suspension.

    • Add 5 µL of the 500 mM Ligand 10 solution.

    • Mix thoroughly by pipetting until a dark brown color is achieved and let incubate for 10 minutes.[6]

    • Add 30 µL of the protein solution (~1.0 mg/mL, pH 8.0).

    • Add 20 µL of the 1 mM alkyne-partner solution.

    • Finally, add 5 µL of the 10 mg/mL catalase solution.

  • Incubation:

    • Incubate the reaction at room temperature (22 °C) for 8 hours.

  • Purification:

    • Purify the conjugate using spin concentration/buffer exchange columns or another appropriate method.

Visualizations

Glaser_Hay_Catalytic_Cycle Glaser-Hay Catalytic Cycle and Protein Degradation Pathway cluster_cycle Productive Catalytic Cycle cluster_degradation Degradation Pathway cluster_solution Mitigation Strategy CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide O2 O₂ (Oxidant) Alkyne1 Protein-Alkyne (R-C≡CH) Alkyne1->Cu_Acetylide Coordination Alkyne2 Partner-Alkyne (R'-C≡CH) Alkyne2->Cu_Acetylide Diyne Diyne Product (R-C≡C-C≡C-R') Cu_Acetylide->Diyne Oxidative Coupling CuII Cu(II) Species Cu_Acetylide->CuII Side Reaction Diyne->CuI Regeneration O2->CuII Oxidizes Cu(I) H2O2 Hydrogen Peroxide (H₂O₂) CuII->H2O2 Generates OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical H2O_O2 H₂O + O₂ Degraded_Protein Degraded Protein OH_radical->Degraded_Protein Oxidizes Protein Catalase Catalase Catalase->H2O2 Decomposes Troubleshooting_Workflow Troubleshooting Flowchart for Glaser-Hay Bioconjugations start Start Experiment check_yield Acceptable Yield & Purity? start->check_yield end Experiment Successful check_yield->end Yes low_yield Low Yield check_yield->low_yield No, Low Yield degradation Protein Degradation check_yield->degradation No, Degradation optimize_ligand Change Ligand (e.g., to Bipyridyl) low_yield->optimize_ligand optimize_ph Optimize pH (e.g., pH 6 for TMEDA, pH 8 for Bipyridyl) optimize_ligand->optimize_ph optimize_temp Increase Temperature (e.g., 22-37 °C) optimize_ph->optimize_temp optimize_temp->check_yield add_catalase Add Catalase degradation->add_catalase reduce_time Reduce Reaction Time add_catalase->reduce_time change_ligand_ph Change Ligand/pH (e.g., Bipyridyl @ pH 8) reduce_time->change_ligand_ph change_ligand_ph->check_yield

References

Validation & Comparative

Comparative Reactivity of Ethynylcyclohexane and Phenylacetylene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of terminal alkynes is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides an in-depth comparison of the reactivity of two common terminal alkynes: ethynylcyclohexane and phenylacetylene. By examining their performance in key chemical transformations, supported by experimental data and detailed protocols, this document aims to serve as a valuable resource for predicting and manipulating their chemical behavior.

The reactivity of the ethynyl group in both this compound and phenylacetylene is fundamentally governed by the electronic and steric properties of their respective substituents: the aliphatic, bulky cyclohexyl group and the aromatic, planar phenyl group. These differences manifest in distinct reaction rates and product distributions across a range of important organic reactions.

Key Reactivity Differences at a Glance

FeatureThis compoundPhenylacetyleneInfluence on Reactivity
Electronic Effect of Substituent Electron-donating (inductive effect)Electron-withdrawing (inductive effect), Resonance-donatingThe phenyl group's inductive effect makes the acetylenic proton more acidic and can influence the electron density of the triple bond.
Steric Hindrance High, flexibleModerate, planarThe bulky cyclohexyl group can sterically hinder the approach of reagents to the triple bond, potentially slowing down reactions.
pKa of Acetylenic Proton ~25 (estimated)~23.2 - 28.7 (in DMSO)[1]The higher acidity of phenylacetylene's proton can facilitate reactions involving deprotonation, such as Sonogashira coupling.

Performance in Common Alkyne Reactions

Hydrogenation

Hydrogenation of terminal alkynes can proceed to either the corresponding alkene (semi-hydrogenation) or the fully saturated alkane. The choice of catalyst and reaction conditions is crucial for achieving selectivity.

This compound: The electron-donating cyclohexyl group slightly increases the electron density of the triple bond compared to a simple terminal alkyne. This can influence the rate of hydrogenation.

Phenylacetylene: The phenyl group's electronic effects can influence the adsorption of the molecule onto the catalyst surface, impacting both the rate and selectivity of the reaction. Over-hydrogenation to ethylbenzene is a common side reaction that needs to be carefully controlled.

Comparative Data:

ReactionSubstrateCatalystSolventTemperature (°C)Pressure (H₂)Conversion (%)Selectivity to Styrene/Cyclohexylethylene (%)Reference
HydrogenationPhenylacetylene0.02%Pd-Lu/CArgon12030 kPa10093[2]
HydrogenationPhenylacetylene0.02%Pd/CArgon12030 kPa10085[2]
Hydrosilylation

Hydrosilylation, the addition of a silicon-hydrogen bond across the triple bond, is a powerful method for the synthesis of vinylsilanes. The regioselectivity of this reaction (α- vs. β-addition) is influenced by both electronic and steric factors.

This compound: The bulky cyclohexyl group is expected to favor the formation of the β-isomer due to steric hindrance at the α-position.

Phenylacetylene: The electronic properties of the phenyl group can influence the regioselectivity, and both α- and β-adducts are often observed. The reaction kinetics are often zero-order with respect to the alkyne.

Comparative Data:

ReactionSubstrateCatalystSilaneTemperature (°C)Product(s)Reference
HydrosilylationPhenylacetylene[Rh(NBD)(PPh₃)₂]BF₄Ph₃SiH28trans-β-isomer[3]
HydrosilylationPhenylacetylenePt nanoparticlesTriethylsilane70α- and β-(E) isomers[4]

Note: Specific kinetic or yield data for the hydrosilylation of this compound was not found in the reviewed literature, preventing a direct quantitative comparison.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. The reaction is initiated by the deprotonation of the terminal alkyne.

This compound: While the acetylenic proton is less acidic than that of phenylacetylene, it is still readily deprotonated under the basic conditions of the Sonogashira reaction, allowing it to participate effectively in the catalytic cycle.

Phenylacetylene: The higher acidity of the terminal proton in phenylacetylene can facilitate the initial copper acetylide formation, potentially leading to faster reaction rates compared to alkyl-substituted alkynes under certain conditions.

Representative Yields:

ReactionAlkyneAryl HalideCatalyst SystemBaseYield (%)Reference
SonogashiraPhenylacetyleneIodobenzenePd/CuFe₂O₄ MNPsK₂CO₃90[5]
Sonogashira(2-propynyl)cyclohexaneIodobenzenePd/CuFe₂O₄ MNPsK₂CO₃62[5]

(Note: Data for (2-propynyl)cyclohexane is used as a proxy for a cyclohexyl-containing alkyne due to the lack of specific data for this compound in this context.)

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the formation of 1,2,3-triazoles. The reaction rate can be influenced by the electronic nature of the alkyne.

This compound: The electron-donating nature of the cyclohexyl group might slightly decrease the reactivity of the alkyne towards the copper acetylide formation step compared to phenylacetylene.

Phenylacetylene: The electron-withdrawing phenyl group can accelerate the cycloaddition reaction. The rate acceleration of the copper-catalyzed reaction is significant, on the order of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[6]

Experimental Protocols

General Procedure for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (this compound or phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N), freshly distilled (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and freshly distilled Et₃N.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne via syringe.

  • Add the aryl halide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

This is a general protocol and may require optimization for specific substrates.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles for the Sonogashira coupling and a simplified workflow for a typical hydrogenation experiment.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X)L2 Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar-Pd(II)-C≡CR)L2 Oxidative_Addition->Transmetalation Cu-C≡CR Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Cu_Acetylide Copper Acetylide (Cu-C≡CR) Reductive_Elimination->Pd(0)L2 Ar-C≡CR Cu(I)X Cu(I)X Cu(I)X->Cu_Acetylide R-C≡CH, Base Cu_Acetylide->Cu(I)X to Pd cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Hydrogenation_Workflow Start Start Setup Setup Reaction: - Substrate - Solvent - Catalyst Start->Setup Purge Purge with Inert Gas Setup->Purge Introduce_H2 Introduce H₂ Purge->Introduce_H2 React Stir at desired Temp & Pressure Introduce_H2->React Monitor Monitor Progress (TLC/GC) React->Monitor Workup Workup: - Filter Catalyst - Remove Solvent React->Workup Reaction Complete Monitor->React Purify Purification Workup->Purify End End Purify->End

Caption: General experimental workflow for a hydrogenation reaction.

Conclusion

The choice between this compound and phenylacetylene in a synthetic strategy will depend on the desired electronic and steric properties of the target molecule, as well as the specific reaction being employed. Phenylacetylene, with its electron-withdrawing phenyl group and more acidic acetylenic proton, may exhibit higher reactivity in reactions sensitive to these factors, such as Sonogashira couplings and certain cycloadditions. Conversely, the bulky, electron-donating cyclohexyl group of this compound will influence reactivity through steric hindrance and modified electron density at the triple bond. While direct quantitative comparisons are limited in the literature, a thorough understanding of these fundamental principles allows for a rational prediction of their relative reactivity, enabling more efficient and targeted molecular design.

References

A Comparative Guide to Ethynylcyclohexane and Other Cycloalkynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a set of reliable, efficient, and bioorthogonal reactions for molecular assembly. Among the most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice of alkyne is a critical determinant of the reaction's success, influencing kinetics, biocompatibility, and suitability for a given application. This guide provides an objective comparison of the performance of ethynylcyclohexane, a terminal alkyne, with various strained cycloalkynes, supported by experimental data and detailed protocols.

At a Glance: this compound vs. Strained Cycloalkynes

FeatureThis compound (Terminal Alkyne)Strained Cycloalkynes (e.g., BCN, DIBO, DIFO)
Primary Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requirement Copper(I) catalyst is essential.No catalyst is required.
Biocompatibility Limited in living systems due to the cytotoxicity of the copper catalyst, although ligands can mitigate this.[1]High biocompatibility, making them ideal for in vivo and live-cell labeling.[2]
Reaction Kinetics Generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[3]Kinetics are highly dependent on the ring strain of the specific cycloalkyne, with rates varying over several orders of magnitude.[4][5]
Synthetic Accessibility Generally straightforward and cost-effective to synthesize or procure.[6]Synthesis can be complex and multi-stepped, leading to higher costs.[7]
Stability Generally stable under physiological conditions.[8]Stability varies; highly strained alkynes can be less stable.
Applications In vitro bioconjugation, materials science, synthesis of pharmaceuticals and other complex molecules.[6]In vivo imaging, live-cell labeling, and applications where copper toxicity is a concern.[2][9]

Performance Comparison: Reaction Kinetics

The efficiency of a click reaction is quantitatively described by its second-order rate constant (k₂), which reflects how quickly the alkyne and azide react to form the triazole product. A higher k₂ value signifies a faster reaction, which is often critical for applications involving low reactant concentrations or the need to capture dynamic biological processes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Table 1: Relative Performance of Various Terminal Alkynes in Ligand-Accelerated CuAAC

Alkyne SubstrateTime to 50% Completion (10 µM Cu⁺)Time to 90% Completion (10 µM Cu⁺)
Propiolamide~5 min~15 min
Propargyl ether~10 min~25 min
Propargyl alcohol~15 min~30 min
N-propargylamide~15 min~30 min
Data is inferred from fluorescence-based kinetic assays of various alkynes with a coumarin azide.[10] this compound's performance is expected to be in a similar range to propargyl derivatives.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strained cycloalkynes are the cornerstone of SPAAC, a copper-free click reaction. The reactivity of these molecules is primarily dictated by the degree of ring strain. More strained cyclooctynes exhibit faster reaction kinetics.

Table 2: Second-Order Rate Constants (k₂) for SPAAC of Various Cycloalkynes with Benzyl Azide

Cycloalkynek₂ (M⁻¹s⁻¹)Reference
Cyclooctyne (OCT)0.0012[12]
Bicyclo[6.1.0]nonyne (BCN)0.14 - 0.29[13]
Dibenzocyclooctyne (DIBO)0.17[13]
Difluorinated cyclooctyne (DIFO)0.076[13]
Azadibenzocyclooctyne (ADIBO/DIBAC)~0.3[14]
Biarylazacyclooctynone (BARAC)>1[15]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction in an aqueous buffer, suitable for bioconjugation.

Materials:

  • Alkyne-functionalized molecule (e.g., this compound derivative)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne- and azide-containing molecules in the reaction buffer to the desired concentrations.

  • Prepare a premix of the copper catalyst by adding the CuSO₄ stock solution to the ligand stock solution. The ratio of ligand to copper is typically 5:1.

  • Add the copper/ligand premix to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Upon completion, the product can be purified using standard methods appropriate for the molecules involved (e.g., size-exclusion chromatography, dialysis, or HPLC).

Protocol for Cell-Surface Protein Labeling using SPAAC

This protocol describes the labeling of a cell-surface protein of interest (POI) that has been genetically engineered to incorporate an azide-bearing unnatural amino acid.

Materials:

  • Mammalian cells expressing the azide-modified POI

  • Cycloalkyne-conjugated fluorescent dye (e.g., BCN-fluorophore)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture the cells expressing the azide-modified POI to the desired confluency.

  • Prepare a stock solution of the cycloalkyne-conjugated fluorescent dye in a suitable solvent (e.g., DMSO).

  • Dilute the cycloalkyne-dye conjugate in pre-warmed cell culture medium to the final desired labeling concentration (typically in the low micromolar range).

  • Remove the existing medium from the cells and add the medium containing the cycloalkyne-dye conjugate.

  • Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • After incubation, gently wash the cells with fresh, pre-warmed medium or PBS to remove any unreacted dye.

  • The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.

Visualizations

Experimental Workflow for Cell-Surface Protein Labeling

G cluster_0 Genetic Modification cluster_1 Labeling cluster_2 Analysis Introduce Azide-UAA Introduce Unnatural Amino Acid with Azide Group into Protein of Interest (POI) Express POI Express Azide-Modified POI on Cell Surface Introduce Azide-UAA->Express POI Add Cycloalkyne-Dye Add Cycloalkyne-Conjugated Fluorescent Dye to Cell Culture Medium Express POI->Add Cycloalkyne-Dye SPAAC Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) occurs on the cell surface Add Cycloalkyne-Dye->SPAAC Reaction Wash Cells Wash to Remove Unreacted Dye SPAAC Reaction->Wash Cells Visualize Visualize Labeled POI via Fluorescence Microscopy or Flow Cytometry Wash Cells->Visualize

Caption: Workflow for labeling cell-surface proteins using SPAAC.

Signaling Pathway: GPCR Dimerization and Downstream Signaling

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Evidence suggests that some GPCRs can form dimers, which can influence their signaling properties. Click chemistry can be a valuable tool to study these interactions by labeling specific receptor subunits.

GPCR_Signaling Ligand Ligand Dimer GPCR Dimer (A-B) Ligand->Dimer Binding GPCR_A GPCR Monomer A GPCR_A->Dimer GPCR_B GPCR Monomer B GPCR_B->Dimer G_Protein G Protein (αβγ) Dimer->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_betagamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling Activation

Caption: Simplified GPCR dimerization and signaling pathway.

Conclusion

The choice between this compound and a strained cycloalkyne for click chemistry applications hinges on the specific experimental requirements. This compound, as a terminal alkyne, is a cost-effective and reliable reagent for CuAAC reactions in contexts where the presence of a copper catalyst is not a concern, such as in materials science and in vitro bioconjugation.

In contrast, for applications in living systems, including live-cell imaging and in vivo studies, the high biocompatibility of SPAAC makes strained cycloalkynes the superior choice. The wide range of reactivities available within the family of strained cycloalkynes allows researchers to select a reagent with kinetics tailored to their specific needs. While the synthesis of these strained rings can be more complex, the ability to perform click chemistry in a catalyst-free manner is a significant advantage for many biological and drug development applications. Careful consideration of the trade-offs between reaction kinetics, biocompatibility, and synthetic accessibility is paramount for the successful implementation of click chemistry in any research endeavor.

References

A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Ethynylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical synthesis and drug development, unambiguous structural confirmation of molecules is paramount. Ethynylcyclohexane, a valuable building block, possesses a terminal alkyne functional group that is key to its reactivity. Spectroscopic analysis provides a definitive method for confirming its structure and differentiating it from structurally similar isomers such as vinylcyclohexane and ethylcyclohexane. This guide offers a comparative overview of the key spectroscopic data and the experimental protocols used for this purpose.

Spectroscopic Data Comparison

The differentiation between this compound and its saturated or partially saturated analogues is clearly demonstrated through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique fingerprints that pinpoint the characteristic functional groups of each molecule.

Spectroscopic TechniqueThis compoundVinylcyclohexaneEthylcyclohexane
Infrared (IR) Spectroscopy ≡C-H stretch: ~3300 cm⁻¹ (strong, sharp)C≡C stretch: ~2100 cm⁻¹ (weak, sharp)sp³ C-H stretch: <3000 cm⁻¹=C-H stretch: ~3080 cm⁻¹ (medium)C=C stretch: ~1640 cm⁻¹ (medium)sp³ C-H stretch: <3000 cm⁻¹sp³ C-H stretch: <3000 cm⁻¹(No significant peaks above 3000 cm⁻¹)
¹H NMR Spectroscopy (δ, ppm) Acetylenic H: ~1.9-2.0 ppm (1H, triplet)Cyclohexyl H's: ~1.2-2.2 ppm (11H, multiplets)Vinylic H's: ~4.9-5.8 ppm (3H, multiplets)Cyclohexyl H's: ~1.0-2.0 ppm (11H, multiplets)Ethyl CH₃: ~0.9 ppm (3H, triplet)Ethyl CH₂: ~1.2 ppm (2H, quartet)Cyclohexyl H's: ~0.8-1.8 ppm (11H, multiplets)
¹³C NMR Spectroscopy (δ, ppm) Alkyne C's: ~68 ppm, ~84 ppmCyclohexyl C's: ~25-40 ppmAlkene C's: ~112 ppm, ~145 ppmCyclohexyl C's: ~26-45 ppmEthyl C's: ~11 ppm, ~29 ppmCyclohexyl C's: ~26-40 ppm
Mass Spectrometry (m/z) Molecular Ion (M⁺): 108Key Fragments: 93 ([M-CH₃]⁺), 79 ([M-C₂H₅]⁺)[1]Molecular Ion (M⁺): 110Key Fragments: 82 ([M-C₂H₄]⁺, retro-Diels-Alder), 67, 54Molecular Ion (M⁺): 112Key Fragments: 83 ([M-C₂H₅]⁺), 55

This data clearly illustrates the unique spectroscopic signature of this compound. The presence of characteristic IR absorptions for the terminal alkyne, the distinct chemical shifts for the acetylenic proton and carbons in NMR, and the specific molecular ion peak in mass spectrometry collectively provide unequivocal structural confirmation.

Logical Workflow for Structural Confirmation

The process of identifying an unknown sample as this compound involves a systematic workflow where data from multiple spectroscopic techniques are integrated to build a conclusive argument, ruling out other potential isomers.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Primary Analysis: Molecular Formula & Unsaturation cluster_2 Functional Group Identification cluster_3 Carbon & Proton Environment Analysis cluster_4 Conclusion Unknown Unknown Sample (C8 Isomer) MS Mass Spectrometry (MS) Unknown->MS MW Molecular Weight = 108? (C8H12) MS->MW m/z of M⁺ IR Infrared (IR) Spectroscopy MW->IR Proceed if Yes No_MW Alternative Isomer (e.g., Vinylcyclohexane, MW=110 or Ethylcyclohexane, MW=112) MW->No_MW No IR_Features Key Peaks? ≡C-H (~3300 cm⁻¹) C≡C (~2100 cm⁻¹) IR->IR_Features NMR NMR Spectroscopy (¹H and ¹³C) IR_Features->NMR Proceed if Yes No_IR Not a Terminal Alkyne (Consider Vinyl- or Ethyl-) IR_Features->No_IR No C13_NMR ¹³C: Alkyne Signals? (~68 & 84 ppm) NMR->C13_NMR H1_NMR ¹H: Acetylenic Signal? (~1.9-2.0 ppm) NMR->H1_NMR Confirmation Structure Confirmed: This compound C13_NMR->Confirmation Yes No_NMR Inconsistent C/H Environment C13_NMR->No_NMR No H1_NMR->Confirmation Yes H1_NMR->No_NMR No

Caption: Logical workflow for confirming this compound structure.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below. Instrument parameters may be optimized based on the specific equipment and sample concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups (alkyne C≡C and ≡C-H bonds).

  • Methodology:

    • Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a single drop of the neat liquid sample (this compound) directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the ¹H and ¹³C chemical environments and connectivity.

  • Methodology:

    • Prepare the sample by dissolving approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the ¹H NMR spectrum. A standard pulse program is used, with a sufficient relaxation delay to ensure quantitative integration if needed.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and analyze the fragmentation pattern of the molecule.

  • Methodology:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the compound from any impurities.

    • As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI) at 70 eV.[4]

    • The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer, and a mass spectrum is generated.[5]

References

A Comparative Analysis of Experimental and Computational Data for Ethynylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethynylcyclohexane's Properties

This guide provides a detailed comparison of experimentally determined and computationally calculated physicochemical and spectral properties of this compound. The data presented herein is intended to offer researchers a comprehensive understanding of this compound's characteristics, supported by detailed experimental protocols and theoretical models.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental physical properties of this compound have been well-characterized through experimental methods. These values serve as a benchmark for validating computational models. A summary of these properties is presented below.

PropertyExperimental ValueComputational Value
Boiling Point 130-132 °CNot Available
Density 0.828 g/mL at 25 °CNot Available
Refractive Index n20/D 1.4540Not Available
Molecular Weight Not Applicable108.18 g/mol
XLogP3-AA Not Applicable3.1

Spectral Data: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure and electronic environment. Below is a comparison of key spectral data obtained through experimental measurements and computational predictions.

Vibrational Spectroscopy (FTIR)

The infrared spectrum of this compound reveals characteristic vibrational modes. The C≡C triple bond and the adjacent C-H bond of the ethynyl group are particularly noteworthy.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
≡C-H Stretch ~3300 (Strong, Sharp)Often overestimated by DFT without scaling
C≡C Stretch 2100-2260 (Weak to Medium)Dependent on the level of theory and basis set
=C-H Bend 610-700 (Strong, Broad)Generally in good agreement with experiment
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. The acetylenic proton of this compound exhibits a characteristic chemical shift.

Proton EnvironmentExperimental Chemical Shift (δ, ppm)
Acetylenic Proton (≡C-H) ~2.0
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

IonExperimental m/z
Molecular Ion [M]⁺ 108

Computational Insights: Dipole Moment and Molecular Orbitals

Computational chemistry offers valuable insights into properties that are difficult or impossible to measure experimentally.

PropertyCalculated Value
Dipole Moment Data not readily available in public databases. Ab initio or DFT calculations would be required.
HOMO Energy Data not readily available in public databases. DFT calculations would be required.
LUMO Energy Data not readily available in public databases. DFT calculations would be required.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the general procedures for the key analytical techniques used to characterize this compound.

Fourier Transform Infrared (FTIR) Spectroscopy of Neat Liquid

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Procedure:

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Place a single drop of neat this compound directly onto the ATR crystal.

  • Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy of a Liquid Sample

Objective: To obtain the proton NMR spectrum of this compound.

Procedure:

  • Dissolve a small amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, ensuring proper shimming of the magnetic field to obtain high-resolution signals.

Electron Ionization Mass Spectrometry (EI-MS) of a Volatile Organic Compound

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.

Procedure:

  • Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatography (GC) inlet for separation and purification.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • The resulting positively charged ions (molecular ion and fragments) are accelerated into the mass analyzer.

  • The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Comparison Workflow

The following diagram illustrates the logical flow of comparing experimental and computational data for the characterization of this compound.

G cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling exp_phys Physicochemical Properties data_comparison Data Comparison and Analysis exp_phys->data_comparison exp_spec Spectroscopic Data (FTIR, NMR, MS) exp_spec->data_comparison comp_prop Calculated Properties (Dipole Moment, MO Energies) comp_prop->data_comparison comp_spec Calculated Spectra (Vibrational Frequencies) comp_spec->data_comparison conclusion Comprehensive Characterization of this compound data_comparison->conclusion

Caption: Workflow for comparing experimental and computational data.

Comparative Analysis of the Biological Activity of Ethynylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Ethynylcyclohexane derivatives have emerged as a class of compounds with potential biological activities, including anticancer and antiviral properties. This guide provides a comparative overview of the methodologies used to evaluate these activities, alongside a discussion of relevant biological pathways.

Due to a lack of publicly available research directly comparing the biological activity of this compound derivatives against established standards, this guide will focus on the experimental frameworks used for such evaluations. We will present standardized protocols for assessing anticancer and antiviral efficacy, which would be applicable to this compound derivatives, and provide context with commonly used standard drugs.

Data Presentation

While specific comparative data for this compound derivatives is not available in the literature, a typical comparison table for in vitro anticancer activity would be structured as follows:

Table 1: In Vitro Anticancer Activity of this compound Derivatives and Standard Drugs against Human Cancer Cell Lines.

CompoundCell LineIC₅₀ (µM) ± SDSelectivity Index (SI)
This compound Derivative 1 MCF-7 (Breast)Data not availableData not available
A549 (Lung)Data not availableData not available
Normal Cell Line (e.g., MRC-5)Data not available
This compound Derivative 2 MCF-7 (Breast)Data not availableData not available
A549 (Lung)Data not availableData not available
Normal Cell Line (e.g., MRC-5)Data not available
Doxorubicin (Standard) MCF-7 (Breast)VariableVariable
A549 (Lung)VariableVariable
Normal Cell Line (e.g., MRC-5)Variable
Cisplatin (Standard) MCF-7 (Breast)VariableVariable
A549 (Lung)VariableVariable
Normal Cell Line (e.g., MRC-5)Variable

IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. SD: Standard Deviation. The Selectivity Index (SI) is calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line, with higher values indicating greater selectivity for cancer cells.

Similarly, a comparative table for in vitro antiviral activity would be structured as follows:

Table 2: In Vitro Antiviral Activity of this compound Derivatives and Standard Drugs.

CompoundVirusCell LineEC₅₀ (µM) ± SDCC₅₀ (µM) ± SDSelectivity Index (SI)
This compound Derivative 1 Influenza A (H1N1)MDCKData not availableData not availableData not available
Herpes Simplex Virus 1 (HSV-1)VeroData not availableData not availableData not available
This compound Derivative 2 Influenza A (H1N1)MDCKData not availableData not availableData not available
Herpes Simplex Virus 1 (HSV-1)VeroData not availableData not availableData not available
Remdesivir (Standard) Influenza A (H1N1)MDCKVariableVariableVariable
Acyclovir (Standard) Herpes Simplex Virus 1 (HSV-1)VeroVariableVariableVariable

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. Below are standard protocols for assessing anticancer and antiviral activities.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., MRC-5) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
  • Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound derivatives and standard drugs (e.g., Doxorubicin, Cisplatin) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to obtain a range of final concentrations.
  • Replace the culture medium in the 96-well plates with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT.
  • Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
  • Shake the plates gently for 15 minutes to ensure complete dissolution.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay Protocol

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

1. Cell Seeding:

  • Seed host cells (e.g., MDCK for influenza, Vero for HSV) into 96-well plates at a concentration that will form a confluent monolayer within 24 hours.
  • Incubate at 37°C in a 5% CO₂ atmosphere.

2. Compound and Virus Addition:

  • Prepare serial dilutions of the this compound derivatives and standard antiviral drugs (e.g., Remdesivir, Acyclovir) in a serum-free medium.
  • When the cell monolayer is confluent, remove the growth medium.
  • Add the diluted compounds to the wells.
  • Subsequently, infect the cells with a virus suspension at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days.
  • Include a cell control (no virus, no compound), a virus control (virus, no compound), and a compound toxicity control (compound, no virus).

3. Incubation:

  • Incubate the plates at the optimal temperature for the specific virus (e.g., 34°C for influenza) in a 5% CO₂ atmosphere until CPE is complete in the virus control wells.

4. CPE Quantification:

  • Visually score the CPE in each well under a microscope.
  • Alternatively, quantify cell viability using a colorimetric method such as the Neutral Red uptake assay or MTT assay as described above.

5. Data Analysis:

  • Calculate the percentage of CPE reduction:
  • % CPE Reduction = [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] x 100
  • Determine the EC₅₀ from the dose-response curve.
  • Determine the CC₅₀ from the compound toxicity control wells.
  • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a common signaling pathway implicated in cancer and a general workflow for in vitro biological activity screening.

anticancer_pathway EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Drug Potential Anticancer Drug (e.g., this compound Derivative) Drug->MEK Inhibition

Caption: MAPK/ERK signaling pathway, a common target for anticancer drugs.

experimental_workflow start Start: Compound Synthesis (this compound Derivatives) invitro In Vitro Screening (e.g., MTT, CPE Assay) start->invitro data Data Analysis (IC₅₀ / EC₅₀ Determination) invitro->data hit Hit Identification (Potent & Selective Compounds) data->hit hit->start Inactive lead_opt Lead Optimization hit->lead_opt Active invivo In Vivo Studies lead_opt->invivo end Preclinical Candidate invivo->end

Caption: General workflow for preclinical drug discovery.

Conclusion

While the therapeutic potential of this compound derivatives is an area of active research, a comprehensive, direct comparison with standard anticancer and antiviral drugs is not yet available in published literature. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for conducting such comparative studies. Future research focusing on the generation of quantitative data for these derivatives against a panel of cancer cell lines and viruses, alongside established standards, will be crucial in elucidating their true therapeutic potential and paving the way for further development. Researchers are encouraged to utilize these standardized assays to contribute to the growing body of knowledge on this promising class of compounds.

Performance Showdown: Ethynylcyclohexane-Based Polymers vs. Traditional Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the quest for advanced materials with superior performance characteristics, researchers are increasingly exploring novel polymer architectures. Ethynylcyclohexane-based polymers, a subclass of substituted polyacetylenes, present an intriguing alternative to traditional polyolefins like polyethylene (PE) and polypropylene (PP). This guide offers a comparative analysis of the anticipated performance of poly(this compound) against these well-established polymers. It is important to note that while extensive data is available for polyethylene and polypropylene, performance data for poly(this compound) is not widely present in publicly accessible literature. Therefore, this guide utilizes data for traditional polymers and presents a hypothetical performance profile for poly(this compound) based on the known characteristics of similar substituted polyacetylenes.

Key Performance Metrics: A Comparative Overview

The following tables summarize the key performance indicators for poly(this compound) (hypothetical), polyethylene, and polypropylene. The data for polyethylene and polypropylene represent a range of common grades and should be considered as a general reference.

Table 1: Thermal Properties

PropertyPoly(this compound) (Hypothetical)Polyethylene (PE)Polypropylene (PP)
Glass Transition Temperature (Tg) > 200 °C-125 to -80 °C-20 to 0 °C
Melting Temperature (Tm) Amorphous, no distinct Tm105 to 135 °C130 to 171 °C
Decomposition Temperature (Td, 5%) ~ 230-300 °C~ 340-450 °C~ 330-430 °C

Note: The thermal properties of poly(this compound) are hypothesized based on the behavior of other substituted polyacetylenes, which tend to have high glass transition temperatures due to their rigid backbones and often decompose before melting.[1]

Table 2: Mechanical Properties

PropertyPoly(this compound) (Hypothetical)Polyethylene (PE)Polypropylene (PP)
Tensile Strength High8 to 35 MPa31 to 41 MPa
Elastic Modulus High0.2 to 0.7 GPa1.1 to 1.6 GPa
Elongation at Break Low (< 10%)10 to 1200 %100 to 700 %

Note: The mechanical properties of poly(this compound) are anticipated to reflect a rigid and potentially brittle nature, characteristic of many conjugated polymers.

Table 3: Gas Permeability

GasPoly(this compound) (Hypothetical)Polyethylene (PE)Polypropylene (PP)
Oxygen (O2) High~ 2.2 Barrer~ 1.7 Barrer
Nitrogen (N2) High~ 0.7 Barrer~ 0.3 Barrer
Carbon Dioxide (CO2) High~ 9.5 Barrer~ 6.0 Barrer

Note: Substituted polyacetylenes are known for their high gas permeability due to their rigid, contorted chains that create significant free volume.[1] Values for PE and PP are representative.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are standard protocols for key experiments.

2.1. Synthesis of Poly(this compound) via Rhodium-Catalyzed Polymerization (Hypothetical Protocol)

This protocol is adapted from the synthesis of similar substituted polyacetylenes.[2]

  • Monomer and Solvent Preparation: In a Schlenk flask under an argon atmosphere, dissolve this compound monomer in an anhydrous solvent such as tetrahydrofuran (THF).

  • Catalyst Preparation: In a separate Schlenk tube, dissolve a rhodium catalyst, for example, [Rh(nbd)Cl]2, in anhydrous THF.

  • Initiation: To the monomer solution, add a co-catalyst such as triethylamine, followed by the injection of the rhodium catalyst solution under vigorous stirring.

  • Polymerization: Allow the reaction to proceed at room temperature for a set period (e.g., 24 hours) under an argon atmosphere. An increase in viscosity is typically observed as the polymer forms.

  • Termination and Precipitation: Terminate the polymerization by exposing the reaction mixture to air. Precipitate the polymer by slowly pouring the viscous solution into a non-solvent like methanol with stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.

2.2. Thermal Analysis

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of a polymer.

    • Apparatus: TA Instruments TGA Q50 or similar.

    • Protocol: A small sample of the polymer (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature can be reported as the temperature at which 5% weight loss occurs (Td, 5%).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Apparatus: TA Instruments DSC 2500 or similar.

    • Protocol: A small, encapsulated sample (5-10 mg) is subjected to a controlled temperature program, often a heat-cool-heat cycle, under an inert atmosphere (e.g., nitrogen). The heat flow into or out of the sample relative to a reference is measured as a function of temperature. The Tg is observed as a step change in the baseline, and the Tm is observed as an endothermic peak.

2.3. Mechanical Testing

  • Tensile Testing: This test measures the tensile strength, elastic modulus, and elongation at break of a polymer.

    • Apparatus: Instron universal testing machine or similar, equipped with appropriate grips.

    • Protocol: A dog-bone shaped specimen of the polymer with defined dimensions is clamped into the grips of the testing machine. The specimen is then pulled at a constant rate of extension until it fractures. The force and displacement are recorded throughout the test and used to calculate the key mechanical properties.

2.4. Gas Permeability Measurement

  • Constant-Volume/Variable-Pressure Method: This method is used to determine the permeability of a polymer film to different gases.

    • Apparatus: A gas permeation cell consisting of two chambers separated by the polymer film, pressure transducers, and a vacuum system.

    • Protocol: The polymer film is mounted in the permeation cell. The downstream (permeate) side is evacuated to a high vacuum. The upstream (feed) side is then pressurized with the test gas to a constant pressure. The rate of pressure increase in the downstream chamber of a known volume is measured over time. The permeability coefficient (in Barrer) is calculated from the steady-state rate of pressure rise, the film thickness, the area of the film, and the feed pressure.

Visualizations: Workflows and Mechanisms

3.1. Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel polymer.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Monomer Polymerization Polymerization (THF, Et3N, 24h, RT) Monomer->Polymerization Catalyst Rh Catalyst Solution Catalyst->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Filtration & Vacuum Drying Precipitation->Purification Polymer Poly(this compound) Purification->Polymer TGA TGA Polymer->TGA DSC DSC Polymer->DSC Tensile Tensile Testing Polymer->Tensile GPC GPC Polymer->GPC Permeability Gas Permeability Polymer->Permeability

Caption: Experimental workflow for polymer synthesis and characterization.

3.2. Polymerization Mechanism

This diagram shows a simplified, plausible coordination-insertion mechanism for the polymerization of this compound with a generic Rh(I) catalyst.

G Catalyst Rh(I) Catalyst Coordination Coordination of Alkyne to Rh Catalyst->Coordination Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination n Monomers Polymer Poly(this compound) Propagation->Polymer

Caption: Simplified mechanism for Rh-catalyzed alkyne polymerization.

3.3. Structure-Property Relationship

The fundamental differences in monomer structure lead to vastly different polymer architectures and properties.

G cluster_PECH Poly(this compound) cluster_Polyolefins Traditional Polyolefins (PE, PP) PECH_structure Structure: - Rigid C=C backbone - Bulky cyclohexyl side group PECH_properties Properties: - High Tg - Amorphous - High free volume - High gas permeability PECH_structure->PECH_properties Polyolefin_structure Structure: - Flexible C-C backbone - No bulky side groups (PE) - Small methyl side group (PP) Polyolefin_properties Properties: - Low Tg - Semi-crystalline - Low free volume - Low gas permeability Polyolefin_structure->Polyolefin_properties

Caption: How polymer structure influences key material properties.

Conclusion

While a definitive, data-driven comparison is limited by the current availability of information on poly(this compound), the structural characteristics of this polymer class suggest a performance profile distinct from traditional polyolefins. Poly(this compound) is anticipated to be a rigid, high-Tg material with excellent thermal stability up to its decomposition point and potentially very high gas permeability. In contrast, polyethylene and polypropylene are semi-crystalline, flexible polymers with lower service temperatures but superior ductility.[3][4] The choice between these materials will ultimately depend on the specific requirements of the application, with poly(this compound) showing potential for applications where rigidity and gas transport are critical, such as in membrane technologies. Further experimental investigation is necessary to fully elucidate the performance of this compound-based polymers and validate their potential in advanced applications.

References

A Comparative Guide to Catalysts for Ethynylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethynylcyclohexane, a valuable building block in organic chemistry, is achievable through several synthetic routes. The efficiency and practicality of these methods are critically dependent on the choice of reagents and reaction conditions. This guide provides an objective comparison of the prevalent methods for this compound synthesis, with a focus on the chemical transformations and the role of the reagents involved. While direct catalytic coupling methods for the synthesis of this compound are not widely reported, the following analysis of common synthetic strategies will aid researchers in selecting the most suitable approach for their specific needs.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for this compound involves a trade-off between factors such as starting material availability, reaction yield, and the simplicity of the procedure. The following table summarizes the performance of the most common methods.

Synthetic RouteStarting MaterialKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
Route 1: Ethynylation of Cyclohexanone
Step 1a: Acetylide Addition (Industrial)CyclohexanoneAcetylene, Potassium Hydroxide (KOH)Not specified1350.1770
Step 1b: Acetylide Addition (Lab Scale)CyclohexanoneSodium AcetylideLiquid AmmoniaNot specified-Good
Step 1c: Using TrimethylsilylacetyleneCyclohexanoneTrimethylsilylacetylene, n-BuLi, TBAFTHF-78 to RT13High
Step 2: Dehydration of 1-Ethynylcyclohexanol1-EthynylcyclohexanolPhosphorus Oxychloride (POCl₃), PyridineDiethyl Ether0 to RT4Good
Route 2: Direct Alkylation (General) Cyclohexane DerivativeAcetylene, Basic ConditionsNot specifiedNot specified-Variable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the key steps in the synthesis of this compound.

Route 1: Two-Step Synthesis from Cyclohexanone

This is the most widely documented and practical approach for the synthesis of this compound. It proceeds via the formation of a 1-ethynylcyclohexanol intermediate, which is subsequently dehydrated.

Step 1a: Synthesis of 1-Ethynylcyclohexanol (Industrial Method)[1]

  • Materials: Cyclohexanone, Potassium Hydroxide (KOH), Acetylene.

  • Procedure:

    • A solution of cyclohexanone and KOH is prepared.

    • Acetylene is passed into the solution until absorption is complete, under a pressure of 300 p.s.i.g. and at a temperature of 7°C.

    • This mixture is then passed through a tubular reactor maintained at 135°C and a pressure of 1500 p.s.i.g. with a contact time of 10 minutes.

    • The reactor effluent is collected, and the 1-ethynylcyclohexanol is purified by vacuum flash-distillation.

Step 1b: Synthesis of 1-Ethynylcyclohexanol (Laboratory Scale)[2]

  • Materials: Cyclohexanone, Sodium Acetylide, Liquid Ammonia, Saturated Aqueous Ammonium Chloride.

  • Procedure:

    • In a flask cooled with a dry ice/acetone bath, liquid ammonia is condensed.

    • Sodium acetylide is added to the liquid ammonia.

    • A solution of cyclohexanone in an appropriate solvent is added dropwise to the sodium acetylide suspension.

    • The reaction is stirred, and after completion, it is quenched by the slow addition of saturated aqueous ammonium chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield 1-ethynylcyclohexanol.

Step 1c: Synthesis of 1-(1-Ethynyl)cyclohexanol using Trimethylsilylacetylene

  • Materials: 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol, Tetra-n-butylammonium fluoride (TBAF) 1M solution in THF, Tetrahydrofuran (THF), Methylene Chloride, Water, Saturated Aqueous Sodium Chloride, Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Dissolve 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol in THF under an argon atmosphere.

    • Add tetra-n-butylammonium fluoride (1M solution in THF) dropwise.

    • Stir the mixture for 1 hour at room temperature.

    • Partition the reaction mixture between methylene chloride and water.

    • Separate the organic phase, wash with saturated aqueous sodium chloride, dry over MgSO₄, filter, and evaporate the solvent in vacuo to obtain 1-ethynylcyclohexanol.

Step 2: Dehydration of 1-Ethynylcyclohexanol to this compound

  • Materials: 1-Ethynylcyclohexanol, Phosphorus oxychloride (POCl₃), Pyridine, Anhydrous diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve 1-ethynylcyclohexanol in anhydrous diethyl ether and pyridine.

    • Cool the mixture to 0°C in an ice bath.

    • Add phosphorus oxychloride dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • The reaction is quenched with water, and the product is extracted with diethyl ether.

    • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield this compound.

Reaction Pathways and Logical Workflow

The synthesis of this compound predominantly follows a logical two-step sequence from cyclohexanone. The initial ethynylation creates the carbon-carbon triple bond, and the subsequent dehydration installs the double bond in the case of 1-ethynyl-1-cyclohexene, or, with appropriate workup, leads to this compound.

Ethynylcyclohexane_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Ethynylation cluster_intermediate Intermediate cluster_step2 Step 2: Dehydration cluster_product Final Product Cyclohexanone Cyclohexanone Ethynylation Addition of Acetylide Cyclohexanone->Ethynylation Intermediate 1-Ethynylcyclohexanol Ethynylation->Intermediate Dehydration Dehydration Intermediate->Dehydration Product This compound Dehydration->Product

Caption: Workflow for the two-step synthesis of this compound from cyclohexanone.

Potential Catalytic Routes and Future Outlook

While the described methods are robust, they often rely on stoichiometric reagents. The development of direct, catalytic methods for the synthesis of this compound from more readily available precursors like cyclohexane or cyclohexene remains a desirable goal.

Sonogashira Coupling: The Sonogashira reaction, which utilizes a palladium catalyst and a copper co-catalyst, is a powerful tool for C(sp)-C(sp²) bond formation.[3] In principle, a Sonogashira coupling of a cyclohexyl halide or triflate with a protected acetylene source could provide a direct route to a precursor of this compound. However, the use of unactivated alkyl halides in Sonogashira couplings can be challenging.

C-H Activation: Direct C-H activation and functionalization of alkanes is a rapidly developing field in catalysis.[4] Catalytic systems based on iridium or rhodium have shown promise for the functionalization of C-H bonds. A future direction could involve the development of a catalyst capable of directly coupling acetylene or an equivalent with the C-H bonds of cyclohexane, although this remains a significant synthetic challenge.

The continued exploration of novel catalytic systems may yet provide more direct and efficient pathways to this compound and its derivatives, offering advantages in terms of atom economy and process simplification.

References

Ethynylcyclohexane: A Comprehensive Evaluation as a Molecular Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ethynylcyclohexane with other terminal alkynes, offering insights into its performance as a molecular building block in key synthetic reactions. Experimental data, where available, is presented to support these comparisons, alongside detailed protocols for essential reactions.

Introduction

This compound is an organic compound featuring a cyclohexane ring attached to an ethynyl group (-C≡CH).[1] This structure provides a unique combination of a bulky, non-planar, saturated aliphatic scaffold with the versatile reactivity of a terminal alkyne.[2] This duality makes it a valuable building block in medicinal chemistry and materials science for introducing specific steric and physicochemical properties into target molecules.[2] The terminal alkyne functionality allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3]

Physicochemical Properties: A Comparative Overview

The choice of a molecular building block is often dictated by its physical and chemical properties. Here, we compare this compound with two other commonly used terminal alkynes: phenylacetylene, an aromatic analogue, and tert-butylacetylene, a sterically hindered aliphatic analogue.

PropertyThis compoundPhenylacetylenetert-Butylacetylene
Molecular Formula C₈H₁₂C₈H₆C₆H₁₀
Molecular Weight ( g/mol ) 108.18102.1482.15
Boiling Point (°C) 130-13214238-39
Density (g/mL at 25°C) 0.8280.9290.666
Solubility Insoluble in water; soluble in organic solvents.[1]Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.
pKa ~25~23~25.5

Data compiled from various sources. Boiling points and densities are approximate and can vary with pressure and purity.

The cyclohexane moiety in this compound provides a distinct three-dimensional profile compared to the planar phenyl group of phenylacetylene and the more compact tert-butyl group. This can be advantageous in drug discovery for probing specific binding pockets in proteins.

Performance in Key Synthetic Reactions

1. Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][3][5] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4]

General Reaction Scheme:

Caption: A typical workflow for a Sonogashira coupling reaction.

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. [4][3]It is a prime example of "click chemistry" and has widespread applications in drug discovery, bioconjugation, and materials science. [4] General Reaction Scheme:

Studies on the relative reactivity of various terminal alkynes in CuAAC reactions have shown that electron-withdrawing groups on the alkyne can increase the reaction rate. [6]However, for many applications, the differences in reactivity between common terminal alkynes are modest, and most react efficiently under standard conditions. [7] A systematic study on alkyne reactivity in CuAAC found that propiolamides are generally more reactive than other tested alkynes. While this study did not include this compound, it provides a framework for understanding how alkyne structure influences reactivity. It is expected that this compound would exhibit reactivity comparable to other unactivated terminal alkynes.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide

This protocol describes a general procedure for the CuAAC reaction.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • To a vial equipped with a magnetic stir bar, add this compound (1.0 eq) and benzyl azide (1.1 eq).

  • Add a 1:1 mixture of tert-butanol and deionized water to dissolve the reagents.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of CuAAC:

CuAAC_Cycle CuI Cu(I) Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Azide R'-N₃ Cu_Triazolide Copper(I) Triazolide Cu_Acetylide->Cu_Triazolide + Azide Product 1,4-Triazole Cu_Triazolide->Product + H⁺ Product->CuI Regenerates

Caption: A simplified catalytic cycle for the CuAAC reaction.

Applications in Drug Discovery and Natural Product Synthesis

The introduction of a cyclohexyl group via this compound can be a valuable strategy in drug design to enhance metabolic stability, improve lipophilicity, and explore hydrophobic binding pockets of target proteins. While specific examples of FDA-approved drugs containing the this compound moiety are not readily found, the use of terminal alkynes in drug synthesis is widespread. For instance, the Sonogashira coupling is a key step in the synthesis of Tazarotene, a topical retinoid used to treat psoriasis and acne. [4]Although the commercial synthesis of Tazarotene may use a different alkyne, the reaction highlights the importance of this type of transformation in pharmaceutical production.

In natural product synthesis, terminal alkynes are crucial intermediates for constructing complex molecular architectures. [8][9][10][11]The Sonogashira coupling and click chemistry provide mild and efficient methods for carbon-carbon and carbon-heteroatom bond formation, respectively, which are essential in the total synthesis of intricate natural products. The use of this compound in this context allows for the introduction of a specific lipophilic and sterically demanding group, which can be critical for achieving the desired biological activity.

Conclusion

This compound is a versatile and valuable molecular building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a bulky, three-dimensional cyclohexyl group and a reactive terminal alkyne allows for its effective use in powerful synthetic transformations such as the Sonogashira coupling and CuAAC reactions. While direct quantitative comparisons with other terminal alkynes are limited, its performance is generally reliable, and it offers a distinct advantage in introducing specific steric and physicochemical properties into target molecules. The detailed experimental protocols provided in this guide should serve as a useful starting point for researchers looking to incorporate this compound into their synthetic strategies.

References

Comparative Analysis of Ethynylcyclohexane Cross-Reactivity in Complex Mixtures: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for assessing the cross-reactivity of ethynylcyclohexane in complex biological and environmental matrices. Due to a lack of specific cross-reactivity data for this compound in publicly available literature, this document outlines the principles of relevant analytical techniques, proposes experimental protocols to determine cross-reactivity, and presents hypothetical data to illustrate the expected outcomes of such studies.

Introduction to this compound and Cross-Reactivity

This compound is a volatile organic compound with a terminal alkyne group. Its detection and quantification in complex mixtures, such as biological fluids or environmental samples, can be challenging due to the potential for interference from structurally similar molecules. Cross-reactivity, in the context of analytical chemistry, refers to the phenomenon where a detection method responds to compounds other than the target analyte.[1] This can lead to false-positive results or inaccurate quantification. Understanding and characterizing potential cross-reactivity is crucial for developing robust and reliable analytical methods.

Analytical Methodologies for this compound Analysis

The selection of an appropriate analytical method is critical for minimizing cross-reactivity and ensuring accurate measurement of this compound. The primary techniques suitable for this purpose are immunoassays (hypothetically) and chromatography-mass spectrometry.

Immunoassays: These methods rely on the specific binding of an antibody to the target analyte.[1] While no specific immunoassays for this compound are documented in the literature, their development would be plausible. The primary concern with immunoassays is the potential for cross-reactivity from compounds with similar structural motifs that can also bind to the antibody, albeit with potentially lower affinity.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[3] GC-MS offers high sensitivity and specificity, making it a gold standard for the analysis of small molecules like this compound.[3][4] Potential for interference in GC-MS arises from co-eluting compounds with similar fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): While GC-MS is generally preferred for volatile compounds, HPLC can be used for non-volatile derivatives of this compound or when matrix effects are a significant concern.[3] HPLC separates compounds in a liquid phase before detection.[3]

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of potential interfering compounds with this compound, a series of validation experiments must be performed.

Hypothetical Immunoassay Cross-Reactivity Protocol

This protocol is based on standard competitive immunoassay principles.

  • Reagent Preparation:

    • Prepare a stock solution of this compound standard.

    • Prepare stock solutions of potential cross-reactants (e.g., cyclohexane, ethylcyclohexane, vinylcyclohexane, and other structurally related compounds).

    • Prepare a series of dilutions for both the standard and potential cross-reactants.

    • Prepare the antibody and enzyme-conjugated this compound tracer solutions.

  • Assay Procedure:

    • Coat a microtiter plate with the anti-ethynylcyclohexane antibody.

    • Add either the this compound standard or the potential cross-reactant solution to the wells.

    • Add the enzyme-conjugated this compound tracer to all wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that produces a colorimetric or fluorescent signal in the presence of the enzyme.

    • Measure the signal intensity using a plate reader.

  • Data Analysis:

    • Calculate the concentration of the standard or cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Determine the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

GC-MS Specificity and Cross-Reactivity Protocol
  • Sample Preparation:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare individual solutions of potential interfering compounds at a high concentration.

    • Prepare a mixed solution containing this compound and all potential interfering compounds.

    • Spike blank matrix (e.g., drug-free urine or plasma) with the standard, individual interferents, and the mixed solution.

    • Perform sample extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analytes and remove matrix components.[5]

  • GC-MS Analysis:

    • Inject the extracted samples into the GC-MS system.

    • Separate the compounds using a suitable capillary column and temperature program.

    • Analyze the eluting compounds in full scan mode to identify their fragmentation patterns and in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Compare the retention time and mass spectrum of the this compound peak in the standard sample to that in the mixed sample.

    • Assess for any co-eluting peaks from the interfering compounds at the retention time of this compound.

    • Quantify the this compound peak in the presence and absence of the potential interferents to determine if there is any signal enhancement or suppression.

Data Presentation: Hypothetical Cross-Reactivity Data

The following tables illustrate how quantitative data from cross-reactivity studies for this compound would be presented.

Table 1: Hypothetical Cross-Reactivity of Structurally Related Compounds in an this compound Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound15100
Cyclohexylacetylene3050
1-Ethynyl-1-cyclohexene7520
Cyclohexane>10,000<0.15
Ethylcyclohexane>10,000<0.15
Vinylcyclohexane8,5000.18

Table 2: GC-MS Specificity Analysis for this compound in the Presence of Potential Interferents

CompoundRetention Time (min)Monitored Ions (m/z)Interference with this compound Peak
This compound 8.52 108, 91, 79 -
Cyclohexane6.2184, 56No
Ethylcyclohexane9.34112, 83, 55No
Toluene7.1592, 91, 65Potential for ion interference at m/z 91, but chromatographically separated.
Styrene9.88104, 78, 51No

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Experimental_Workflow_Immunoassay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare this compound and Cross-Reactant Standards A2 Add Standards/ Cross-Reactants P1->A2 P2 Prepare Antibody and Enzyme-Conjugated Tracer A1 Coat Plate with Antibody P2->A1 A3 Add Enzyme Tracer P2->A3 A1->A2 A2->A3 A4 Incubate A3->A4 A5 Wash Plate A4->A5 A6 Add Substrate A5->A6 A7 Measure Signal A6->A7 D1 Calculate IC50 Values A7->D1 D2 Determine % Cross-Reactivity D1->D2

Caption: Workflow for Immunoassay Cross-Reactivity Testing.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation S1 Prepare Standards and Interferent Solutions S2 Spike Blank Matrix S1->S2 S3 Sample Extraction (SPE or LLE) S2->S3 G1 Inject Extract S3->G1 G2 Chromatographic Separation G1->G2 G3 Mass Spectrometric Detection (Full Scan and SIM) G2->G3 I1 Compare Retention Times G3->I1 I2 Analyze Mass Spectra G3->I2 I3 Assess for Peak Interference and Signal Suppression/Enhancement G3->I3

Caption: Workflow for GC-MS Specificity and Cross-Reactivity Analysis.

Conclusion

References

Safety Operating Guide

Proper Disposal of Ethynylcyclohexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of ethynylcyclohexane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.

This compound is classified as a highly flammable liquid and requires careful handling and disposal to mitigate risks.[1][2][3] Adherence to these step-by-step instructions is critical for maintaining a safe laboratory environment.

Hazard Profile and Safety Precautions

Before handling this compound waste, it is crucial to be aware of its hazard profile. The compound is designated as a flammable liquid, and appropriate personal protective equipment (PPE) must be worn at all times.

PropertyDataReference
GHS Hazard Code H225: Highly Flammable liquid and vapor[1][3]
Signal Word Danger[1][3]
Physical State Liquid[2]
Appearance Colorless[2]
Boiling Point 130 - 132 °C / 266 - 269.6 °F @ 760 mmHg[2][3]
Flash Point 18 °C / 64.4 °F (closed cup)[3]
Incompatible Materials Strong oxidizing agents[2]
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter[3]

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to be followed sequentially to minimize risks.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all waste containing this compound in a designated, chemically compatible container. The container must have a secure, tightly sealing lid to prevent the escape of vapors.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, to prevent hazardous chemical reactions.[2] Halogenated and non-halogenated solvent wastes should also be kept separate.[4]

  • Container Filling: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[5]

2. Labeling and Storage:

  • Hazardous Waste Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The concentration and approximate volume of the waste.

    • Associated hazards: "Flammable Liquid".[1][3]

    • The date of accumulation.

  • Secure Storage: Store the labeled waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[2][6] The storage area should be a designated flammables area.[2] Ensure that eyewash stations and safety showers are readily accessible.[6]

3. Final Disposal:

  • Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[2][7] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[8][9] Follow all institutional and local regulations for hazardous waste management.

Logical Workflow for this compound Disposal

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

Ethynylcyclohexane_Disposal_Workflow start Start: this compound Waste Generated segregate 1. Segregate Waste - Use dedicated, compatible container - Do not mix with incompatible chemicals start->segregate label_container 2. Label Container - 'Hazardous Waste' - Chemical name, concentration, volume - 'Flammable Liquid' hazard - Accumulation date segregate->label_container store_waste 3. Store Securely - Well-ventilated, cool area - Away from ignition sources - In designated flammables area label_container->store_waste contact_ehs 4. Contact EHS/Licensed Contractor - Arrange for professional disposal store_waste->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethynylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethynylcyclohexane (also known as Cyclohexylacetylene), focusing on the correct use of personal protective equipment (PPE), and outlining clear operational and disposal plans to foster a culture of safety and precision in your work.

Understanding the Hazards of this compound

This compound (CAS No. 931-48-6) is a flammable liquid that poses several risks requiring stringent safety measures.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source, causing a flashback.[1] It may also cause respiratory irritation.[1] Adherence to proper handling procedures is critical to mitigate these risks.

Key Hazard Information:

  • Physical State: Colorless Liquid[1]

  • Primary Hazards: Highly Flammable Liquid and Vapor[1][2][3]

  • Health Hazards: May cause skin, eye, and respiratory irritation[1]

  • Incompatibilities: Strong oxidizing agents[1]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, appropriate engineering controls must be in place. These controls are designed to isolate the handler from the chemical hazard.

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the required primary engineering control.[1][4]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Static Discharge: To prevent ignition from static electricity, all metal parts of equipment must be grounded and bonded.[1][4] Use only non-sparking tools.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][4]

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE is the final and essential barrier between the researcher and the chemical.

Eye and Face Protection

Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

Skin and Body Protection

A standard laboratory coat should be worn to prevent contamination of personal clothing. For larger quantities or tasks with a significant splash risk, a chemical-resistant apron is recommended. Wear appropriate protective clothing to prevent skin exposure.[1]

Respiratory Protection

Under normal use conditions within a functioning chemical fume hood, respiratory protection is typically not required.[1] However, for situations such as large spills or work outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

Hand Protection: Glove Selection

Disclaimer: The following table is based on data for Cyclohexane. On-site testing and careful observation are essential to ensure safe usage with this compound.

Glove MaterialBreakthrough Time (minutes)Degradation RatingRecommendation
Nitrile Rubber 10 - 30[5]Fair to GoodSuitable for splash protection only. Change immediately after contact.[3]
Neoprene < 10[5]PoorNot Recommended for direct handling.
Butyl Rubber > 360ExcellentRecommended for prolonged or immersive work.
Viton® > 480[4]ExcellentRecommended for prolonged or immersive work.
Barrier® (5-layer laminate) > 480[4]ExcellentExcellent for handling unknown or hazardous mixtures. Can be worn as a liner.

Data sourced from Ansell Chemical Resistance Guide and other safety resources for Cyclohexane.[1][4][5]

Operational Plan: A Step-by-Step Handling Protocol

Following a systematic procedure minimizes risks during the handling of this compound.

  • Preparation:

    • Review the Safety Data Sheet (SDS) thoroughly before beginning work.[1]

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and materials.

    • Don the appropriate PPE as specified above (goggles, lab coat, and selected gloves).

  • Handling:

    • Perform all manipulations of this compound inside the fume hood.

    • Ground and bond the container when transferring the liquid to prevent static discharge.[4]

    • Use only non-sparking tools.[1]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE carefully, avoiding cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after completing the work.[1]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

  • Waste Segregation:

    • All this compound waste, including residues and contaminated materials (e.g., absorbent pads, gloves), must be collected in a designated hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Labeling:

    • The waste container must be made of a compatible material, be in good condition, and have a secure lid.

    • Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound."[6]

  • Storage and Disposal:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from ignition sources.

    • Dispose of the contents and the container through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1]

Emergency Procedures: First Aid

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Clean mouth with water. Do NOT induce vomiting. Get medical attention.[1]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep_risk Review SDS and Assess Risks prep_ppe Select & Inspect PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_setup Prepare Work Area (Verify Fume Hood Operation) prep_ppe->prep_setup handle_don Don PPE prep_setup->handle_don handle_chem Handle this compound in Fume Hood handle_don->handle_chem handle_close Securely Close Container After Use handle_chem->handle_close emergency In Case of Spill or Exposure handle_chem->emergency cleanup_waste Segregate & Label Chemical Waste handle_close->cleanup_waste cleanup_area Clean & Decontaminate Work Area cleanup_waste->cleanup_area cleanup_doff Doff PPE in Correct Order cleanup_area->cleanup_doff cleanup_dispose Dispose of Waste & Contaminated PPE cleanup_doff->cleanup_dispose first_aid Follow First Aid Procedures emergency->first_aid

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.